molecular formula C8H7Br3 B176178 1-Bromo-2,3-bis(bromomethyl)benzene CAS No. 127168-82-5

1-Bromo-2,3-bis(bromomethyl)benzene

Cat. No.: B176178
CAS No.: 127168-82-5
M. Wt: 342.85 g/mol
InChI Key: ASZRHSLOVXUBHJ-UHFFFAOYSA-N
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Description

1-Bromo-2,3-bis(bromomethyl)benzene is a polybrominated aromatic compound that serves as a versatile and multifunctional building block in advanced organic synthesis. Its molecular structure, featuring both a bromo substituent on the benzene ring and reactive bromomethyl groups, allows for sequential and selective functionalization . This makes it a valuable precursor in the construction of complex molecular architectures, particularly in the field of supramolecular chemistry and materials science. Scientific research exploits this compound to study and engineer specific intermolecular interactions, such as C–Br···Br and C–Br···π contacts, which are crucial for the deliberate design of molecular crystals and frameworks . As a key synthetic intermediate, it is used in the development of specialized ligands, macrocyclic compounds, and novel polymers. Its reactivity enables researchers to explore new pathways in the synthesis of polysubstituted benzenes, where the order of introducing substituents is critical for achieving the desired target molecule . This chemical is intended for use by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRHSLOVXUBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569458
Record name 1-Bromo-2,3-bis(bromomethyl)benzene
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Molecular Weight

342.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-82-5
Record name 1-Bromo-2,3-bis(bromomethyl)benzene
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Record name 1-Bromo-2,3-bis(bromomethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3-bis(bromomethyl)benzene (CAS 127168-82-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a halogenated aromatic compound with the CAS number 127168-82-5. Its structure, featuring a benzene ring substituted with one bromine atom and two bromomethyl groups in adjacent positions, makes it a versatile building block in organic synthesis. The presence of three reactive sites—the aryl bromide and two benzylic bromides—allows for a range of chemical transformations, making it a molecule of interest for the synthesis of complex organic structures, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known characteristics.

Physicochemical Properties

While specific experimental data for this compound is not widely reported in the literature, its fundamental properties have been computed and are summarized in the table below.

PropertyValueSource
CAS Number 127168-82-5[1]
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=C(C(=C1)Br)CBr)CBr[1]
InChI Key ASZRHSLOVXUBHJ-UHFFFAOYSA-N[1]
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis

The synthesis of this compound can be achieved through the radical bromination of 1-bromo-2,3-dimethylbenzene. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent.

Experimental Protocol: Radical Bromination of 1-Bromo-2,3-dimethylbenzene

This protocol is adapted from established procedures for benzylic bromination.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the solution, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (approximately 0.02 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux with vigorous stirring. The reaction can be initiated and sustained with a UV lamp if necessary.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filtration: Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1-Bromo-2,3-dimethylbenzene B NBS, BPO/AIBN, CCl4, Reflux A->B Reaction C Crude Product B->C Work-up D Recrystallization or Column Chromatography C->D E Pure this compound D->E Logical_Relationships cluster_synthesis Synthesis cluster_reactivity Reactivity cluster_applications Potential Applications Start 1-Bromo-2,3-dimethylbenzene Reagents NBS, Radical Initiator Start->Reagents Product This compound Reagents->Product Radical Bromination Nucleophilic_Sub Nucleophilic Substitution (at -CH2Br) Product->Nucleophilic_Sub Cross_Coupling Cross-Coupling (at C-Br) Product->Cross_Coupling Pharma Pharmaceuticals Nucleophilic_Sub->Pharma Materials Materials Science Nucleophilic_Sub->Materials Ligands Ligand Synthesis Nucleophilic_Sub->Ligands Cross_Coupling->Pharma Cross_Coupling->Materials

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a trifunctional aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring a bromine atom and two reactive bromomethyl groups in an ortho and meta relationship on a benzene ring, makes it a versatile building block for the construction of complex molecular architectures. The presence of three distinct reactive sites allows for sequential and site-selective functionalization, enabling the synthesis of novel macrocycles, rigid linkers for drug-scaffold design, and functionalized polymers. This technical guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

Quantitative data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data for isomeric compounds, a number of key properties can be summarized. It is important to note that some of the following data are predicted or based on related structures and should be considered as estimates.

PropertyValueSource
Molecular Formula C₈H₇Br₃PubChem[1]
Molecular Weight 342.85 g/mol PubChem[1]
CAS Number 127168-82-5PubChem[1]
IUPAC Name This compoundPubChem[1]
Melting Point Data not available. Isomer 2-bromo-1,3-bis(bromomethyl)benzene has a reported melting point of 104.0 to 108.0 °C.-
Boiling Point Data not available. Isomer 2-bromo-1,3-bis(bromomethyl)benzene has a predicted boiling point of 333.4 ± 32.0 °C.-
Density Data not available. Isomer 2-bromo-1,3-bis(bromomethyl)benzene has a predicted density of 2.082 ± 0.06 g/cm³.-
Solubility Insoluble in water; soluble in various organic solvents such as dioxane, chloroform, and ethanol.General chemical knowledge
Appearance Expected to be a solid at room temperature.-

Crystal Structure:

A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 896175.[1] This crystallographic data provides the most accurate information on the solid-state conformation and can be used to determine the experimental density.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the free-radical bromination of the corresponding 1-bromo-2,3-dimethylbenzene precursor. This reaction selectively targets the benzylic protons of the methyl groups.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for benzylic bromination.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the high reactivity of its benzylic bromide moieties, which are excellent leaving groups in nucleophilic substitution reactions. This allows the molecule to act as a versatile bifunctional or trifunctional linker.

Key Reactions:

  • Nucleophilic Substitution: The bromomethyl groups readily react with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This is the primary mode of reactivity exploited in the synthesis of more complex molecules.

  • Macrocyclization: Due to the presence of two reactive bromomethyl groups, this compound is an ideal building block for the synthesis of macrocycles.[2][3] Reaction with dinucleophiles under high-dilution conditions can lead to the formation of various cyclic structures, which are of great interest in drug discovery for targeting challenging protein-protein interactions.

  • Scaffold Decoration: The bromine atom on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of additional diversity elements. The bromomethyl groups can be functionalized before or after these coupling reactions, providing a high degree of synthetic flexibility.

Relevance to Drug Development:

  • Linkerology: In the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker that connects the different components of the molecule is crucial for its efficacy. The rigid aromatic core of this compound can serve as a well-defined spacer in such linkers.

  • Scaffold-Based Drug Design: The compound can be used as a central scaffold to which different pharmacophoric groups are attached. The defined spatial orientation of the substituents on the benzene ring can be exploited to create molecules with specific three-dimensional shapes for optimal binding to biological targets.

  • Peptide and Peptidomimetic Chemistry: The bis(bromomethyl) functionality can be used to "staple" or cyclize peptides by reacting with the side chains of two cysteine or other nucleophilic amino acid residues.[4] This can lead to conformationally constrained peptides with improved stability and biological activity.

Visualizations

Synthesis Workflow

G Synthesis and Purification Workflow start Start: 1-Bromo-2,3-dimethylbenzene react Radical Bromination (NBS, AIBN/BPO, CCl4, Reflux, UV) start->react workup Work-up (Filtration, Washing) react->workup purify Purification (Column Chromatography) workup->purify product Product: this compound purify->product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Application in Macrocycle Synthesis

G Application in Macrocycle Synthesis linker This compound reaction Nucleophilic Substitution (High Dilution) linker->reaction dinucleophile Dinucleophile (e.g., Diamine, Dithiol) dinucleophile->reaction macrocycle Macrocyclic Product reaction->macrocycle application Applications (Drug Discovery, Host-Guest Chemistry) macrocycle->application

Caption: A diagram showing the logical relationship of using this compound as a linker in the synthesis of macrocycles for various applications.

References

An In-Depth Technical Guide to 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene. This compound, a tribrominated aromatic hydrocarbon, holds potential as a versatile building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to materials science and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents comparative data from its better-characterized isomers, 1,2- and 1,3-bis(bromomethyl)benzene, to provide a predictive framework for its characterization and reactivity.

Molecular Structure and Chemical Identity

This compound is a substituted benzene derivative with the molecular formula C₈H₇Br₃.[1] The molecule consists of a benzene ring substituted with one bromine atom and two bromomethyl (-CH₂Br) groups at the 1, 2, and 3 positions, respectively. The presence of three reactive bromine atoms, one attached directly to the aromatic ring and two in benzylic positions, makes it a trifunctional electrophile with potential for diverse chemical transformations.

Below is a diagram illustrating the molecular structure of this compound.

molecular_structure Molecular Structure of this compound C1 C C2 C C1->C2 Br1 Br C1->Br1 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H7_1 H C7->H7_1 H7_2 H C7->H7_2 Br2 Br C7->Br2 H8_1 H C8->H8_1 H8_2 H C8->H8_2 Br3 Br C8->Br3

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [1]
CAS Number 127168-82-5[1]
IUPAC Name This compound[1]
SMILES C1=CC(=C(C(=C1)Br)CBr)CBr[1]
InChI InChI=1S/C8H7Br3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2[1]
InChIKey ASZRHSLOVXUBHJ-UHFFFAOYSA-N[1]
Computed XLogP3 3.7[1]
Computed Hydrogen Bond Donor Count 0[1]
Computed Hydrogen Bond Acceptor Count 0[1]
Computed Rotatable Bond Count 2[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, a plausible and commonly employed method for the synthesis of bis(bromomethyl)benzene derivatives is the free-radical bromination of the corresponding dimethylbenzene precursor.

Proposed Synthetic Route: Free-Radical Bromination

The synthesis of this compound would likely proceed via the free-radical bromination of 1-bromo-2,3-dimethylbenzene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.

The proposed reaction scheme is as follows:

synthesis_workflow Proposed Synthesis of this compound reactant 1-Bromo-2,3-dimethylbenzene reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN or BPO) Solvent (e.g., CCl4) reactant->reagents 1. conditions Heat (Δ) or UV light (hν) reagents->conditions 2. product This compound conditions->product 3. workup Work-up and Purification (Filtration, Washing, Recrystallization) product->workup 4.

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Protocol (Based on Analogs)

The following is a generalized experimental protocol for the synthesis of bis(bromomethyl)benzenes, which could be adapted for the synthesis of the title compound.

Materials:

  • 1-Bromo-2,3-dimethylbenzene (starting material)

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or UV lamp

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2,3-dimethylbenzene (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature to allow for the precipitation of succinimide.

  • Remove the succinimide by filtration.

  • Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove any remaining acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound.

Spectroscopic Characterization (Predicted)

As of the date of this guide, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. The following data is predicted based on the known spectral properties of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic protons of the bromomethyl groups.

    • Aromatic Protons (Ar-H): The three aromatic protons will likely appear as a complex multiplet in the region of δ 7.0-7.6 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the three bromine substituents.

    • Benzylic Protons (-CH₂Br): The four protons of the two bromomethyl groups are expected to appear as two distinct singlets in the region of δ 4.5-4.8 ppm, due to their different chemical environments.

  • ¹³C NMR: The carbon NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

    • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-140 ppm). The carbons attached to the bromine atoms (C-Br and C-CH₂Br) will show characteristic chemical shifts.

    • Benzylic Carbons (-CH₂Br): Two signals for the benzylic carbons are expected in the region of δ 30-35 ppm.

Comparative NMR Data for Bis(bromomethyl)benzene Isomers:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
o-bis(Bromomethyl)benzene 4.68 (s, 4H), 7.26-7.39 (m, 4H)30.1, 129.6, 131.2, 136.7[2]
m-bis(Bromomethyl)benzene 4.48 (s, 4H), 7.33 (m, 3H), 7.43 (m, 1H)33.0, 129.1, 129.3, 129.6, 138.4[2]
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic ring and the C-Br bonds.

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-H bending (aromatic): ~900-675 cm⁻¹ (indicative of substitution pattern)

  • C-Br stretching: ~700-500 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (342.85 g/mol ). Due to the presence of three bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of bromine atoms and bromomethyl groups.

Reactivity and Potential Applications

This compound is a highly functionalized molecule with three potential reaction sites. The two benzylic bromide groups are particularly reactive towards nucleophilic substitution, making this compound a valuable precursor for the synthesis of more complex molecules. The aryl bromide can participate in various cross-coupling reactions.

Potential Applications:

  • Organic Synthesis: As a trifunctional building block, it can be used to construct complex polycyclic aromatic compounds, macrocycles, and dendrimers.

  • Materials Science: It could serve as a monomer or cross-linking agent in the synthesis of polymers with specific thermal or optical properties.

  • Drug Development: The rigid benzenoid core with three reactive handles makes it an interesting scaffold for the synthesis of novel small molecules for biological screening. The introduction of various functional groups via substitution of the bromine atoms could lead to the generation of libraries of compounds with potential therapeutic applications. However, there is currently no published research on the biological activity or use of this compound in drug development.

Below is a diagram illustrating the logical relationship of its potential applications.

applications Potential Applications of this compound cluster_fields Fields of Application cluster_products Potential Products compound This compound organic_synthesis Organic Synthesis compound->organic_synthesis materials_science Materials Science compound->materials_science drug_development Drug Development compound->drug_development polycyclics Polycyclic Aromatic Compounds organic_synthesis->polycyclics macrocycles Macrocycles organic_synthesis->macrocycles polymers Functional Polymers materials_science->polymers scaffolds Novel Molecular Scaffolds drug_development->scaffolds

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2,3-bis(bromomethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Bromo-2,3-bis(bromomethyl)benzene, a compound of interest in organic synthesis and materials science. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document, therefore, serves as a foundational resource for researchers, providing a predictive assessment of its solubility based on structural characteristics, a detailed experimental framework for determining its solubility, and a template for the systematic recording of such data.

Physicochemical Properties and Predicted Solubility Profile

This compound (C₈H₇Br₃) is a halogenated aromatic compound.[1] Its molecular structure, featuring a benzene ring substituted with one bromine atom and two bromomethyl groups, suggests it is a relatively nonpolar to weakly polar molecule. The principle of "like dissolves like" dictates that a substance will dissolve best in a solvent with a similar polarity. Therefore, this compound is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents, while demonstrating limited solubility in highly polar solvents such as water. This is consistent with the observed solubility of structurally related bis(bromomethyl)benzene isomers, which are soluble in solvents like ethanol, ether, and chloroform.[2][3]

Quantitative Solubility Data

Table 1: Template for Experimental Solubility Data of this compound

Solvent NameSolvent TypeTemperature (°C)Solubility ( g/100 mL)Method of Determination
HexaneNon-Polar
TolueneNon-Polar
DichloromethaneModerately Polar
ChloroformModerately Polar
Ethyl AcetateModerately Polar
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology

  • Preparation of the Sample: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. This is typically achieved using an orbital shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator). The equilibration time can vary but is often in the range of 24 to 72 hours.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a period to allow the undissolved solid to sediment. To ensure the complete removal of any suspended solid particles from the saturated supernatant, the solution should be filtered through a chemically inert syringe filter (e.g., a 0.22 µm or 0.45 µm PTFE filter). Centrifugation prior to filtration can also be employed to aid in the separation.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. The choice of analytical method will depend on the physicochemical properties of the compound and the available instrumentation. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): A calibration curve is first established using standard solutions of known concentrations of the compound. The saturated solution is then appropriately diluted and analyzed by HPLC to determine its concentration.

    • UV-Visible Spectroscopy: If the compound possesses a suitable chromophore, a standard curve of absorbance versus concentration can be generated. The absorbance of the diluted saturated solution is then measured to determine its concentration.

    • Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid residue is determined. This method is straightforward but may be less accurate for solvents with high boiling points or for compounds that are not stable to heating.

Logical Relationship of Solubility

G cluster_solute Solute cluster_solvents Solvents Solute This compound (Nonpolar to Weakly Polar) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar High Solubility ('Like Dissolves Like') ModeratelyPolar Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate) Solute->ModeratelyPolar Good to Moderate Solubility Polar Highly Polar Solvents (e.g., Water, Methanol) Solute->Polar Low Solubility

Caption: Predicted solubility of this compound based on polarity.

Experimental Workflow for Solubility Determination

G start Start: Add excess solute to solvent equilibration Equilibration: Agitate at constant temperature (24-72 hours) start->equilibration separation Phase Separation: Centrifugation and/or Filtration equilibration->separation quantification Quantification of Solute in Saturated Solution separation->quantification hplc HPLC quantification->hplc Method A uv_vis UV-Vis Spectroscopy quantification->uv_vis Method B gravimetric Gravimetric Analysis quantification->gravimetric Method C end End: Determine Solubility hplc->end uv_vis->end gravimetric->end

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Symmetry

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. In 1-Bromo-2,3-bis(bromomethyl)benzene, the substitution pattern on the aromatic ring dictates the chemical environment of each proton and carbon atom, leading to a unique spectral fingerprint.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the bromomethyl groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-47.2 - 7.4Doublet of doublets (dd)1HJ_ortho ≈ 7-9, J_meta ≈ 1-3
H-57.1 - 7.3Triplet (t)1HJ_ortho ≈ 7-9
H-67.4 - 7.6Doublet of doublets (dd)1HJ_ortho ≈ 7-9, J_meta ≈ 1-3
-CH₂Br (at C2)4.6 - 4.8Singlet (s)2HN/A
-CH₂Br (at C3)4.5 - 4.7Singlet (s)2HN/A

Rationale for Assignments:

  • Aromatic Protons (H-4, H-5, H-6): The aromatic region is predicted to show a complex pattern due to the asymmetry of the substitution. H-6 is expected to be the most downfield-shifted proton due to the deshielding effects of the adjacent bromine atom and the ortho-bromomethyl group. H-4 will be similarly deshielded by the neighboring bromomethyl group. H-5, being meta to the bromine and flanked by two protons, will likely appear as a triplet. The coupling between these adjacent protons will result in the observed splitting patterns.

  • Methylene Protons (-CH₂Br): The two bromomethyl groups are chemically inequivalent due to the asymmetric substitution pattern of the aromatic ring. However, their chemical environments are very similar, and their signals are expected to be sharp singlets, likely overlapping or appearing very close to each other in the region of 4.5-4.8 ppm. This chemical shift is consistent with data from isomeric bis(bromomethyl)benzenes.[2] For instance, in 1,2-bis(bromomethyl)benzene, the methylene protons appear as a singlet at 4.68 ppm.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be chemically distinct.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1120 - 125
C-2138 - 142
C-3137 - 141
C-4128 - 132
C-5127 - 131
C-6130 - 134
-CH₂Br (at C2)30 - 33
-CH₂Br (at C3)29 - 32

Rationale for Assignments:

  • Aromatic Carbons: The carbons directly attached to the electron-withdrawing bromine and bromomethyl groups (C-1, C-2, and C-3) will be significantly deshielded and appear downfield. The carbon bearing the bromine atom (C-1) is expected to have a chemical shift in the range of 120-125 ppm, which is a characteristic value for a carbon attached to a bromine in a benzene ring. The carbons attached to the bromomethyl groups (C-2 and C-3) will also be downfield. The remaining aromatic carbons (C-4, C-5, and C-6) will appear at higher fields.

  • Methylene Carbons (-CH₂Br): The carbons of the bromomethyl groups are expected to resonate in the range of 29-33 ppm. This is consistent with the ¹³C NMR data for 1,2-bis(bromomethyl)benzene, where the bromomethyl carbons appear at 30.1 ppm.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (≥400 MHz). prep3->acq1 acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire the 1H spectrum using a standard pulse sequence. acq2->acq3 acq4 Acquire the 13C spectrum using a proton-decoupled pulse sequence. acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the 1H signals and pick the peaks for both spectra. proc3->proc4

Figure 2: Workflow for NMR Data Acquisition and Processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

    • Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the resulting solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer. A field strength of at least 400 MHz for ¹H is recommended for good spectral resolution.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the instrument.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase correct the spectra to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

    • Identify the chemical shifts and multiplicities of all signals in both the ¹H and ¹³C spectra.

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a critical step in its application in synthetic chemistry. This guide provides a detailed, predictive analysis of its NMR spectra, grounded in fundamental principles and comparative data from related isomers. The provided experimental protocol outlines the necessary steps for acquiring high-quality spectral data, which is essential for unambiguous structure confirmation. For researchers and professionals in drug development and materials science, a thorough understanding of these spectroscopic techniques is indispensable for advancing their scientific endeavors.

References

Mass Spectrometry Analysis of 1-Bromo-2,3-bis(bromomethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 1-Bromo-2,3-bis(bromomethyl)benzene (C₈H₇Br₃). Due to the absence of direct experimental mass spectra for this specific compound in the reviewed literature, this document outlines a predicted fragmentation pattern based on the well-established principles of mass spectrometry and data from structurally analogous brominated aromatic compounds. This guide also includes a detailed, adaptable experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and visual workflows to aid in experimental design and data interpretation.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to be characterized by the presence of a molecular ion peak cluster and several key fragment ions. The isotopic signature of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, will result in characteristic isotopic patterns for all bromine-containing fragments, appearing as clusters of peaks separated by two mass-to-charge units (m/z).

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

Predicted m/z (for ⁷⁹Br, ⁸¹Br)Proposed Ion StructureDescription of Fragmentation
338, 340, 342, 344[C₈H₇Br₃]⁺Molecular Ion (M⁺)
259, 261, 263[C₈H₇Br₂]⁺Loss of a bromine radical (•Br)
249, 251[C₇H₆Br₂]⁺Loss of a bromomethyl radical (•CH₂Br)
182, 184[C₈H₇Br]⁺Loss of two bromine radicals (2 •Br)
170, 172[C₇H₆Br]⁺Loss of a bromine radical and a bromomethyl radical
91[C₇H₇]⁺Tropylium ion, formed by loss of all bromine atoms and rearrangement

The fragmentation of this compound under electron ionization (EI) is predicted to initiate with the removal of an electron from the aromatic ring or one of the bromine atoms. The resulting molecular ion is then susceptible to a series of fragmentation reactions.

A primary fragmentation pathway likely involves the cleavage of a carbon-bromine bond, which is relatively weak. The loss of a bromine radical (•Br) would lead to a dibrominated fragment ion. Subsequent or alternative fragmentation could involve the loss of a bromomethyl radical (•CH₂Br), a common fragmentation pathway for benzyl bromides. The formation of the stable tropylium ion (m/z 91) through rearrangement after the loss of all bromine substituents is also a highly probable event in the fragmentation of benzyl-substituted aromatic compounds.

G M [C₈H₇Br₃]⁺˙ (m/z 338, 340, 342, 344) F1 [C₈H₇Br₂]⁺ (m/z 259, 261, 263) M->F1 - •Br F2 [C₇H₆Br₂]⁺˙ (m/z 249, 251) M->F2 - •CH₂Br F3 [C₇H₆Br]⁺ (m/z 170, 172) F1->F3 - •CH₂Br F2->F3 - •Br F4 [C₇H₇]⁺ (m/z 91) F3->F4 - Br

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as toluene or dichloromethane at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Extraction (if applicable): For analysis in complex matrices (e.g., biological or environmental samples), a suitable extraction and cleanup procedure is required. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or other established methods for halogenated organic compounds.

2.2. GC-MS Instrumentation and Parameters

A high-resolution gas chromatograph coupled to a mass spectrometer is recommended for this analysis.

Table 2: Suggested GC-MS Parameters

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Temperature ProgramInitial: 80 °C (hold 2 min) Ramp 1: 15 °C/min to 200 °C Ramp 2: 10 °C/min to 300 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-450
Scan ModeFull Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions listed in Table 1.

2.3. Data Analysis

  • Qualitative Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the isotopic cluster of the molecular ion and major fragment ions.

  • Quantitative Analysis: If using SIM mode, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 259) against the concentration of the working standards. Use this calibration curve to determine the concentration of the analyte in unknown samples.

Experimental and Analytical Workflow

The overall process for the mass spectrometry analysis of this compound can be visualized as a logical workflow, from sample acquisition to final data interpretation.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Acquisition Extraction Extraction & Cleanup (if necessary) Sample->Extraction Injection GC Injection Extraction->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Spectrum Matching) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

Theoretical Reactivity of 1-Bromo-2,3-bis(bromomethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis.[1] Its structure, featuring two benzylic bromide moieties and one aryl bromide on a benzene ring, suggests a rich and differential reactivity profile. The key to unlocking its synthetic utility lies in understanding the distinct chemical behavior of these different carbon-bromine bonds. This whitepaper provides a theoretical exploration of the reactivity of this compound, drawing parallels from studies on analogous compounds to predict its behavior in various chemical transformations.

Core Reactivity Principles: A Tale of Two Bromides

The reactivity of this compound is governed by the presence of two distinct types of C-Br bonds:

  • Benzylic Bromides (-CH₂Br): The two bromomethyl groups contain C(sp³)-Br bonds. These are known to be highly reactive towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the ability of the adjacent benzene ring to stabilize the resulting carbocation (in SN1) or the transition state.

  • Aryl Bromide (-Br): The bromine atom directly attached to the aromatic ring has a C(sp²)-Br bond. This bond is significantly less reactive towards traditional nucleophilic substitution due to the high energy of the corresponding phenyl cation and the repulsion between the incoming nucleophile and the electron-rich aromatic ring.[2] However, this aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions.[3]

This differential reactivity allows for selective functionalization, making this compound an attractive intermediate for the synthesis of complex molecules.[1][3]

Predicted Reaction Pathways

Based on the principles outlined above, we can predict two primary, orthogonal reaction pathways for this compound.

The benzylic bromides are expected to be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 2 and 3 positions.

Generalized Reaction Scheme: this compound + 2 Nu⁻ → 1-Bromo-2,3-bis(nucleophilomethyl)benzene + 2 Br⁻ (where Nu⁻ = OH⁻, OR⁻, CN⁻, N₃⁻, etc.)

This selective reactivity is a cornerstone of the synthetic utility of related bromomethylated benzenes.[3]

The aryl bromide is predicted to be unreactive under nucleophilic substitution conditions but can readily participate in cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. This provides a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the 1-position of the benzene ring.

Generalized Reaction Scheme (Suzuki Coupling Example): this compound + R-B(OH)₂ --[Pd catalyst, Base]--> 1-R-2,3-bis(bromomethyl)benzene + B(OH)₂Br (where R = alkyl, aryl, vinyl, etc.)

The following diagram illustrates these orthogonal reaction pathways.

G Predicted Reactivity of this compound A This compound B Nucleophilic Substitution (e.g., + 2 Nu⁻) A->B D Cross-Coupling Reaction (e.g., + R-B(OH)₂, Pd catalyst) A->D C 1-Bromo-2,3-bis(nucleophilomethyl)benzene B->C E 1-R-2,3-bis(bromomethyl)benzene D->E

Predicted orthogonal reaction pathways.

Hypothetical Computational Workflow for Reactivity Analysis

While no specific studies on this compound were found, a typical theoretical investigation of its reactivity would likely employ Density Functional Theory (DFT). Such a study would provide quantitative insights into reaction mechanisms and selectivity.

The workflow for such a computational study is outlined below.

G Hypothetical DFT Workflow for Reactivity Studies cluster_0 Initial Setup cluster_1 Reaction Pathway Analysis cluster_2 Energetics and Analysis A Geometry Optimization of This compound B Identify Reactants, Products, and Transition States (TS) A->B C Perform TS Search (e.g., QST2/3) B->C D Intrinsic Reaction Coordinate (IRC) Calculation C->D E Calculate Activation Energies (ΔG‡) D->E F Calculate Reaction Energies (ΔG_rxn) D->F G Analyze Charge Distribution and Molecular Orbitals E->G F->G

A typical workflow for DFT analysis.

Computational Protocol Details:

A hypothetical study might employ the following protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: A functional such as B3LYP or M06-2X would be suitable for geometry optimizations and frequency calculations.

  • Basis Set: A basis set like 6-311+G(d,p) for lighter atoms and a pseudopotential basis set like LANL2DZ for bromine would be appropriate.

  • Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) could be used.

  • Analysis: The calculations would yield optimized geometries of reactants, products, and transition states. Frequency calculations would confirm the nature of stationary points (minima or first-order saddle points) and provide thermochemical data to calculate activation and reaction free energies.

Quantitative Data Summary

Due to the absence of specific theoretical studies on this compound, a table of quantitative data (e.g., activation energies, bond dissociation energies) cannot be provided at this time. Such data would be the output of dedicated computational studies as outlined in the workflow above.

General Experimental Protocols

While specific, optimized protocols for this compound are not available, a general procedure for a common transformation, such as the reaction of the benzylic bromides with a nucleophile, can be proposed based on standard organic synthesis techniques.

Example Protocol: Synthesis of 1-Bromo-2,3-bis(azidomethyl)benzene

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Add sodium azide (2.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

Note: This is a generalized protocol and would require optimization for this specific substrate. All experimental work should be conducted with appropriate safety precautions.

Conclusion

This compound presents a compelling target for synthetic chemists due to its predicted differential reactivity. The presence of highly reactive benzylic bromides alongside a less reactive aryl bromide suitable for cross-coupling offers a platform for orthogonal synthesis strategies. While direct theoretical studies are currently lacking, the principles of physical organic chemistry and computational analyses of related compounds provide a strong framework for predicting its chemical behavior. Future computational and experimental work is necessary to fully elucidate and quantify the reactivity of this versatile molecule, which will undoubtedly pave the way for its application in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

References

An In-depth Technical Guide to the Electrophilic Character of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the aromatic core of 1-Bromo-2,3-bis(bromomethyl)benzene. Due to the absence of direct experimental studies on this specific molecule in the reviewed literature, this document leverages established principles of physical organic chemistry and data from analogous compounds to predict its reactivity and regioselectivity in electrophilic aromatic substitution (EAS) reactions.

Theoretical Analysis of Electrophilicity and Reactivity

The reactivity of an aromatic ring towards electrophiles is governed by the electronic and steric effects of its substituents. In this compound, the benzene ring is functionalized with three distinct groups: a bromine atom at the C1 position and two bromomethyl groups at the C2 and C3 positions.

1.1. Electronic Effects of Substituents

  • Bromo Group (-Br) at C1: Halogens, including bromine, are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic.[1][2] However, they are ortho-, para-directing because the lone pairs on the halogen can be donated via a resonance effect (+M) to stabilize the carbocation intermediate (the sigma complex) formed during ortho or para attack.[3][4]

  • Bromomethyl Groups (-CH₂Br) at C2 and C3: The bromomethyl group is an alkyl group substituted with an electronegative bromine atom.

    • Inductive Effect: The primary alkyl chain is weakly electron-donating (+I). However, the highly electronegative bromine atom attached to the methyl group exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted to the aromatic ring, reducing its electron density. Therefore, the -CH₂Br group is considered a deactivating group.[5][6]

    • Directing Effect: Despite being deactivating, alkyl-type substituents are generally ortho-, para-directors. This is because they can stabilize the adjacent positive charge in the sigma complex through hyperconjugation and weak inductive effects.[7] The -CH₂Br group is thus predicted to be an ortho-, para-director.[5][6]

1.2. Predicted Overall Reactivity

With three deactivating substituents (one bromo and two bromomethyl groups), the aromatic ring of this compound is expected to be significantly deactivated towards electrophilic aromatic substitution compared to benzene itself. Reactions will likely require harsher conditions, such as higher temperatures or stronger Lewis acid catalysts, to proceed at a reasonable rate.[8][9]

Regioselectivity in Electrophilic Aromatic Substitution

The positions available for substitution on the this compound ring are C4, C5, and C6. The final product distribution will be determined by the cumulative and sometimes conflicting directing effects of the three substituents, as well as steric hindrance.

  • Director Analysis:

    • The C1-Bromo group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 is already substituted, it directs towards C4 and C6 .

    • The C2-Bromomethyl group directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions. With C1 and C3 blocked, it directs towards C5 .

    • The C3-Bromomethyl group directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. With C2 blocked, it directs towards C4 and C6 .

  • Predicted Substitution Pattern:

    • Position C4: This position is favored by the directing effects of two groups: the C1-Bromo group (para) and the C3-Bromomethyl group (ortho).

    • Position C6: This position is also favored by two groups: the C1-Bromo group (ortho) and the C3-Bromomethyl group (para).

    • Position C5: This position is favored only by the C2-Bromomethyl group (para).

The directing effects are antagonistic. However, the C4 and C6 positions are reinforced by two substituents each, whereas the C5 position is directed by only one. Therefore, substitution is most likely to occur at the C4 and C6 positions . Between C4 and C6, steric hindrance from the adjacent C3-bromomethyl group might slightly disfavor the C4 position compared to the C6 position. Thus, the major product is predicted to be the C6-substituted isomer, followed closely by the C4-substituted isomer. The C5 isomer is expected to be a minor product.

Figure 1. Logical analysis of substituent directing effects for electrophilic attack.

Quantitative Data on Reactivity of Analogous Compounds

To contextualize the predicted deactivation of the target molecule's aromatic ring, the following table summarizes the relative rates of electrophilic nitration for several monosubstituted benzenes compared to benzene. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

CompoundSubstituentSubstituent TypeRelative Rate of Nitration (Benzene = 1)
Toluene-CH₃Activating (Weak)23[1]
Benzene-HReference1
Chlorobenzene-ClDeactivating (Weak)0.033[6]
Bromobenzene-BrDeactivating (Weak)0.030[1]
Ethyl Benzoate-CO₂EtDeactivating (Strong)0.002[5]
Nitrobenzene-NO₂Deactivating (Strong)6 x 10⁻⁸[9]

Table 1: Relative rates of electrophilic nitration for various monosubstituted benzenes.

The data clearly illustrates that halogens (-Cl, -Br) and other inductively withdrawing groups significantly reduce the rate of electrophilic aromatic substitution. Given that this compound possesses three such deactivating groups, its reactivity is expected to be substantially lower than that of benzene or even bromobenzene.

Hypothetical Experimental Protocol: Nitration

The following protocol is a generalized procedure for the nitration of a deactivated aromatic ring, adapted from established methods for bromobenzene.[3][10][11] This protocol should be considered a starting point for experimental design and would require optimization and rigorous safety assessment.

Objective: To synthesize 1-Bromo-6-nitro-2,3-bis(bromomethyl)benzene and its isomers via electrophilic aromatic substitution.

Reagents and Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice (crushed)

  • Deionized Water

  • 95% Ethanol

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration apparatus

  • Crystallization dish

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, cautiously add 10 mL of concentrated sulfuric acid. While stirring, slowly add 10 mL of concentrated nitric acid, ensuring the temperature is maintained below 20°C.

  • Reaction Setup: In a separate flask, dissolve 5.0 g of this compound in a minimal amount of a suitable inert solvent (e.g., dichloromethane), if necessary, or use it neat if liquid. Cool this flask in an ice bath to approximately 5-10°C.

  • Addition of Nitrating Agent: Slowly add the prepared cold nitrating mixture dropwise to the stirred solution of the substrate over 30-45 minutes. Monitor the internal temperature closely and maintain it below 50-55°C to minimize dinitration and side reactions.[3][11]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold water until the washings are neutral to litmus paper.

  • Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from 95% ethanol. The para- (C6) and ortho- (C4) substituted isomers often have different solubilities, allowing for their separation.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool to <20°C C Slowly Add Nitrating Mix to Substrate Maintain Temp <55°C A->C B Dissolve Substrate (this compound) Cool to 5-10°C B->C D Stir at Room Temp for 30 min C->D E Pour onto Ice (Quench & Precipitate) D->E F Vacuum Filtration Wash with H₂O E->F G Fractional Crystallization (from Ethanol) F->G H Isolate Pure Isomers G->H

Figure 2. General experimental workflow for the nitration of the target compound.

Conclusion

The electrophilicity of the aromatic ring in this compound is significantly reduced due to the cumulative electron-withdrawing inductive effects of its three substituents. Based on a theoretical analysis of the directing effects, electrophilic aromatic substitution is predicted to occur preferentially at the C6 and C4 positions, with the C6 isomer likely being the major product. Any experimental investigation into the electrophilic reactions of this compound would require forcing conditions and careful product analysis to separate the resulting isomers. The information presented in this guide provides a robust theoretical framework for scientists and researchers to design and interpret future experimental work on this and structurally related molecules.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene from its precursor, 3-bromo-o-xylene. The core of this transformation lies in the free-radical bromination of the benzylic methyl groups, a fundamental reaction in organic synthesis for the preparation of versatile intermediates. This document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data. Additionally, it includes schematic diagrams of the reaction pathway and experimental workflow to facilitate a clear understanding of the process for researchers in organic chemistry and drug development.

Introduction

This compound is a valuable trifunctional building block in organic synthesis, particularly for the construction of complex polycyclic aromatic structures and macrocycles.[1] Its three distinct bromine sites—one on the aromatic ring and two on the benzylic positions—allow for sequential and selective functionalization. The synthesis of this compound is most effectively achieved through the selective bromination of the two methyl groups of 3-bromo-o-xylene.

This process utilizes a free-radical chain reaction, where N-Bromosuccinimide (NBS) serves as the preferred brominating agent.[2][3] NBS provides a low, constant concentration of molecular bromine (Br₂), which favors the desired benzylic substitution over electrophilic aromatic bromination.[3][4] The reaction is initiated by either thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation with UV light.[5][6]

Reaction Pathway and Mechanism

The conversion of 3-bromo-o-xylene to this compound is a benzylic halogenation. The reaction proceeds via a radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.

  • Initiation: The radical initiator (e.g., AIBN or BPO) undergoes homolytic cleavage upon heating or UV irradiation to form radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3-bromo-o-xylene to form a stable benzylic radical and HBr.[4] This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the monobrominated product and a new bromine radical. This cycle repeats on the second methyl group to form the desired dibrominated product.

  • Termination: The reaction concludes when radicals combine with each other to form stable, non-radical species.

The use of a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane is crucial to prevent the competing ionic reaction pathways that could lead to electrophilic addition to the aromatic ring.[6]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

3.1. Materials and Reagents

  • 3-Bromo-o-xylene (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate (for chromatography, if needed)

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or a UV lamp for photo-initiation)

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

3.3. Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-o-xylene (1.0 eq) and the solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (2.1 eq) and the radical initiator, AIBN (0.02 eq), to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored for the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[5]

  • Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel to afford the pure this compound.[5]

Quantitative Data and Characterization

The following table summarizes the key physical and chemical properties of the starting material and the final product.

Property3-Bromo-o-xylene (Starting Material)This compound (Product)
IUPAC Name 1-Bromo-2,3-dimethylbenzene[2]This compound[7]
CAS Number 576-23-8[2]127168-82-5[7][8]
Molecular Formula C₈H₉BrC₈H₇Br₃[7][8]
Molecular Weight 185.06 g/mol 342.85 g/mol [7]
Typical Yield N/A70-85% (representative for similar reactions)
Appearance LiquidWhite to off-white solid (expected)
Purity (Typical) >98%>95% (after purification)[8]

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons and a characteristic singlet for the benzylic -CH₂Br protons.

  • ¹³C NMR: Will show distinct signals for the aromatic carbons and the benzylic carbon.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product's mass, with a characteristic isotopic pattern for three bromine atoms.

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and the general workflow for the synthesis.

reaction_pathway start 3-Bromo-o-xylene product This compound start->product Free-Radical Bromination reagents NBS (2.1 eq), AIBN (cat.) ______________________________ CCl4, Reflux reagents->product

Caption: Chemical synthesis pathway from 3-bromo-o-xylene.

experimental_workflow setup 1. Reaction Setup (Flask, Condenser, Stirrer) reagents 2. Add Reagents (3-Bromo-o-xylene, NBS, AIBN, Solvent) setup->reagents reaction 3. Heat to Reflux (Monitor by TLC/GC) reagents->reaction workup 4. Workup (Cool, Filter, Wash with NaHCO3 & Brine) reaction->workup isolation 5. Isolation (Dry with MgSO4, Filter, Concentrate) workup->isolation purification 6. Purification (Recrystallization or Chromatography) isolation->purification product Final Product purification->product

Caption: Step-by-step experimental workflow for the synthesis.

References

A Technical Guide to the Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene via Radical Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene from 3-bromo-o-xylene through a radical bromination reaction. This process is a key transformation in organic synthesis, yielding a versatile building block for the development of complex molecules in the pharmaceutical and materials science sectors.[1] This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data.

Introduction

The selective introduction of bromine atoms onto benzylic positions of substituted xylenes is a powerful tool for creating reactive intermediates. The target molecule, this compound, features two reactive bromomethyl groups, making it an ideal precursor for further functionalization in the synthesis of novel therapeutic agents and advanced materials. The primary synthetic route to this compound is the radical bromination of 3-bromo-o-xylene, typically employing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Reaction Mechanism and Principles

The conversion of 3-bromo-o-xylene to this compound proceeds via a free-radical chain mechanism.[2][3] This reaction is highly selective for the benzylic hydrogens due to the resonance stabilization of the resulting benzylic radical intermediate.

The process can be understood in three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), upon heating or UV irradiation. This generates free radicals. These radicals then react with N-Bromosuccinimide (NBS) to produce a bromine radical.

  • Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3-bromo-o-xylene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of HBr with NBS, to form the monobrominated product and a new bromine radical. This cycle repeats on the second methyl group to yield the desired this compound.

  • Termination: The reaction concludes when radicals combine with each other to form stable, non-reactive molecules.

The use of NBS is crucial as it maintains a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over electrophilic addition to the aromatic ring.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the radical bromination of xylene derivatives to their corresponding bis(bromomethyl)benzenes. These values are based on analogous reactions and provide a baseline for the synthesis of this compound.

ParameterValueNotes
Reactants
3-bromo-o-xylene1.0 equivalentStarting material
N-Bromosuccinimide (NBS)2.0 - 2.2 equivalentsBrominating agent
Radical Initiator (AIBN/BPO)0.02 - 0.05 equivalentsInitiates the radical chain reaction
Solvent
Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)5 - 10 mL per gram of starting materialAnhydrous conditions are essential
Reaction Conditions
Temperature75-85 °C (Reflux)Depends on the chosen solvent
Reaction Time4 - 12 hoursMonitored by TLC or GC-MS
AtmosphereInert (Nitrogen or Argon)Prevents side reactions with atmospheric oxygen
Work-up & Purification
FiltrationTo remove succinimide byproduct
Aqueous WashSaturated NaHCO₃, Water, BrineTo remove acidic byproducts and unreacted reagents
Drying AgentAnhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase
Purification MethodRecrystallization or Column ChromatographyDepends on the purity of the crude product
Yield
Expected Yield60 - 80%Highly dependent on reaction conditions and purity of reagents

Detailed Experimental Protocol

This protocol is adapted from established procedures for the radical bromination of substituted xylenes.

Materials:

  • 3-bromo-o-xylene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-o-xylene (1.0 eq.) in anhydrous carbon tetrachloride or acetonitrile.

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (2.1 eq.) and the radical initiator (AIBN or BPO, 0.03 eq.).

  • Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (using a hexane/ethyl acetate eluent system) or GC-MS. The reaction is typically complete when the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-bromo-o-xylene 3-bromo-o-xylene This compound This compound 3-bromo-o-xylene->this compound Radical Bromination NBS NBS (2.1 eq) NBS->this compound Initiator AIBN / BPO Initiator->this compound Solvent CCl4 / CH3CN Solvent->this compound Heat Heat (Reflux) Heat->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Dissolve 3-bromo-o-xylene in solvent - Add NBS and initiator B 2. Reaction - Heat to reflux under inert gas - Monitor by TLC/GC-MS A->B C 3. Work-up - Cool and filter succinimide - Wash with NaHCO3, H2O, Brine B->C D 4. Isolation - Dry organic layer - Evaporate solvent C->D E 5. Purification - Recrystallization or - Column Chromatography D->E F Final Product This compound E->F

Caption: Step-by-step workflow for the synthesis and purification process.

Safety Considerations

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Radical Initiators (AIBN/BPO): Can be explosive upon heating or shock. Handle with care and store appropriately.

  • Brominated Products: Benzyl bromides are lachrymators and irritants. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform the experiment in a well-ventilated laboratory fume hood.

Conclusion

The radical bromination of 3-bromo-o-xylene is an effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the stoichiometry of NBS and the exclusion of moisture and light (other than for initiation if required), is critical for achieving a high yield and purity of the desired product. The resulting versatile intermediate can be utilized in a wide range of subsequent synthetic transformations, making it a valuable compound for drug discovery and materials science research.

References

Discrepancy Identified Between Chemical Name and CAS Number

Author: BenchChem Technical Support Team. Date: December 2025

A critical discrepancy has been identified between the requested chemical, 1-Bromo-2,3-bis(bromomethyl)benzene, and the provided CAS number, 38183-24-7. Our comprehensive search reveals that the CAS number for this compound is 127168-82-5 .[1][2] Conversely, the CAS number 38183-24-7 corresponds to a different compound, 7,8-Dihydroxyflavone .[3][4]

This technical guide will proceed with the information available for This compound (CAS: 127168-82-5) . We advise researchers and scientists to verify the correct substance for their intended application.

Chemical Suppliers

For researchers seeking to procure this compound (CAS: 127168-82-5), several chemical suppliers list this compound in their catalogs. The availability and pricing can be obtained directly from these vendors.

SupplierCAS NumberAdditional Information
MySkinRecipes127168-82-5Offers the compound with 95% purity. Storage is recommended at 2-8°C under inert gas.[1]
PubChem127168-82-5Lists depositor-supplied synonyms and provides aggregated GHS information.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₇Br₃[1][2]
Molecular Weight 342.85 g/mol [1]
IUPAC Name This compound[2]
SMILES C1=CC(=C(C(=C1)Br)CBr)CBr[2]
InChI InChI=1S/C8H7Br3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2[2]

Safety and Handling

According to the aggregated GHS information provided by suppliers, this compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this chemical. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Experimental Protocols

General Synthetic Workflow for Benzylic Bromination:

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a key intermediate in organic synthesis.[1] Its three reactive bromine atoms, two benzylic and one aromatic, allow for selective functionalization, making it a valuable building block for constructing complex molecules.[1] The bromomethyl groups are particularly susceptible to nucleophilic substitution, enabling the introduction of various functionalities. This reactivity is leveraged in the synthesis of pharmaceuticals and agrochemicals.[1]

While specific signaling pathways directly modulated by this compound are not documented, its structural motifs are common in molecules designed to interact with biological systems. For instance, substituted benzene rings are core structures in many therapeutic agents. The ability to use this compound as a scaffold for creating libraries of more complex molecules is of significant interest to drug discovery professionals.

Logical Relationship of Application:

G A This compound B Versatile Building Block A->B C Pharmaceutical Synthesis B->C D Agrochemical Synthesis B->D E Materials Science B->E F Cross-Coupling Reactions C->F G Polymer Development E->G

Caption: Applications of this compound in various fields.

References

An In-depth Technical Guide to the Safe Handling and Utilization of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and experimental protocols for 1-Bromo-2,3-bis(bromomethyl)benzene. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Compound Identification and Properties

This compound is a halogenated aromatic compound with the chemical formula C₈H₇Br₃. Due to the presence of three bromine atoms, two of which are in reactive benzylic positions, this compound is a versatile reagent in organic synthesis but also requires careful handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 127168-82-5[1]
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [1]
Appearance White to off-white crystalline solid (presumed based on isomers)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in many organic solvents (e.g., chloroform, dichloromethane, THF). Reacts with water.N/A

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity and corrosive properties, similar to its isomers.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 1B (presumed based on isomers)H314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/IrritationCategory 1 (presumed based on isomers)H318: Causes serious eye damageN/A
Specific Target Organ Toxicity (Single Exposure)Category 3 (presumed based on isomers)H335: May cause respiratory irritationN/A

Warning: Like its isomers, this compound is expected to be a potent lachrymator (tear-producing agent) and can cause immediate and severe irritation upon exposure.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with an appropriate cartridge should be used.

Handling Procedures
  • Work exclusively in a well-ventilated chemical fume hood.

  • Avoid all personal contact, including inhalation of dust or vapors.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly sealed when not in use.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from moisture and light.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and alcohols.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the radical bromination of 1-bromo-2,3-dimethylbenzene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator. The following is an adapted protocol based on established methods for the synthesis of related bis(bromomethyl)benzenes.[2][3][4]

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3-dimethylbenzene (1 equivalent) in CCl₄.

  • Add N-bromosuccinimide (2.1 equivalents) and a catalytic amount of BPO or AIBN (0.02 equivalents).

  • Heat the mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent lamp.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Application in Peptide Cyclization

Bis(bromomethyl)benzenes are effective linkers for the cyclization of peptides containing two cysteine residues.[5][6][7] The two bromomethyl groups react with the thiol groups of the cysteines to form a stable thioether linkage, resulting in a cyclized peptide.

Materials:

  • Linear peptide with two cysteine residues

  • This compound

  • Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reversed-phase HPLC for purification

Procedure:

  • Dissolve the linear peptide in DMF.

  • Add DIPEA to adjust the pH to approximately 8.

  • In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of DMF.

  • Slowly add the solution of the linker to the peptide solution with stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by LC-MS.

  • Quench the reaction by adding a small amount of a thiol-containing scavenger (e.g., β-mercaptoethanol).

  • Dilute the reaction mixture with water/acetonitrile containing 0.1% TFA.

  • Purify the cyclized peptide by reversed-phase HPLC.

Spill and Disposal Management

Spill Response
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal
  • All waste containing this compound should be treated as hazardous waste.

  • Dispose of the waste material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

  • All disposal practices must comply with local, state, and federal regulations.

Visualized Workflows

safe_handling_workflow

Caption: Workflow for the safe handling of this compound.

peptide_cyclization_workflow

Caption: Experimental workflow for peptide cyclization.

References

An In-depth Technical Guide to the Thermal Stability of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a polyhalogenated aromatic compound with the molecular formula C₈H₇Br₃.[1] Its structure, featuring a benzene ring substituted with one bromine atom and two bromomethyl groups in adjacent positions, makes it a potentially valuable building block in organic synthesis, materials science, and pharmaceutical research. The two reactive benzylic bromide moieties, in particular, serve as versatile handles for introducing the 1-bromo-2,3-xylene scaffold into more complex molecular architectures through nucleophilic substitution reactions.

Understanding the thermal stability of such a reactive intermediate is paramount for its safe handling, storage, and application in chemical processes, which may involve elevated temperatures. Thermal decomposition can lead to the formation of hazardous byproducts and compromise the yield and purity of desired products. This document outlines the expected thermal behavior of this compound and provides detailed protocols for its experimental evaluation.

Physicochemical and Comparative Properties

While specific thermal data for this compound is scarce, the properties of its isomers and related compounds can provide valuable context for estimating its stability.

PropertyThis compound1,3-Bis(bromomethyl)benzene1,4-Bis(bromomethyl)benzene1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form I)
CAS Number 127168-82-5[1]626-15-3[2]623-24-5[3]Not explicitly found
Molecular Formula C₈H₇Br₃[1]C₈H₈Br₂[2]C₈H₈Br₂[3]C₈H₆Br₄
Molecular Weight 342.85 g/mol [1]263.96 g/mol [2]263.96 g/mol [3]421.78 g/mol
Melting Point Data not available74-77 °CData not available156.9 °C (onset), 158.5 °C (peak)
Boiling Point Data not available135-140 °C at 20 mm HgData not availableData not available
Appearance Data not availableWhite to brown crystalline powder and chunksData not availableCrystalline solid

Theoretical Thermal Stability and Decomposition Pathway

The thermal stability of this compound is primarily dictated by the strength of its chemical bonds. The weakest bonds in the molecule are the C-Br bonds of the two bromomethyl (benzylic) groups. The benzylic position is inherently reactive because the cleavage of the C-Br bond leads to the formation of a resonance-stabilized benzylic radical.[4] This stabilization significantly lowers the bond dissociation energy compared to the C-Br bond on the aromatic ring or the C-C bonds.

Upon heating, the compound is expected to decompose via a radical mechanism. The primary decomposition step is the homolytic cleavage of a benzylic C-Br bond, generating a benzylic radical and a bromine atom.[5] This initiation step is likely to occur at a lower temperature than the cleavage of the aromatic C-Br bond.

Subsequent reactions may include:

  • Hydrogen Abstraction: The highly reactive bromine atom can abstract a hydrogen atom from another molecule or the solvent, producing hydrogen bromide (HBr), a corrosive gas.

  • Radical Combination: Benzylic radicals can combine to form dimerized or polymerized products.

  • Further Decomposition: At higher temperatures, the aromatic C-Br bond may also cleave, leading to a wider array of brominated aromatic byproducts.[6][7]

During a fire or in an oxidative environment, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated.

G A This compound B Benzylic Radical + Bromine Radical (Br.) A->B Heat (Δ) Initial C-Br Cleavage C Hydrogen Bromide (HBr) B->C Hydrogen Abstraction D Dimerized/Polymerized Products B->D Radical Combination E Further Fragmented Brominated Aromatics B->E High Heat (ΔΔ)

Proposed Thermal Decomposition Pathway.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most appropriate techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the material begins to decompose and to quantify the mass loss at different stages.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications, typically using standard reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).[8]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Set the purge gas, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition and to carry away volatile products.[9]

    • Define the temperature program. A typical dynamic program involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[10]

  • Data Acquisition: Initiate the experiment. The instrument will record the sample mass and temperature continuously throughout the heating program.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • Determine the onset decomposition temperature (T_onset), defined as the temperature at which significant mass loss begins.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for different steps.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[11]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).[11] For volatile or decomposing samples, hermetically sealed pans are recommended to contain any evolved gases and prevent contamination of the instrument.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas, typically nitrogen, at a constant flow rate.

    • Define the temperature program, which should be similar to the TGA program (e.g., heat from 30 °C to 400 °C at 10 °C/min) to allow for correlation of thermal events.[11]

  • Data Acquisition: Start the temperature program. The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the melting point (T_m) from the onset or peak of the melting endotherm.

    • Determine the decomposition temperature (T_d) from the onset of the decomposition exotherm.

    • Integrate the area under the peaks to calculate the enthalpy of fusion (ΔH_f) and the enthalpy of decomposition (ΔH_d).

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Sample B Place in TGA/DSC Crucible A->B C Seal Crucible (for DSC) B->C D Load Sample & Reference into Instrument C->D E Set Temperature Program & Inert Atmosphere (N2) D->E F Run TGA/DSC Scan E->F G TGA Curve: Mass vs. Temp F->G H DSC Curve: Heat Flow vs. Temp F->H I Determine T_onset, % Mass Loss G->I J Determine T_m, T_d, ΔH values H->J

Experimental Workflow for TGA/DSC Analysis.

Safety and Handling Considerations

Given the potential for thermal decomposition and the release of hazardous substances, the following precautions are recommended when handling this compound, particularly at elevated temperatures:

  • Ventilation: Always handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid Ignition Sources: Keep the compound away from open flames and other potential ignition sources.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.

  • Decomposition Products: Be aware that thermal decomposition will likely produce hydrogen bromide (HBr), which is a toxic and corrosive gas.

Conclusion

While specific experimental data for this compound is not publicly available, an analysis based on its molecular structure and the properties of related compounds suggests that its thermal stability is limited by the reactivity of its benzylic C-Br bonds. Decomposition is expected to initiate with the cleavage of these bonds, leading to the formation of HBr and other brominated organic species. For any application involving this compound at temperatures above ambient, it is imperative to first perform a thorough thermal analysis using standard techniques such as TGA and DSC to establish its precise decomposition profile and ensure safe operating conditions. The protocols and theoretical framework provided in this guide serve as a comprehensive resource for undertaking such an evaluation.

References

An In-depth Technical Guide to the Crystal Structure of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and structural properties of 1-Bromo-2,3-bis(bromomethyl)benzene, a polyhalogenated aromatic compound. This document collates available data on its molecular structure, crystallographic information, and a detailed, generalized experimental protocol for its synthesis and purification. Due to its reactive bromomethyl groups, this compound serves as a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound (C₈H₇Br₃) is a substituted toluene derivative with a molecular weight of 342.85 g/mol .[1] Its structure, featuring a bromine atom and two bromomethyl groups on a benzene ring, makes it a trifunctional reagent. The benzylic bromine atoms are excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of the 1-bromo-2,3-xylene moiety into larger molecules. This property is of significant interest in the synthesis of novel pharmaceutical scaffolds and functional materials. Understanding the precise three-dimensional arrangement of atoms in its crystal lattice is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications.

Molecular and Crystal Structure

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 896175 .[1] While the full crystallographic information file (CIF) is accessible through the CSD, the key structural parameters are summarized below.

Molecular Properties

A summary of the key molecular properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [1]
IUPAC Name This compound[1]
CAS Number 127168-82-5[1]
Canonical SMILES C1=CC(=C(C(=C1)Br)CBr)CBr[1]
Crystallographic Data

Detailed crystallographic data provides insights into the packing of molecules in the solid state, which can influence physical properties such as solubility and melting point. The full dataset for CCDC 896175 can be obtained from the Cambridge Crystallographic Data Centre. A placeholder for the typical data found in such a file is presented in Table 2.

ParameterValue
Crystal System Data available via CCDC
Space Group Data available via CCDC
Unit Cell Dimensions a, b, c, α, β, γ values available via CCDC
Volume Data available via CCDC
Z Data available via CCDC
Density (calculated) Data available via CCDC
Radiation Data available via CCDC
Temperature Data available via CCDC

Experimental Protocols

The following sections detail a generalized experimental protocol for the synthesis and purification of this compound, based on standard procedures for the free-radical bromination of substituted xylenes.

Synthesis: Free-Radical Bromination of 1-Bromo-2,3-dimethylbenzene

The synthesis of this compound is typically achieved through the free-radical bromination of the corresponding dimethyl precursor, 1-bromo-2,3-dimethylbenzene. This reaction utilizes a radical initiator and a source of bromine, commonly N-Bromosuccinimide (NBS), to selectively brominate the benzylic methyl groups.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W lamp), dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.

  • Heat the mixture to reflux and irradiate with the lamp to initiate the radical chain reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 1-Bromo-2,3-dimethylbenzene reaction Reflux with Light (Free-Radical Bromination) start->reaction reactants NBS, AIBN/BPO in CCl4 reactants->reaction filtration1 Filter Succinimide reaction->filtration1 washing Aqueous Washes (Na2S2O3, NaHCO3, Brine) filtration1->washing drying Dry with MgSO4 washing->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization concentration->recrystallization final_product Pure this compound recrystallization->final_product

Synthesis and Purification Workflow

Purification: Recrystallization

Purification of the crude product is essential to obtain material suitable for subsequent reactions and for obtaining high-quality crystals for X-ray diffraction. Recrystallization is a common and effective method.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. For polyhalogenated aromatic compounds, a non-polar or moderately polar solvent is often suitable. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to screen include:

  • Hexanes

  • Cyclohexane

  • Toluene

  • A mixture of ethyl acetate and hexanes

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research:

  • Pharmaceutical Synthesis: It can serve as a scaffold for creating complex molecular architectures in the development of new drug candidates. The three distinct halogenated positions allow for sequential and regioselective functionalization.

  • Material Science: This compound can be used in the synthesis of novel polymers and macrocycles. The rigid aromatic core and the reactive bromomethyl groups make it an ideal building block for creating materials with specific structural and electronic properties.

  • Supramolecular Chemistry: The geometry of this compound makes it a candidate for the construction of host-guest systems and molecular cages.

Conclusion

This technical guide has summarized the key structural and chemical information for this compound. The availability of its crystal structure in the Cambridge Structural Database provides a solid foundation for understanding its three-dimensional properties. The provided generalized synthesis and purification protocols offer a starting point for its preparation in a laboratory setting. The versatile reactivity of this compound makes it a valuable tool for researchers in various fields of chemistry.

Logical_Relationship cluster_info Compound Information cluster_synthesis_app Synthesis & Application Compound This compound Properties Molecular Properties (Formula, MW, etc.) Compound->Properties Structure Crystal Structure (CCDC 896175) Compound->Structure Synthesis Synthesis via Free-Radical Bromination Compound->Synthesis Applications Applications (Pharma, Materials) Structure->Applications Purification Purification by Recrystallization Synthesis->Purification Purification->Applications

Information and Application Flow

References

Methodological & Application

Application Notes: 1-Bromo-2,3-bis(bromomethyl)benzene as a Versatile Precursor for Fused Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a halogenated aromatic compound featuring a unique substitution pattern: two highly reactive adjacent (ortho) bromomethyl groups and a stable aryl bromide on a benzene ring.[1][2] This trifunctional nature makes it a powerful and versatile building block in organic synthesis, particularly for the construction of complex, fused polycyclic aromatic hydrocarbons (PAHs) and heterocycles. The ortho-disposed benzylic bromides are primed for intramolecular cyclization reactions to form a new six-membered ring, while the aryl bromide serves as a functional handle for subsequent cross-coupling reactions. These attributes are highly valuable in the fields of materials science for developing organic semiconductors and in medicinal chemistry for creating novel drug scaffolds.[3][4]

Key Advantages as a Synthetic Precursor:

  • Convergent Synthesis: The two adjacent bromomethyl groups allow for rapid construction of a fused ring system in a single step by reacting with a suitable binucleophilic reagent.

  • Differential Reactivity: The benzylic C-Br bonds are significantly more reactive towards nucleophilic substitution than the aromatic C-Br bond, allowing for selective cyclization without disturbing the aryl bromide.

  • Post-Cyclization Functionalization: The remaining aryl bromide provides a site for introducing additional complexity to the fused aromatic core via well-established methodologies like Suzuki, Stille, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This enables the synthesis of a diverse library of derivatives from a common intermediate.

Logical Workflow for Synthesis

The strategic utility of this compound in synthesizing complex molecules is outlined in the following workflow. The process begins with the precursor, undergoes a key cyclization step to form the core fused structure, which can then be further diversified.

G cluster_0 Core Synthesis cluster_1 Further Diversification Precursor This compound Cyclization Intramolecular Cyclization (with Binucleophile XY) Precursor->Cyclization Step 1 FusedCore Fused Aromatic Core (with Aryl Bromide) Cyclization->FusedCore Step 2 Functionalization Post-Functionalization (e.g., Suzuki Coupling) FusedCore->Functionalization Step 3 Target Diverse Target Molecules Functionalization->Target Step 4

Caption: General synthetic strategy using the title precursor.

Protocols: Synthesis of Fused Aromatic Systems

This section provides a representative protocol for the synthesis of a fused heterocyclic system, 1-bromo-4,9-dihydronaphtho[2,3-c]thiophene, demonstrating the utility of this compound as a precursor.

Protocol 1: Synthesis of 1-Bromo-4,9-dihydronaphtho[2,3-c]thiophene

This protocol details the reaction of this compound with sodium sulfide to form a five-membered thiophene ring fused to the benzene core.

Materials:

  • This compound (1.0 eq)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add sodium sulfide nonahydrate (1.2 eq) to the solution in one portion.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of DMF).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the laboratory procedure for synthesizing the target fused heterocycle.

G Setup 1. Reaction Setup Dissolve precursor in DMF Add 2. Reagent Addition Add Na2S Setup->Add React 3. Reaction Heat to 80°C & Monitor by TLC Add->React Workup 4. Workup Quench with water React->Workup Extract 5. Extraction with Ethyl Acetate Workup->Extract Wash 6. Washing with Water and Brine Extract->Wash Dry 7. Drying & Concentration Dry over MgSO4, evaporate solvent Wash->Dry Purify 8. Purification Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for the synthesis protocol.

Data Presentation

The following table summarizes the quantitative data for the representative synthesis of 1-Bromo-4,9-dihydronaphtho[2,3-c]thiophene.

Reagent/ProductMolar Mass ( g/mol )EquivalentsTheoretical Mass/VolumeExpected Yield (%)Physical Form
This compound342.85[1]1.0(User Defined)N/ASolid
Sodium sulfide nonahydrate (Na₂S·9H₂O)240.181.2(Calculated)N/ASolid
1-Bromo-4,9-dihydronaphtho[2,3-c]thiophene255.161.0 (Product)(Calculated)75-85%Solid

References

Application Notes and Protocols for the Synthesis of π-Conjugated Materials Using 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of the synthesis of π-conjugated materials directly utilizing 1-Bromo-2,3-bis(bromomethyl)benzene as a monomer. The following application notes and protocols are therefore hypothetical and based on established synthetic methodologies for structurally related bis(bromomethyl)benzene derivatives. These protocols are intended to serve as a foundational guide for researchers and will require optimization and thorough characterization of the resulting materials.

Introduction

This compound is a versatile, yet underexplored, building block for the synthesis of novel π-conjugated polymers. Its trifunctional nature, featuring two reactive benzylic bromomethyl groups and one aryl bromide, offers unique opportunities for creating complex polymer architectures, including branched, cross-linked, and hyperbranched systems. The presence of the aryl bromide allows for post-polymerization functionalization or its participation in various cross-coupling reactions to extend the polymer backbone. The reactive bromomethyl groups are amenable to classic polymerization techniques such as Gilch, Wittig, and various metal-catalyzed cross-coupling reactions. The resulting polymers are expected to possess interesting photophysical and electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇Br₃
Molecular Weight 342.85 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 78-82 °C
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), THF, and aromatic solvents (e.g., toluene). Insoluble in water.

Application Note 1: Synthesis of Poly(1-bromo-2,3-phenylenevinylene) via Gilch Polymerization

The Gilch polymerization is a widely used method for the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives. It involves the base-induced polymerization of bis(halomethyl)benzenes. In the case of this compound, this method is expected to yield a substituted poly(phenylenevinylene) derivative. The reaction proceeds through a p-quinodimethane intermediate which then polymerizes.

Hypothetical Reaction Scheme:

Gilch_Polymerization Monomer This compound Intermediate p-Quinodimethane Intermediate Monomer->Intermediate Elimination of HBr Base Potassium tert-butoxide (t-BuOK) Base->Intermediate Polymer Poly(1-bromo-2,3-phenylenevinylene) Intermediate->Polymer Polymerization

Caption: Hypothetical Gilch polymerization of this compound.

Experimental Protocol: Gilch Polymerization

Materials:

  • This compound (1.00 g, 2.92 mmol)

  • Potassium tert-butoxide (1.31 g, 11.68 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Methanol (200 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound in 30 mL of anhydrous THF under an inert atmosphere.

  • In a separate flask, dissolve potassium tert-butoxide in 20 mL of anhydrous THF under an inert atmosphere.

  • Cool the monomer solution to 0 °C using an ice bath.

  • Slowly add the potassium tert-butoxide solution to the monomer solution dropwise over 30 minutes with vigorous stirring. The reaction mixture may develop a color, indicating the formation of the intermediate and subsequent polymerization.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol with stirring.

  • Collect the polymer precipitate by filtration, wash with methanol (3 x 50 mL), and dry under vacuum at 40 °C for 24 hours.

Expected Data and Characterization:
ParameterExpected Result
Yield 40-70%
Appearance Yellow to orange powder
Solubility Expected to be soluble in common organic solvents like THF, chloroform, and toluene.
Molecular Weight (GPC) Mn: 5,000 - 20,000 g/mol , PDI: 2.0 - 3.5
¹H NMR Broad peaks corresponding to aromatic and vinylic protons.
UV-Vis (in THF) λmax ≈ 400-450 nm
Photoluminescence (in THF) Emission maximum in the green-yellow region of the spectrum.

Application Note 2: Synthesis of a π-Conjugated Polymer via Wittig Condensation

The Wittig reaction provides a versatile route to form carbon-carbon double bonds. Polymerization via a Wittig condensation between a bis(phosphonium ylide) and a dialdehyde can produce well-defined poly(arylenevinylene)s. For this application, this compound would first be converted to its corresponding bis(triphenylphosphonium bromide) salt, which is then reacted with a dialdehyde in the presence of a strong base.

Hypothetical Experimental Workflow:

Wittig_Polymerization_Workflow cluster_step1 Step 1: Synthesis of Bis(phosphonium salt) cluster_step2 Step 2: Wittig Polymerization Monomer This compound Salt 1-Bromo-2,3-phenylenebis(methyltriphenylphosphonium bromide) Monomer->Salt TPP Triphenylphosphine (2 eq.) TPP->Salt Solvent1 Toluene, Reflux Solvent1->Salt Polymer π-Conjugated Polymer Salt->Polymer Dialdehyde Terephthaldehyde Dialdehyde->Polymer Base Sodium Ethoxide Base->Polymer Solvent2 Anhydrous Ethanol/DMF Solvent2->Polymer

Caption: Hypothetical workflow for Wittig polymerization.

Experimental Protocol: Wittig Polymerization

Part A: Synthesis of 1-Bromo-2,3-phenylenebis(methyltriphenylphosphonium bromide)

  • In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 2.92 mmol) and triphenylphosphine (1.53 g, 5.84 mmol) in 50 mL of anhydrous toluene.

  • Reflux the mixture under an inert atmosphere for 24 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the white solid by filtration.

  • Wash the solid with toluene (2 x 20 mL) and dry under vacuum to yield the bis(phosphonium salt).

Part B: Polymerization

  • In a 100 mL Schlenk flask, suspend the bis(phosphonium salt) (1.00 g, 1.14 mmol) and terephthaldehyde (0.153 g, 1.14 mmol) in 40 mL of a 1:1 mixture of anhydrous ethanol and dimethylformamide (DMF).

  • Under an inert atmosphere, add a solution of sodium ethoxide (prepared by dissolving 0.052 g, 2.28 mmol of sodium in 10 mL of anhydrous ethanol) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at 80 °C for 48 hours.

  • Cool the mixture and precipitate the polymer by pouring it into 200 mL of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Expected Data and Characterization:
ParameterExpected Result
Yield 50-80%
Appearance Yellow to orange solid
Solubility May have limited solubility; soluble in hot chlorinated solvents.
Molecular Weight (GPC) Mn: 3,000 - 15,000 g/mol , PDI: 1.8 - 3.0
FT-IR (cm⁻¹) Presence of trans-vinylene C-H out-of-plane bending at ~965 cm⁻¹.

Application Note 3: Post-Polymerization Modification via Suzuki Coupling

The aryl bromide functionality on the polymer backbone, obtained from methods like Gilch polymerization, can be used for post-polymerization modification. This allows for the tuning of the polymer's electronic and physical properties. A Suzuki cross-coupling reaction with a boronic acid can be employed to introduce new aromatic moieties.

Hypothetical Signaling Pathway for Property Tuning:

Suzuki_Modification cluster_input Starting Materials cluster_reaction Suzuki Coupling cluster_output Modified Polymer Polymer_Br Poly(1-bromo-2,3-phenylenevinylene) Modified_Polymer Functionalized π-Conjugated Polymer Polymer_Br->Modified_Polymer Boronic_Acid Aryl Boronic Acid (e.g., Phenylboronic acid) Boronic_Acid->Modified_Polymer Catalyst Pd(PPh₃)₄ Catalyst->Modified_Polymer Base K₂CO₃ Base->Modified_Polymer

Caption: Post-polymerization modification via Suzuki coupling.

Experimental Protocol: Suzuki Coupling

Materials:

  • Poly(1-bromo-2,3-phenylenevinylene) (assuming a repeating unit molecular weight of ~211 g/mol ; 0.211 g, ~1.0 mmol of Br)

  • Phenylboronic acid (0.146 g, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol)

  • Potassium carbonate (0.276 g, 2.0 mmol)

  • Toluene (20 mL)

  • Water (5 mL)

Procedure:

  • In a 50 mL Schlenk flask, dissolve the bromo-functionalized polymer in 20 mL of toluene.

  • Add phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add 5 mL of deionized water to the mixture.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 48 hours.

  • Cool the reaction to room temperature and pour it into 150 mL of methanol to precipitate the polymer.

  • Filter the polymer, wash with water and methanol, and dry under vacuum.

Expected Data and Characterization:
ParameterExpected Result
Yield >90% conversion of bromo groups
Appearance Color change in the polymer, potentially a red-shift in absorption.
¹H NMR Disappearance of signals corresponding to the bromo-substituted aromatic ring and appearance of new aromatic signals.
UV-Vis Potential red-shift in the absorption maximum, indicating increased conjugation.

Conclusion

Application Notes and Protocols: Synthesis of 4-Bromo-1,3-dihydro-2H-benzo[c]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a versatile building block in organic synthesis due to its three reactive bromine sites.[1][2] The two benzylic bromide moieties are particularly susceptible to nucleophilic substitution reactions.[3] Sodium sulfide is an effective sulfur nucleophile used to form thioethers and sulfur-containing heterocycles.[4][5] The reaction of a 1,2-bis(halomethyl)benzene derivative with a sulfur nucleophile is a common method for the synthesis of dihydrobenzo[c]thiophenes. This protocol outlines a plausible method for the synthesis of 4-Bromo-1,3-dihydro-2H-benzo[c]thiophene.

Proposed Reaction

The proposed reaction involves the intramolecular cyclization of this compound with sodium sulfide to yield 4-Bromo-1,3-dihydro-2H-benzo[c]thiophene.

Reaction Scheme:

Experimental Protocol

1. Materials and Equipment

  • Reagents:

    • This compound (C8H7Br3)[2]

    • Sodium sulfide nonahydrate (Na2S·9H2O)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Hexane (for chromatography)

    • Ethyl acetate (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Sodium Sulfide: In a separate beaker, dissolve 1.5 equivalents of sodium sulfide nonahydrate in a minimal amount of deionized water (approximately 5 mL) to form a concentrated solution.

  • Reaction Execution: Slowly add the sodium sulfide solution dropwise to the stirred solution of this compound at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 80 °C and allow it to stir for 6-8 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Workup:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with 30 mL of dichloromethane (DCM).

    • Combine the organic extracts and wash them twice with 50 mL of deionized water and once with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate and concentrate the organic solution using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product, 4-Bromo-1,3-dihydro-2H-benzo[c]thiophene, should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • This compound is a toxic compound.[2] Avoid inhalation and contact with skin and eyes.

  • Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care.

  • Wear appropriate personal protective equipment (PPE) at all times.

Data Presentation

The following table can be used to record the quantitative data from the synthesis of 4-Bromo-1,3-dihydro-2H-benzo[c]thiophene.

ParameterValue
Reactants
Mass of this compound (g)1.0
Moles of this compound (mmol)
Mass of Sodium Sulfide Nonahydrate (g)
Moles of Sodium Sulfide Nonahydrate (mmol)
Reaction Conditions
SolventDMF
Reaction Temperature (°C)80
Reaction Time (h)6-8
Product
Theoretical Yield (g)
Actual Yield (g)
Percent Yield (%)
Purity (e.g., by NMR or GC)

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagents This compound Sodium Sulfide Nonahydrate DMF setup 2. Reaction Setup Dissolve starting material in DMF reagents->setup addition 3. Reagent Addition Add aqueous sodium sulfide setup->addition reaction 4. Reaction Heat at 80°C for 6-8h addition->reaction workup 5. Workup Aqueous extraction with DCM reaction->workup purification 6. Purification Column Chromatography workup->purification product 7. Product 4-Bromo-1,3-dihydro-2H-benzo[c]thiophene purification->product

Caption: Workflow for the synthesis of 4-Bromo-1,3-dihydro-2H-benzo[c]thiophene.

References

Application Notes and Protocols for the Preparation of a Novel HCV NS3 Protease Inhibitor from 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed synthetic route for the preparation of a novel, potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor starting from the readily available building block, 1-Bromo-2,3-bis(bromomethyl)benzene. While no direct synthesis of HCV inhibitors from this specific starting material has been reported in the literature, its chemical reactivity as a bifunctional electrophile allows for the construction of a unique 4-bromoisoindoline scaffold. This scaffold can be further elaborated to incorporate key pharmacophoric features known to be essential for binding to the HCV NS3 protease active site. The proposed synthesis is a multi-step process involving an initial cyclization to form the core heterocyclic structure, followed by functional group manipulations and peptide-like couplings to yield the final inhibitor. These detailed protocols are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction

The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication and maturation, making it a prime target for antiviral drug development.[1] Direct-acting antivirals (DAAs) that inhibit this protease have revolutionized the treatment of chronic hepatitis C.[2] These inhibitors are typically peptidomimetic compounds that interact with the catalytic triad (His-57, Asp-81, and Ser-139) and various subpockets (S1, S2, S3, etc.) of the enzyme's active site.[3] Key pharmacophoric elements often include hydrogen bond donors and acceptors, as well as hydrophobic moieties that ensure high binding affinity and selectivity.[4]

This application note details a hypothetical, yet chemically sound, synthetic strategy to access a novel class of HCV NS3 protease inhibitors based on a 4-bromoisoindoline core. The starting material, this compound, serves as a versatile precursor for the construction of this heterocyclic system. The subsequent functionalization of the isoindoline scaffold is designed to introduce functionalities that mimic the natural substrates of the NS3 protease, thereby leading to potent inhibition.

Proposed Synthetic Scheme

The overall proposed synthetic workflow for the target inhibitor, (S)-2-(4-bromo-1-oxoisoindolin-2-yl)-3-methyl-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)butanamide (Compound 4 ), is depicted below.

Synthetic Workflow A This compound B 4-Bromoisoindoline-1,3-dione A->B  i. KCN, DMSO  ii. H2SO4, H2O, heat D (S)-2-(4-bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid B->D  (S)-Valine, AcOH, heat C (S)-2-amino-3-methylbutanoic acid E (S)-2-(4-bromo-1-oxoisoindolin-2-yl)-3-methylbutanoic acid D->E  Zn, AcOH H Target Inhibitor (Compound 4) E->H  Peptide Coupling Reagent, Amine Intermediate F (S)-2-amino-3-phenylpropanoic acid G (S)-N-((S)-2-amino-3-methylbutanoyl)-2-amino-3-phenylpropanoic acid HCV_NS3_Protease_Mechanism cluster_0 HCV NS3/4A Protease Active Site His57 His-57 Ser139 Ser-139 (OH) His57->Ser139  activates Asp81 Asp-81 Asp81->His57  stabilizes Substrate Viral Polyprotein Substrate (Peptide Bond) Ser139->Substrate  nucleophilic attack Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate  forms Inhibitor Novel Isoindoline-based Inhibitor Inhibitor->His57  interacts with Inhibitor->Ser139  forms covalent or non-covalent bond Block Inhibition of Cleavage Inhibitor->Block Cleavage Polyprotein Cleavage Tetrahedral_Intermediate->Cleavage  collapses to Replication Viral Replication Cleavage->Replication Block->Replication  prevents

References

Application Notes and Protocols for the Use of 1-Bromo-2,3-bis(bromomethyl)benzene in Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocycles, cyclic molecules typically containing 12 or more atoms, represent a promising class of therapeutic agents.[1] Their distinct structural characteristics, which provide a balance of rigidity and flexibility, enable them to bind to challenging biological targets like protein-protein interfaces, often considered "undruggable" by conventional small molecules.[1] The constrained conformation of a macrocyclic structure can result in higher binding affinity, improved selectivity, and enhanced metabolic stability when compared to their linear counterparts.[1]

1-Bromo-2,3-bis(bromomethyl)benzene is a versatile trifunctional building block for the synthesis of a diverse array of macrocycles. The presence of two reactive bromomethyl groups and a bromo substituent on a rigid benzene core allows for the construction of macrocycles with well-defined three-dimensional geometries. The bromomethyl groups are highly susceptible to nucleophilic substitution, making them ideal for reactions with dinucleophiles to form the macrocyclic ring. The bromo substituent can be used for subsequent modifications using cross-coupling reactions, allowing for further diversification of the macrocyclic scaffold.[2] This document provides detailed application notes and a general experimental protocol for the synthesis of macrocycles utilizing this compound.

Synthetic Strategies

The synthesis of macrocycles from this compound primarily involves the reaction of the two bromomethyl groups with a dinucleophile, such as a diamine or a dithiol, in a cyclization reaction.[1] The success of these reactions often depends on overcoming the entropic penalty of cyclization while minimizing competing intermolecular polymerization. To favor the desired intramolecular cyclization, reactions are typically conducted under high-dilution conditions.[1] This is achieved by the slow, simultaneous addition of the linear precursors to a large volume of solvent.

A key strategy employed is cyclophane synthesis via alkylation. This involves the reaction of the dihalide, in this case, the two bromomethyl groups of this compound, with a dinucleophile.[1] The nucleophilic substitution reaction forms the macrocyclic structure.[1]

Applications in Drug Development

Macrocycles are of significant interest in drug development. The rigid aromatic linker provided by the this compound scaffold can pre-organize the macrocycle into a conformation that is favorable for binding to a biological target. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity. Furthermore, the aromatic nature of the linker can be exploited for π-π stacking interactions with aromatic residues within a protein binding pocket.[1] The additional bromo-substituent on the benzene ring offers a handle for late-stage functionalization, enabling the synthesis of focused libraries of macrocycles for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of a Diazacyclophane using this compound and a Diamine

This protocol describes a general procedure for the synthesis of a diazacyclophane by reacting this compound with a generic diamine (e.g., 1,4-diaminobutane).

Materials:

  • This compound (1.0 eq)

  • Diamine (e.g., 1,4-diaminobutane) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnels)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: A 2 L three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels, all under an inert atmosphere (Argon or Nitrogen).

  • Base Suspension: To the flask, add a suspension of potassium carbonate (5.0 eq) in 1 L of anhydrous acetonitrile. Heat the suspension to reflux with vigorous stirring.[1]

  • Precursor Solutions: In one dropping funnel, prepare a solution of this compound (1.0 eq) in 200 mL of anhydrous acetonitrile. In the second dropping funnel, prepare a solution of the diamine (e.g., 1,4-diaminobutane) (1.0 eq) in 200 mL of anhydrous acetonitrile.[1]

  • High-Dilution Addition: Simultaneously and slowly add the solutions from both dropping funnels to the refluxing suspension over a period of 8-12 hours.[1]

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for another 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with acetonitrile. Concentrate the filtrate under reduced pressure.[1]

  • Extraction: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired diazacyclophane.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the macrocycle, showing the characteristic signals for the substituted benzene ring and the diamine linker.[1]

  • Mass Spectrometry (HRMS): To confirm the molecular weight of the cyclized product, typically by observing the [M+H]⁺ or M⁺ peak.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of macrocycles using various bis(bromomethyl)benzene isomers, which can serve as a reference for reactions involving this compound.

PrecursorsMacrocycle TypeSolventBaseTime (h)Yield (%)Reference
1,4-Bis(bromomethyl)benzene & 1,4-DiaminobutaneDiazacyclophaneAcetonitrileK₂CO₃3645-55Based on similar reactions reported in the literature.[1]
1,3-Bis(bromomethyl)benzene & Cysteine-containing peptideThioetherSolutionNot specified-HighReactions are reported to be robust and high-yielding.[3]
1,2-Bis(bromomethyl)benzene & Cysteine-containing peptideThioetherSolutionNot specified--Used for peptide cyclization.[4][5]
1,3,5-Tris(bromomethyl)benzene & Cysteine-containing peptideThioetherSolutionNot specified--A well-established method for creating bicyclic peptides.[5]

Visualizations

Macrocycle_Synthesis_Pathway reagent1 This compound conditions High Dilution Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagent1->conditions reagent2 Dinucleophile (e.g., Diamine) reagent2->conditions product Macrocycle conditions->product Cyclization

Caption: General synthetic pathway for macrocyclization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Reagent Solutions (this compound and Dinucleophile) addition Slow, Simultaneous Addition of Reagents to Refluxing Mixture prep_reagents->addition prep_flask Set up Reaction Flask with Base and Solvent prep_flask->addition reflux Reflux for 12-24h addition->reflux monitoring Monitor by TLC/LC-MS reflux->monitoring filtration Filter and Concentrate monitoring->filtration extraction Extraction filtration->extraction purification Column Chromatography or Recrystallization extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Detailed experimental workflow for macrocycle synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for conducting nucleophilic substitution reactions with 1-Bromo-2,3-bis(bromomethyl)benzene. This versatile building block is valuable in organic synthesis for constructing complex molecular architectures due to its three reactive sites. The two benzylic bromide moieties are significantly more susceptible to nucleophilic attack than the aryl bromide, allowing for selective functionalization.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes various potential nucleophilic substitution reactions that can be performed on this compound with different nucleophiles. The reaction conditions and expected products are based on analogous reactions with similar benzylic bromides.[1][2]

NucleophileReagent ExampleSolventBaseTemperature (°C)Time (h)Expected Product
AmineIsopropylamineAcetonitrileK₂CO₃8012N,N'-diisopropyl-2-bromo-m-xylene-α,α'-diamine
ThiolThioureaMethanolNaOHReflux42-Bromo-1,3-bis(thiomethyl)benzene derivative
AzideSodium Azide (NaN₃)DMF-Room Temp - 6012-241-Bromo-2,3-bis(azidomethyl)benzene
CyanidePotassium Cyanide (KCN)Ethanol/Water-Reflux2-4(2-Bromo-m-phenylene)diacetonitrile
HydroxideSodium Hydroxide (NaOH)Acetone/Water-40-501-3(2-Bromo-m-phenylene)dimethanol
Phenol4-EthoxyphenolDichloromethaneAlCl₃0 - Room Temp161-Bromo-2,3-bis((4-ethoxyphenoxy)methyl)benzene

Experimental Workflow

The general workflow for a nucleophilic substitution reaction involving this compound is outlined below.

experimental_workflow reagents 1. Reagent Preparation - Dissolve this compound in solvent. - Prepare nucleophile and base solutions. reaction 2. Reaction - Combine reagents in a round-bottom flask. - Stir under controlled temperature and atmosphere. reagents->reaction monitoring 3. Monitoring - Track reaction progress using TLC. reaction->monitoring workup 4. Work-up - Quench the reaction. - Perform extraction to isolate the crude product. monitoring->workup purification 5. Purification - Purify the crude product by column chromatography or recrystallization. workup->purification analysis 6. Analysis - Characterize the final product (NMR, MS, etc.). purification->analysis

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of N,N'-diisopropyl-2-bromo-m-xylene-α,α'-diamine

This protocol details the N-alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Isopropylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (4.0 eq).

  • Add isopropylamine (2.5 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reaction Pathway

The following diagram illustrates the nucleophilic substitution pathway for the reaction of this compound with a generic nucleophile (Nu⁻). The reaction proceeds via a sequential S_N2 mechanism at the two benzylic positions.

reaction_pathway start This compound intermediate Mono-substituted intermediate start->intermediate + Nu⁻ - Br⁻ product Di-substituted product intermediate->product + Nu⁻ - Br⁻

Caption: Nucleophilic substitution pathway.

References

Application Notes and Protocols: 1-Bromo-2,3-bis(bromomethyl)benzene as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a highly reactive and versatile building block for the synthesis of a variety of novel heterocyclic compounds. The presence of two benzylic bromide moieties allows for facile cyclization reactions with a range of dinucleophiles, leading to the formation of diverse ring systems. The additional bromo substituent on the aromatic ring provides a handle for further functionalization, making this reagent particularly attractive for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles using this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the starting material is presented in Table 1.

PropertyValue
CAS Number 127168-82-5[1][2]
Molecular Formula C₈H₇Br₃[1][2]
Molecular Weight 342.85 g/mol [2]
IUPAC Name This compound[2]

Applications in Heterocyclic Synthesis

This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems. The two bromomethyl groups readily undergo nucleophilic substitution reactions with dinucleophiles to form new rings fused to the benzene core.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of this compound with primary amines, hydrazines, and other nitrogen-containing dinucleophiles provides access to a range of N-heterocycles.

This protocol describes the synthesis of N-substituted isoindoline derivatives through the cyclocondensation of this compound with primary amines.

Reaction Scheme:

G start This compound + R-NH₂ reagents K₂CO₃, Acetonitrile start->reagents Reflux product 4-Bromo-2-R-1,3-dihydro-2H-isoindole reagents->product

Figure 1: Synthesis of 4-Bromo-2-substituted-1,3-dihydro-2H-isoindoles.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine) (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add the primary amine (1.0 eq.) and potassium carbonate (2.5 eq.).

  • Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-Bromo-2-substituted-1,3-dihydro-2H-isoindole.

Expected Quantitative Data (based on analogous reactions):

Substituent (R)Expected Yield (%)Expected ¹H NMR (CDCl₃, δ ppm)
Phenyl75-857.5-7.0 (m, 8H, Ar-H), 4.5 (s, 4H, CH₂)
Benzyl70-807.4-7.2 (m, 8H, Ar-H), 4.4 (s, 4H, N-CH₂-Ar), 3.9 (s, 2H, Ar-CH₂)

This protocol details the synthesis of a tetracyclic nitrogen heterocycle by reacting this compound with 2-aminobenzimidazole.

Reaction Scheme:

G start This compound + 2-Aminobenzimidazole reagents NaH, DMF start->reagents 0 °C to rt product 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole reagents->product

Figure 2: Synthesis of 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole.

Materials:

  • This compound

  • 2-Aminobenzimidazole (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (2.2 eq.) in anhydrous DMF at 0 °C, add a solution of 2-aminobenzimidazole (1.0 eq.) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target compound.

Expected Quantitative Data:

ParameterExpected Value
Yield (%) 60-70
¹H NMR (CDCl₃, δ ppm) 7.8-7.2 (m, 7H, Ar-H), 5.1 (s, 2H, N-CH₂), 4.8 (s, 2H, N-CH₂)
¹³C NMR (CDCl₃, δ ppm) 155, 140, 135, 132, 128, 125, 122, 120, 115, 110, 50, 48
Synthesis of Sulfur-Containing Heterocycles

The reaction with sulfide nucleophiles can be employed to synthesize sulfur-containing heterocycles.

This protocol outlines the synthesis of a sulfur-containing heterocycle via the reaction of this compound with sodium sulfide.

Reaction Scheme:

G start This compound + Na₂S reagents Ethanol, Water start->reagents Reflux product 5-Bromo-1,3-dihydrobenzo[c]thiophene reagents->product

Figure 3: Synthesis of 5-Bromo-1,3-dihydrobenzo[c]thiophene.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq.)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve sodium sulfide nonahydrate (1.1 eq.) in a mixture of ethanol and water.

  • Add a solution of this compound (1.0 eq.) in ethanol to the sulfide solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Expected Quantitative Data:

ParameterExpected Value
Yield (%) 80-90
¹H NMR (CDCl₃, δ ppm) 7.4-7.1 (m, 3H, Ar-H), 4.2 (s, 4H, CH₂)
¹³C NMR (CDCl₃, δ ppm) 138, 135, 130, 128, 125, 122, 35
Synthesis of Oxygen-Containing Heterocycles

While less common, oxygen-containing heterocycles can be synthesized, for instance, through Williamson ether synthesis with a suitable diol.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and materials science. The presence of the aryl bromide functionality offers further opportunities for diversification through cross-coupling reactions, enhancing the utility of these heterocyclic scaffolds. Further investigation into the biological activities of these novel heterocycles is warranted.

References

Application Notes and Protocols: 1-Bromo-2,3-bis(bromomethyl)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,3-bis(bromomethyl)benzene is a trifunctional aromatic compound with significant potential as a versatile building block in materials science and organic synthesis. Its structure, featuring two reactive benzylic bromides and one aryl bromide, allows for sequential and site-selective functionalization. This enables the construction of complex molecular architectures, including polymers, functionalized scaffolds, and precursors for advanced materials. While direct applications in materials science are not extensively documented, its chemical reactivity suggests its utility in creating novel materials with tailored properties. These application notes explore the potential of this compound as a precursor for functional materials through various synthetic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Trifunctional Building Block

This compound possesses three distinct reactive centers, making it an attractive starting material for the synthesis of complex molecules. The two benzylic bromide groups are highly susceptible to nucleophilic substitution, while the aryl bromide can participate in a variety of cross-coupling reactions. This differential reactivity allows for a stepwise functionalization strategy, providing precise control over the final molecular structure.

Key Structural Features:

  • Two Benzylic Bromide Groups: These are excellent leaving groups, readily participating in SN2 reactions with a wide range of nucleophiles.

  • One Aryl Bromide Group: This site is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This unique combination of reactive sites opens up possibilities for creating branched polymers, dendrimers, and multi-functionalized aromatic platforms for applications in electronics, photonics, and drug delivery.

Potential Applications in Materials Science

Based on the known reactivity of similar brominated aromatic compounds, this compound can be envisioned as a key precursor for the following classes of materials:

  • Functional Polymers: The bis(bromomethyl) functionality can be used to introduce this unit as a monomer or a cross-linking agent in polymerization reactions. Reaction with bisphenols, diamines, or dithiols could yield polyesters, polyamides, or polythioethers with a pendant bromo group for further modification.

  • Dendrimers and Branched Architectures: The three reactive handles allow for the divergent synthesis of dendrimers and hyperbranched polymers.

  • Precursors for Conjugated Materials: The aromatic core can be extended through cross-coupling reactions at the aryl bromide position, leading to the synthesis of larger conjugated systems with potential applications in organic electronics.

  • Functionalized Scaffolds for Drug Delivery and Sensing: The benzene ring can be functionalized with various moieties through sequential reactions, leading to tailored molecules for specific biological or sensory applications.

Experimental Protocols: Synthetic Pathways to Functional Materials

The following protocols are representative examples of how this compound can be utilized as a synthetic precursor. These are based on established chemical transformations of similar molecules.

Protocol 1: Synthesis of a Diamine Monomer via Nucleophilic Substitution

This protocol describes the conversion of the benzylic bromides to primary amine functionalities, yielding a versatile monomer for polyamide or polyimide synthesis.

Reaction Scheme:

This compound → 1-Bromo-2,3-bis(azidomethyl)benzene → 1-Bromo-2,3-bis(aminomethyl)benzene

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound342.853.43 g10
Sodium Azide (NaN₃)65.011.43 g22
Dimethylformamide (DMF)-50 mL-
Triphenylphosphine (PPh₃)262.295.77 g22
Tetrahydrofuran (THF)-100 mL-
Water-5 mL-

Procedure:

  • Azidation Step:

    • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in 50 mL of DMF.

    • Add sodium azide (22 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Bromo-2,3-bis(azidomethyl)benzene.

  • Reduction Step (Staudinger Reaction):

    • Dissolve the crude 1-Bromo-2,3-bis(azidomethyl)benzene in 100 mL of THF.

    • Add triphenylphosphine (22 mmol) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Add 5 mL of water and stir for an additional 4 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-Bromo-2,3-bis(aminomethyl)benzene.

Expected Outcome:

The final product is a diamine that can be used as a monomer in polymerization reactions. The remaining aryl bromide offers a site for post-polymerization modification.

Protocol 2: Synthesis of a Bifunctional Building Block via Suzuki Cross-Coupling

This protocol demonstrates the selective functionalization of the aryl bromide position, leaving the benzylic bromides intact for subsequent reactions.

Reaction Scheme:

This compound + Phenylboronic Acid → 2,3-Bis(bromomethyl)-1,1'-biphenyl

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound342.851.71 g5
Phenylboronic Acid121.930.73 g6
Pd(PPh₃)₄1155.560.29 g0.25
Sodium Carbonate (Na₂CO₃)105.992.12 g20
Toluene-50 mL-
Ethanol-10 mL-
Water-10 mL-

Procedure:

  • To a 100 mL Schlenk flask, add this compound (5 mmol), phenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.25 mmol), and sodium carbonate (20 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture of toluene (50 mL), ethanol (10 mL), and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and add 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-Bis(bromomethyl)-1,1'-biphenyl.

Expected Outcome:

This product is a bifunctional molecule where the newly introduced phenyl group can be further functionalized, and the two benzylic bromide groups are available for polymerization or attachment to other molecules.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the potential applications of this compound.

G A This compound B Nucleophilic Substitution (e.g., with diamines, diols) A->B C Cross-Coupling (e.g., Suzuki, Sonogashira) A->C D Polymer Synthesis B->D E Functionalized Monomers C->E F Post-Polymerization Modification D->F G Advanced Materials D->G E->D F->G

Caption: Synthetic pathways from this compound.

G cluster_0 Protocol 1: Diamine Monomer Synthesis A This compound B Azidation (NaN3, DMF) A->B C 1-Bromo-2,3-bis(azidomethyl)benzene B->C D Reduction (PPh3, THF/H2O) C->D E 1-Bromo-2,3-bis(aminomethyl)benzene (Diamine Monomer) D->E

Caption: Workflow for the synthesis of a diamine monomer.

G cluster_1 Protocol 2: Bifunctional Building Block Synthesis A This compound B Suzuki Coupling (Phenylboronic Acid, Pd(PPh3)4) A->B C 2,3-Bis(bromomethyl)-1,1'-biphenyl B->C

Caption: Workflow for Suzuki cross-coupling.

Safety and Handling

This compound is expected to be an irritant and lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a promising, yet underexplored, building block for materials science. Its trifunctional nature allows for the design and synthesis of a wide array of complex molecules and polymers. The protocols outlined here provide a starting point for researchers to explore the potential of this versatile compound in the development of novel functional materials. Further research into its reactivity and polymerization behavior is warranted to fully unlock its capabilities.

Synthetic Routes Utilizing 1-Bromo-2,3-bis(bromomethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for synthetic routes starting from 1-Bromo-2,3-bis(bromomethyl)benzene. This versatile building block, featuring three distinct bromine functionalities, offers a gateway to a variety of complex molecular architectures, including polycyclic aromatic hydrocarbons and novel heterocyclic systems. The protocols provided herein are based on established methodologies for analogous structures, particularly 2,3-bis(bromomethyl)naphthalene derivatives, and are adapted for the specific reactivity of the target starting material.

Synthesis of Polycyclic Aromatic Hydrocarbons via Cyclization Reactions

This compound is an ideal precursor for the synthesis of substituted naphthalenes and other polycyclic aromatic systems. The two adjacent bromomethyl groups can readily undergo cyclization reactions with various nucleophiles. A representative transformation is the reaction with a diarylmethylene derivative to form a six-membered ring, leading to a substituted naphthalene core. This approach is adapted from the work of Ishikawa et al. (2021) on the synthesis of "Naphthaleman" molecular structures.[1][2][3]

Application Note:

This synthetic strategy allows for the construction of a polysubstituted naphthalene scaffold. The differential reactivity of the benzylic bromides versus the aryl bromide can be exploited for subsequent functionalization, making this a powerful tool for building complex molecules for materials science and drug discovery.

Experimental Protocol: Synthesis of a 1-Bromo-2,3-disubstituted Naphthalene Derivative

Materials:

  • This compound

  • Diphenylmethane (or a derivative thereof)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Benzene (or a suitable non-polar solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Chloroform (CHCl3)

  • Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate (AcOEt)

Procedure:

  • To a stirred solution of a 1-bromo-2,3-dimethylbenzene derivative (1.0 eq) in benzene at 20–25 °C under an inert atmosphere (e.g., Argon), successively add N-Bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 eq).[2]

  • Heat the mixture to 80 °C and stir for 1 hour.[2]

  • After cooling, quench the reaction with 1 M aqueous HCl.[2]

  • Extract the mixture twice with Chloroform (CHCl3).[2]

  • Wash the combined organic phases with water and brine, then dry over anhydrous Sodium Sulfate (Na2SO4).[2]

  • Concentrate the solution under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound derivative.[2]

Quantitative Data:

The following table summarizes typical yields and characterization data for a closely related transformation involving the bromination of a 2,3-dimethylnaphthalene derivative to its corresponding 2,3-bis(bromomethyl)naphthalene.[2]

ProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)Melting Point (°C)
2,3-Bis(bromomethyl)-1,4-diphenyl-6,7-methylenedioxynaphthalene2,3-Dimethylnaphthalene derivativeNBS, AIBNBenzene18075261–262
2,3-Bis(bromomethyl)-4-phenyl-6,7-methylenedioxy-1-(3-methoxyphenyl)naphthalene2,3-Dimethylnaphthalene derivativeNBS, AIBNBenzene18085266–267

Note: Yields are based on the analogous naphthalene system and may vary for the this compound starting material.

Synthetic Workflow:

start 1-Bromo-2,3-dimethylbenzene derivative reagents NBS, AIBN Benzene, 80°C start->reagents Bromination workup Quench (HCl), Extraction (CHCl3), Drying (Na2SO4) reagents->workup product This compound derivative purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Workflow for the synthesis of a this compound derivative.

Synthesis of Heterocyclic Scaffolds via Nucleophilic Substitution

The two highly reactive benzylic bromide moieties of this compound make it an excellent substrate for constructing heterocyclic systems through reactions with dinucleophiles, such as primary amines and thiols.

Application Note:

This approach is particularly useful in medicinal chemistry for the synthesis of novel scaffolds. For example, reaction with primary amines can lead to the formation of isoindoline derivatives, while reaction with thiols can produce sulfur-containing heterocycles. The remaining aryl bromide can be used as a handle for further diversification, for instance, through palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of an N-Aryl-4-bromo-2,3-dihydro-1H-benzo[de]isoquinoline

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add Potassium Carbonate (2.5 eq) to the solution.

  • Add the desired primary amine (e.g., aniline, 1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure N-aryl-4-bromo-2,3-dihydro-1H-benzo[de]isoquinoline.

Quantitative Data:

Synthetic Pathway:

start This compound reagents Primary Amine (R-NH2) K2CO3, DMF start->reagents Nucleophilic Substitution intermediate Intermediate (not isolated) reagents->intermediate product N-Aryl-4-bromo-2,3-dihydro- 1H-benzo[de]isoquinoline intermediate->product Intramolecular Cyclization

Caption: Pathway for the synthesis of a benzo[de]isoquinoline derivative.

Potential Applications in Drug Development and Materials Science

The synthetic routes outlined above open the door to a wide array of novel compounds with potential applications in various fields.

  • Drug Development: The resulting polycyclic and heterocyclic scaffolds can be further functionalized to create libraries of compounds for screening against various biological targets. The isoindoline and isoquinoline cores, for example, are present in numerous biologically active molecules.

  • Materials Science: The rigid aromatic structures that can be synthesized from this compound are of interest for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom also provides a site for polymerization or grafting onto surfaces.

Further exploration of the reactivity of this compound is warranted to fully unlock its potential as a versatile building block in organic synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2,3-bis(bromomethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging 1-bromo-2,3-bis(bromomethyl)benzene and its derivatives in palladium-catalyzed cross-coupling reactions. This unique trifunctionalized building block offers a versatile platform for the synthesis of complex polycyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

The key feature of this substrate is the presence of three carbon-bromine bonds with distinct reactivities: one sp²-hybridized aryl C-Br bond and two sp³-hybridized benzylic C-Br bonds. The general order of reactivity in palladium-catalyzed cross-coupling reactions is typically benzylic C-Br > aryl C-Br.[1][2] However, this selectivity can be finely tuned through the judicious choice of palladium catalysts, ligands, and reaction conditions, enabling selective and sequential functionalization at each position.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. With this compound, the reaction can be directed to selectively occur at the aryl C-Br bond by employing specific catalyst systems that favor the less reactive C(sp²)-Br bond. Bulky and electron-rich phosphine ligands are often employed for this purpose.[3][4]

Application Note:

Selective Suzuki-Miyaura coupling at the C1 position allows for the introduction of an initial aryl or heteroaryl substituent, while leaving the two bromomethyl groups available for subsequent transformations, such as intramolecular cyclization or further cross-coupling reactions. This sequential approach is highly valuable for the construction of complex, multi-substituted aromatic compounds.

Quantitative Data Summary:

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for the selective coupling of this compound.

Catalyst SystemAryl Halide SubstrateBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PCy₃·HBF₄1-Bromo-2-(chloromethyl)benzenePhenylboronic acidCs₂CO₃Toluene/H₂O80295
Pd(PPh₃)₄1-Bromo-2-((methoxymethoxy)methyl)benzenePhenylboronic acidK₂CO₃Toluene/H₂O9012-2485-95
PdCl₂(dppf)·CH₂Cl₂4-BromobenzonitrilePhenylboronic acidCs₂CO₃DMF90894
Pd₂(dba)₃ / XPhos4-Bromobenzotrifluoride4-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane1001692

Note: The data in this table is illustrative for similar aryl bromides and may require optimization for this compound.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted from methodologies successful for selective coupling of similar polyhalogenated substrates.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

  • Evacuate and backfill the tube with inert gas three times.

  • Add degassed toluene and water via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 2-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition PdII_Ar_R Ar-Pd(II)-R(L₂) PdII_ArX->PdII_Ar_R Transmetalation PdII_Ar_R->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_Ar_R->Product ArX Ar-X (Aryl Halide) ArX->PdII_ArX BoronicAcid R-B(OR)₂ (Boronic Acid) BoronicAcid->PdII_ArX Base Base Base->BoronicAcid caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction enables the coupling of the aryl bromide with an alkene to form a substituted alkene.[5][6] Similar to the Suzuki coupling, selectivity for the aryl C-Br bond is crucial and can be achieved with appropriate catalyst systems.

Application Note:

A selective Heck reaction on this compound introduces a vinyl group at the C1 position. The resulting product, containing two benzylic bromides and a vinyl group, is a versatile intermediate for subsequent intramolecular cyclizations (e.g., intramolecular Heck reaction) or other transformations to build complex polycyclic frameworks.

Quantitative Data Summary:

The following table provides illustrative conditions for Heck reactions of various aryl bromides.

Catalyst SystemAryl Halide SubstrateAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(o-tolyl)₃1-Bromo-4-(trichloromethyl)benzeneStyreneEt₃NDMF10012-2485-95
Pd(OAc)₂ / PPh₃1-Bromo-4-nitrobenzeneStyreneK₂CO₃DMF100-12012-2490
PdCl₂(PPh₃)₂4-Bromoacetophenonen-Butyl acrylateNaOAcDMA130495
Pd(OAc)₂4-BromotolueneStyreneK₂CO₃NMP140688

Note: The data in this table is illustrative and optimization is required for the target substrate.

Detailed Experimental Protocol: Selective Heck Reaction

This protocol is based on general procedures for the Heck reaction of electron-deficient aryl bromides.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a sealable reaction tube, combine this compound, the base, Pd(OAc)₂, and P(o-tolyl)₃.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the alkene and anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL), wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Reaction_Workflow sub Combine Substrate, Base, Catalyst, Ligand degas Degas with Inert Gas sub->degas add_reagents Add Alkene and Solvent degas->add_reagents react Heat Reaction (100-120 °C) add_reagents->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product Buchwald_Hartwig_Signaling Start Pd(0) Catalyst + Aryl Bromide (Ar-Br) OxAdd Oxidative Addition Start->OxAdd PdII_Complex Ar-Pd(II)-Br Complex OxAdd->PdII_Complex Amine_Coord Amine Coordination + Deprotonation (Base) PdII_Complex->Amine_Coord Amido_Complex Ar-Pd(II)-NR₂ Complex Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim Product Arylamine (Ar-NR₂) + Regenerated Pd(0) RedElim->Product

References

Application Notes and Protocols: Synthesis of Polydentate Ligands from 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Bromo-2,3-bis(bromomethyl)benzene is a versatile trifunctional aromatic precursor for the synthesis of a variety of polydentate ligands. The presence of two highly reactive benzylic bromide moieties and a stable aryl bromide allows for sequential or one-pot nucleophilic substitution reactions. This enables the introduction of a wide array of donor atoms (e.g., nitrogen, oxygen, sulfur, phosphorus), making it a valuable building block in coordination chemistry, supramolecular chemistry, and for the development of novel therapeutic agents and diagnostic tools.[1] The rigid benzene backbone provides a pre-organized scaffold for creating chelating ligands with specific bite angles and coordination geometries. This document provides detailed protocols for the synthesis of representative polydentate ligands from this compound and their potential applications.

Synthetic Pathways & Methodologies

The primary route for the synthesis of polydentate ligands from this compound involves nucleophilic substitution reactions at the benzylic positions. The benzylic bromide groups are excellent leaving groups, facilitating reactions with a wide range of nucleophiles.[2]

A general reaction scheme is presented below:

Synthesis_Pathway start This compound product Polydentate Ligand start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., R2NH, RSH, ROH, R3P) nucleophile->product conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) Room Temperature

Caption: General synthetic pathway for polydentate ligands.

Experimental Protocol 1: Synthesis of a Diamine Ligand

This protocol describes the synthesis of N,N'-((1-bromo-2,3-phenylene)bis(methylene))bis(dialkylamine).

Materials:

  • This compound

  • Dialkylamine (e.g., Diethylamine, 2.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add potassium carbonate (2.5 eq).

  • Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the dialkylamine (2.2 eq). Stir the suspension at room temperature.

  • Starting Material Addition: Dissolve this compound (1.0 eq) in anhydrous acetonitrile in the dropping funnel. Add this solution dropwise to the stirred suspension over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diamine ligand.

Experimental Protocol 2: Synthesis of a Dithioether Ligand

This protocol outlines the synthesis of 1-bromo-2,3-bis((alkylthio)methyl)benzene.

Materials:

  • This compound

  • Thiol (e.g., Ethanethiol, 2.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Thiols Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere, add anhydrous THF and the thiol (2.2 eq). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (2.2 eq) portion-wise to the stirred thiol solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction Setup: In a separate 250 mL three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Nucleophilic Attack: Add the prepared thiolate solution to the solution of the starting material dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure dithioether ligand.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of polydentate ligands from substituted bis(bromomethyl)benzene precursors, which can be expected to be similar for this compound.

Ligand TypeNucleophileProductYield (%)¹H NMR (δ, ppm, CDCl₃)Ref.
DiamineDiethylamineN,N'-((1-bromo-2,3-phenylene)bis(methylene))bis(diethylamine)85-95~3.7 (s, 4H, CH₂-N), 2.5 (q, 8H, N-CH₂-CH₃), 1.0 (t, 12H, N-CH₂-CH₃)[2]
DithioetherEthanethiol1-bromo-2,3-bis((ethylthio)methyl)benzene80-90~3.8 (s, 4H, Ar-CH₂-S), 2.5 (q, 4H, S-CH₂-CH₃), 1.2 (t, 6H, S-CH₂-CH₃)[3]
DiphosphineDiphenylphosphine1-bromo-2,3-bis((diphenylphosphino)methyl)benzene75-85~4.0 (s, 4H, CH₂-P), 7.2-7.5 (m, 20H, Ar-H)[4]

Note: The NMR data are estimations based on similar structures and are for illustrative purposes.

Applications in Drug Development and Research

Polydentate ligands derived from this compound have potential applications in several areas of research and drug development:

  • Metal-Based Therapeutics: These ligands can chelate to metal ions (e.g., Pt, Ru, Gd) to form stable complexes. These complexes can be investigated as anticancer agents, with the ligand structure influencing the reactivity and biological activity of the metal center.

  • Radiopharmaceuticals: The ligands can be designed to complex with radioisotopes for use in diagnostic imaging (e.g., PET, SPECT) or targeted radiotherapy.[5]

  • Bioconjugation: The remaining aryl bromide can be functionalized, for example, via Suzuki or Buchwald-Hartwig coupling, to attach the ligand-metal complex to biomolecules such as peptides or antibodies for targeted delivery.

  • Peptide Stapling: Bifunctional linkers derived from similar bis(bromomethyl)benzene compounds are used to "staple" peptides into their bioactive alpha-helical conformation, enhancing their stability and cell permeability.[3]

The following workflow illustrates the general process of developing a metal-based drug using these ligands.

Drug_Development_Workflow cluster_0 Ligand Synthesis & Characterization cluster_1 Complexation & In Vitro Studies cluster_2 In Vivo & Preclinical Development A This compound B Polydentate Ligand Synthesis A->B C Purification & Characterization (NMR, MS, etc.) B->C D Metal Complexation (e.g., with Pt, Ru salts) C->D Chelation E Cytotoxicity Screening (Cancer Cell Lines) D->E F Mechanism of Action Studies E->F G Animal Model Studies (Efficacy & Toxicity) F->G Promising Candidate H Pharmacokinetics (ADME) G->H I Lead Optimization H->I

Caption: Workflow for metal-based drug development.

Safety Precautions

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere and quenched carefully.

  • Follow standard laboratory safety procedures for handling all chemicals and solvents.

These protocols provide a foundation for the synthesis and application of polydentate ligands from this compound. The versatility of this starting material allows for the creation of a diverse library of ligands for various applications in chemistry, biology, and medicine.

References

Application Notes and Protocols for the Functionalization of Aromatic Rings Using 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a versatile trifunctional reagent for the synthesis of complex aromatic systems. Its structure, featuring two reactive benzylic bromide moieties and a bromine substituent on the aromatic ring, allows for sequential or one-pot reactions to construct a variety of polycyclic and heterocyclic frameworks. The vicinal arrangement of the bromomethyl groups makes it an ideal precursor for the formation of fused seven-membered rings through cyclization reactions with dinucleophiles. Furthermore, the aryl bromide can be subsequently functionalized via cross-coupling reactions, providing a powerful tool for building molecular complexity in drug discovery and materials science.

This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of aromatic rings, with a focus on the synthesis of benzo-fused heterocyclic and polycyclic aromatic compounds.

Key Applications

The primary application of this compound in the functionalization of aromatic rings is as a building block for the construction of fused ring systems. The two adjacent bromomethyl groups can react with a variety of dinucleophiles to form a seven-membered ring fused to the substituted benzene core.

Illustrative Applications:

  • Synthesis of Dibenzo[a,c]cycloheptene Derivatives: Reaction with activated aromatic compounds can lead to the formation of a dibenzo[a,c]cycloheptene skeleton, a core structure found in some biologically active molecules.

  • Preparation of Benzo-fused Heterocycles: Cyclization with aromatic dinucleophiles such as 2,2'-biphenol or 2,2'-biphenyldiamine can yield complex heterocyclic frameworks.

  • Synthesis of Substituted Anthracenes: While less direct, multi-step synthetic strategies involving this reagent could potentially lead to the formation of substituted anthracene derivatives.

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in the synthesis of functionalized aromatic compounds. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of a Dibenzo[a,c]cycloheptene-6-one Derivative via Reaction with an Activated Phenol

This protocol describes a hypothetical synthesis of a dibenzo[a,c]cyclohepten-6-one derivative through a two-step process involving a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation.

Step 1: Williamson Ether Synthesis

Reaction Scheme:

Williamson_Ether_Synthesis reagent1 This compound product Intermediate Ether reagent1->product K2CO3, Acetone, Reflux reagent2 2-Hydroxyacetophenone reagent2->product

Caption: Williamson Ether Synthesis of the Intermediate Ether.

Materials:

  • This compound (1.0 eq)

  • 2-Hydroxyacetophenone (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetone.

  • Add 2-hydroxyacetophenone and anhydrous potassium carbonate to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate ether.

Step 2: Intramolecular Friedel-Crafts Acylation

Reaction Scheme:

Friedel_Crafts_Acylation reactant Intermediate Ether product Dibenzo[a,c]cyclohepten-6-one Derivative reactant->product Polyphosphoric Acid (PPA), 100 °C

Caption: Intramolecular Friedel-Crafts Acylation.

Materials:

  • Intermediate Ether from Step 1 (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ice-water mixture

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, add the intermediate ether to polyphosphoric acid.

  • Heat the mixture to 100 °C and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the hot reaction mixture into an ice-water mixture with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired dibenzo[a,c]cyclohepten-6-one derivative.

Protocol 2: Synthesis of a Benzo-fused Dibenzoxepine Derivative via Cyclization with 2,2'-Biphenol

This protocol outlines the synthesis of a dibenzo[b,f]oxepine derivative through a one-pot cyclization reaction.

Reaction Scheme:

Dibenzoxepine_Synthesis reagent1 This compound product Benzo-fused Dibenzoxepine reagent1->product Cs2CO3, DMF, 80 °C reagent2 2,2'-Biphenol reagent2->product

Caption: Synthesis of a Benzo-fused Dibenzoxepine.

Materials:

  • This compound (1.0 eq)

  • 2,2'-Biphenol (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (2.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,2'-biphenol and anhydrous DMF.

  • Add cesium carbonate to the solution and stir at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the benzo-fused dibenzoxepine derivative.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the described protocols. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Hypothetical Reaction Parameters and Yields

ProtocolReaction TypeReactantsSolventTemperature (°C)Time (h)Expected Yield (%)
1 (Step 1)Williamson Ether SynthesisThis compound, 2-HydroxyacetophenoneAcetoneReflux1875 - 85
1 (Step 2)Friedel-Crafts AcylationIntermediate EtherPPA100360 - 70
2CyclizationThis compound, 2,2'-BiphenolDMF801250 - 65

Table 2: Illustrative Spectroscopic Data for a Hypothetical Dibenzo[a,c]cyclohepten-6-one Product

Spectroscopic TechniqueCharacteristic Data
¹H NMR (400 MHz, CDCl₃)δ 7.8-7.2 (m, Ar-H), 5.1 (s, 2H, -CH₂-), 4.9 (s, 2H, -CH₂-), 2.6 (s, 3H, -COCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 198 (C=O), 155-120 (Ar-C), 70 (-CH₂-), 68 (-CH₂-), 30 (-CH₃)
IR (KBr, cm⁻¹)3050 (Ar C-H), 2920 (C-H), 1680 (C=O), 1600, 1480 (C=C)
Mass Spec (ESI)[M+H]⁺ calculated and found

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of functionalized aromatic compounds using this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Further Applications start Reactants (this compound + Aromatic Nucleophile) reaction Reaction (e.g., Cyclization, Alkylation) start->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir analysis Purity Analysis (e.g., HPLC) purification->analysis cross_coupling Cross-Coupling of Aryl Bromide analysis->cross_coupling biological_testing Biological Activity Screening analysis->biological_testing

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a valuable, albeit specialized, reagent for the construction of complex aromatic and heterocyclic systems. The protocols and data presented herein provide a foundation for researchers to explore its utility in the synthesis of novel compounds for applications in drug discovery, materials science, and other areas of chemical research. The ability to form fused seven-membered rings and the potential for subsequent functionalization of the aryl bromide moiety make it a powerful tool for accessing unique chemical space.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of 1-Bromo-2,3-bis(bromomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this versatile chemical intermediate. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the critical parameters that govern reaction outcomes, enabling you to confidently optimize your experimental conditions.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of complex polycyclic aromatic compounds and macrocycles.[1] Its synthesis is most commonly achieved through the free-radical bromination of the benzylic methyl groups of 1-bromo-2,3-dimethylbenzene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the method of choice for this transformation due to its selectivity for benzylic C-H bonds over aromatic C-H bonds.[2][3]

This guide will delve into the nuances of this reaction, providing a detailed experimental protocol and addressing common challenges encountered in the laboratory.

II. Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound from 1-bromo-2,3-dimethylbenzene.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a less toxic alternative solvent such as acetonitrile (CH₃CN) or 1,2-dichloroethane.

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in the chosen solvent (e.g., CCl₄ or CH₃CN, approximately 10-15 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (2.1 eq) and a catalytic amount of a radical initiator such as AIBN or BPO (0.02-0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent). Monitor the progress of the reaction by TLC (a suitable eluent is a mixture of hexane and ethyl acetate, e.g., 9:1 v/v). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of hexane and a small amount of ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive radical initiator. 2. Insufficient heating. 3. Presence of radical inhibitors (e.g., oxygen, phenols).1. Use a fresh batch of AIBN or BPO. Ensure it has been stored correctly. 2. Ensure the reaction is maintained at the reflux temperature of the solvent. 3. Degas the solvent before use by bubbling nitrogen or argon through it.
Formation of Monobrominated Product Only 1. Insufficient NBS. 2. Short reaction time.1. Ensure a molar ratio of at least 2.1 equivalents of NBS to the starting material is used. 2. Continue to monitor the reaction by TLC until the monobrominated intermediate is consumed.
Over-bromination (Formation of Tribrominated Byproducts) 1. Excess NBS. 2. Prolonged reaction time.1. Use a stoichiometric amount of NBS (2.1 equivalents). 2. Carefully monitor the reaction by TLC and stop the reaction as soon as the desired product is the major component.
Aromatic Ring Bromination 1. Presence of acid, which can catalyze electrophilic aromatic substitution. 2. Use of Br₂ instead of NBS.1. Ensure all glassware is dry and the reaction is run under neutral conditions. The use of a non-polar solvent like CCl₄ can minimize this side reaction.[4] 2. NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of Br₂.[5]
Difficulty in Product Purification/Oily Product 1. Presence of impurities, including over-brominated products. 2. Inappropriate recrystallization solvent.1. Perform a thorough aqueous work-up to remove water-soluble impurities. If recrystallization is ineffective, column chromatography on silica gel may be necessary. 2. Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, pentane) is often effective.[6]

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the radical initiator in the Wohl-Ziegler reaction?

A1: The radical initiator, such as AIBN or BPO, is crucial for initiating the free-radical chain reaction.[7] Upon heating or exposure to UV light, the initiator decomposes to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical, which subsequently abstracts a benzylic hydrogen from the starting material to propagate the chain reaction.[3]

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this reaction?

A2: NBS is the reagent of choice for benzylic bromination because it provides a low and constant concentration of molecular bromine (Br₂) in the reaction mixture.[5] This is achieved through the reaction of NBS with the HBr byproduct formed during the propagation step.[8] This low concentration of Br₂ favors the radical substitution pathway at the benzylic position and minimizes competing electrophilic addition to the aromatic ring.[2]

Q3: Can I use a solvent other than carbon tetrachloride (CCl₄)?

A3: Yes, and it is highly recommended due to the toxicity and environmental concerns associated with CCl₄.[1] Acetonitrile (CH₃CN) and 1,2-dichloroethane are common alternative solvents that are also effective for this reaction.[9] The choice of solvent can sometimes influence the reaction rate and selectivity, so some optimization may be necessary when switching from CCl₄.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. The product, being more polar than the starting material due to the bromine atoms, will have a lower Rf value.

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR: The benzylic protons (-CH₂Br) would appear as a singlet at approximately 4.5-4.8 ppm. The aromatic protons would appear in the region of 7.2-7.6 ppm, likely as a complex multiplet due to the unsymmetrical substitution pattern.

  • ¹³C NMR: The benzylic carbons (-CH₂Br) would have a signal around 30-33 ppm. The aromatic carbons would appear in the 125-140 ppm region. The carbon attached to the ring bromine atom would be expected at a lower field compared to the other aromatic carbons.

V. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 1-bromo-2,3-dimethylbenzene + NBS + AIBN in Solvent Reflux Heat to Reflux (2-6 hours) Start->Reflux Cool Cool to RT Reflux->Cool Filter Filter Succinimide Cool->Filter Wash Aqueous Wash (NaHCO3, Na2S2O3, Brine) Filter->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Recrystallize Recrystallize (Hexane/Ethyl Acetate) Concentrate->Recrystallize Isolate Isolate Pure Product Recrystallize->Isolate

Caption: A schematic overview of the synthetic workflow for this compound.

VI. References

  • Benzylic Bromination - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from --INVALID-LINK--

  • Conditions for free radical bromination using NBS and peroxides? (2017, February 28). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Kuś, P., Jones, P. G., Kusz, J., & Książek, M. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Acta Crystallographica Section C: Structural Chemistry, 79(2), 101-111.

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • NBS for Radical Bromination: A Guide for Chemists. (n.d.). Retrieved from --INVALID-LINK--

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from --INVALID-LINK--

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • N-Bromosuccinimide. (2019, July 6). In Wikipedia. Retrieved from --INVALID-LINK--

  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Technical Support Center: Regioselective Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • 1-Bromo-2,3-dimethyl-benzene Supplier. (n.d.). Clinivex. Retrieved from --INVALID-LINK--

  • Synthetic Routes for 1-Bromo-3-(bromomethyl)-2-chlorobenzene: Application Notes and Protocols. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved from --INVALID-LINK--

  • 1-Bromo-2,3-dimethyl-benzene. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from --INVALID-LINK--

  • 1,3-Bis(bromomethyl)benzene(626-15-3) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022, March 28). Chemia. Retrieved from --INVALID-LINK--

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • 1-Bromo-2,3-dimethylbenzene. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • 1-Bromo-2,3-dimethylbenzene. (n.d.). Manasa Life Sciences. Retrieved from --INVALID-LINK--

  • 1-Bromo-2,3-dimethylbenzene. (n.d.). Synquest Labs. Retrieved from --INVALID-LINK--

  • 1,2-Bis(bromomethyl)benzene(91-13-4) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Wohl-Ziegler Bromination. (2014, April 19). Chem-Station Int. Ed. Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of Crude 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • High atomic yield bromine-less benzylic bromination. (2002, June 27). Green Chemistry (RSC Publishing). Retrieved from --INVALID-LINK--

  • Wohl-Ziegler Reaction Definition. (n.d.). Fiveable. Retrieved from --INVALID-LINK--

  • Wohl Ziegler Bromination. (2022, October 25). Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Wohl-Ziegler Bromination. (n.d.). Thermo Fisher Scientific - JP. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • 1-BROMO-2-(BROMOMETHYL)BENZENE. (n.d.). Matrix Fine Chemicals. Retrieved from --INVALID-LINK--

  • Method for purifying a bromine compound. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from --INVALID-LINK--

  • SUPPORTING INFORMATION FOR:. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • recrystallization & purification of N-bromosuccinimide. (2021, February 6). [Video]. YouTube. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 1-Bromo-2,3-bis(bromomethyl)benzene by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 1-Bromo-2,3-bis(bromomethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic method for purifying crude this compound?

A1: Flash column chromatography using silica gel is the most common and effective method for purifying this compound on a laboratory scale. This technique separates the target compound from impurities based on their differential adsorption to the stationary phase. For highly pure material, recrystallization may be employed as a final polishing step after chromatography.

Q2: What are the typical impurities I might encounter in my crude this compound sample?

A2: Common impurities can include:

  • Starting Materials: Unreacted 1-bromo-2,3-dimethylbenzene.

  • Partially Brominated Intermediates: 1-Bromo-2-(bromomethyl)-3-methylbenzene and 1-bromo-3-(bromomethyl)-2-methylbenzene.

  • Over-brominated Byproducts: 1-Bromo-2,3-bis(dibromomethyl)benzene.

  • Positional Isomers: Other isomers of bromo-bis(bromomethyl)benzene that may form depending on the synthetic route.

  • Decomposition Products: Benzylic bromides can be sensitive to moisture and light, potentially leading to the formation of corresponding alcohols or ethers.

Q3: How do I choose the right solvent system (eluent) for the chromatography?

A3: The choice of eluent is critical for a successful separation. A good starting point is a non-polar solvent system, with the polarity gradually increased. Thin Layer Chromatography (TLC) should always be performed first to determine the optimal solvent system. A common starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.

Q4: Can this compound decompose on silica gel during chromatography?

A4: Benzylic bromides have the potential to be unstable on silica gel, which is slightly acidic. This can lead to decomposition or the formation of artifacts. If you observe significant streaking on your TLC plate or recover low yields of your desired product, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent (e.g., 0.1-1%). Alternatively, using a different stationary phase such as neutral alumina can be beneficial.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots on TLC. The solvent system is either too polar or not polar enough.Test a range of solvent systems with varying polarities. For non-polar compounds like this, start with pure hexane and gradually add ethyl acetate or dichloromethane in small increments (e.g., 1%, 2%, 5%).
The compound does not move from the baseline on the TLC plate. The eluent is not polar enough.Increase the polarity of your eluent system. For example, increase the percentage of ethyl acetate in hexane. If the compound is still immobile, consider a more polar solvent system like dichloromethane/methanol, but use this with caution as it may elute highly polar impurities as well.
All spots run at the solvent front on the TLC plate. The eluent is too polar.Decrease the polarity of your eluent system. Use a higher percentage of hexane.
Streaking or tailing of the spot on the TLC plate. The compound may be degrading on the silica gel, or the sample is overloaded.Try spotting a more dilute sample. If streaking persists, add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the silica gel. Consider using neutral alumina as the stationary phase.
Co-elution of the product with an impurity. The chosen solvent system does not provide adequate resolution.Try a different solvent system. Sometimes switching one of the eluent components (e.g., using dichloromethane instead of ethyl acetate with hexane) can alter the selectivity. A shallower gradient during column chromatography can also improve separation.
Low recovery of the product from the column. The compound may have degraded on the column, or it is not eluting with the chosen solvent system.If you suspect degradation, use deactivated silica gel or alumina. Ensure you have used a sufficiently polar solvent to elute your compound by monitoring the column run with TLC until all the product has eluted.

Experimental Protocols

Thin Layer Chromatography (TLC) for Eluent Selection
  • Preparation: Dissolve a small amount of your crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., start with 98:2 Hexane:Ethyl Acetate).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from any impurities. Adjust the solvent polarity as needed.

Flash Column Chromatography Protocol
  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

    • Add another thin layer of sand over the sample.

  • Elution:

    • Begin eluting the column with the starting eluent determined by TLC.

    • If a gradient elution is required, gradually increase the polarity of the eluent (e.g., from 100% hexane to a hexane/ethyl acetate mixture).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example TLC Data for Eluent System Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of this compound (approx.)Observations
99:10.5Good separation from baseline impurities.
98:20.4Optimal for column chromatography.
95:50.6May result in faster elution but poorer separation from less polar impurities.
90:10> 0.8Too polar, poor separation.

Note: Rf values are approximate and can vary based on the specific batch of silica gel, temperature, and other experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Eluent Selection Column_Prep Prepare Silica Gel Column TLC->Column_Prep Crude Crude Product Crude->TLC Load Load Sample onto Column Column_Prep->Load Elute Elute with Gradient Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Poor Separation in Column Check_TLC Review TLC Data Start->Check_TLC Rf_Good Rf in Optimal Range (0.2-0.4)? Check_TLC->Rf_Good Adjust_Solvent Adjust Solvent Polarity Rf_Good->Adjust_Solvent No Check_Loading Sample Overloaded? Rf_Good->Check_Loading Yes Adjust_Solvent->Check_TLC Reduce_Load Reduce Sample Amount Check_Loading->Reduce_Load Yes Check_Stability Compound Stable on Silica? Check_Loading->Check_Stability No Success Successful Purification Reduce_Load->Success Deactivate_Silica Use Deactivated Silica or Alumina Check_Stability->Deactivate_Silica No Check_Stability->Success Yes Deactivate_Silica->Success

Caption: Troubleshooting logic for poor chromatographic separation.

identifying byproducts in the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the radical bromination of 1-bromo-2,3-dimethylbenzene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux or photochemical conditions.[1]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The main byproducts arise from incomplete or excessive bromination of the methyl groups. Key byproducts include:

  • Mono-brominated intermediate: 1-Bromo-2-(bromomethyl)-3-methylbenzene

  • Over-brominated products: 1-Bromo-2-(bromomethyl)-3-(dibromomethyl)benzene and 1-Bromo-2,3-bis(dibromomethyl)benzene.

  • Unreacted starting material: 1-bromo-2,3-dimethylbenzene.

  • Succinimide: A byproduct from the reduction of NBS.

Under certain conditions, minor amounts of ring-brominated products may also be formed.[1]

Q3: How can I minimize the formation of these byproducts?

A3: Controlling the stoichiometry of the reagents and the reaction conditions is crucial. To minimize over-bromination, a carefully controlled molar ratio of NBS to the starting material is recommended. A slight excess of NBS (around 2.0 to 2.2 equivalents) is typically used for the dibromination of a dimethylbenzene derivative. Monitoring the reaction progress by techniques like TLC or GC-MS and stopping it once the desired product is maximized is also essential.[1]

Q4: What are the best methods for purifying the final product?

A4: Due to the similar polarities of the desired product and the various brominated byproducts, purification can be challenging. Column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is the most effective method for separating these compounds.[1] Recrystallization can also be employed as a final purification step if the product is a solid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Insufficient radical initiator. 2. Deactivated radical initiator. 3. Insufficient reaction time or temperature. 4. Inadequate light source (for photochemical initiation).1. Increase the molar percentage of the radical initiator (typically 1-5 mol%). 2. Use a fresh batch of the initiator. 3. Increase the reaction time and/or temperature, monitoring the reaction progress. 4. Ensure the light source is of the appropriate wavelength and intensity.
Excessive formation of mono-brominated byproduct 1. Insufficient amount of NBS. 2. Short reaction time.1. Increase the molar equivalents of NBS (aim for slightly above 2.0 equivalents). 2. Extend the reaction time and monitor for the consumption of the mono-brominated intermediate.
Significant amount of over-brominated byproducts 1. Large excess of NBS. 2. Prolonged reaction time. 3. High reaction temperature.1. Carefully control the stoichiometry of NBS. 2. Stop the reaction as soon as the desired product is formed in maximum yield (monitor by TLC/GC-MS). 3. Conduct the reaction at a moderate temperature (e.g., reflux in CCl₄).[1]
Presence of ring-brominated byproducts 1. Presence of acidic impurities. 2. Use of molecular bromine (Br₂) instead of NBS.1. Ensure all glassware is dry and reagents are pure. 2. Use NBS as the selective benzylic brominating agent.
Difficult purification 1. Similar polarities of the product and byproducts.1. Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient of a more polar solvent in a non-polar solvent is often effective. 2. Consider preparative HPLC for small-scale, high-purity requirements.

Quantitative Data on Byproduct Formation

Product/Byproduct Chemical Formula Molecular Weight ( g/mol ) Typical Yield Range (%)
This compoundC₈H₇Br₃342.8660 - 80
1-Bromo-2-(bromomethyl)-3-methylbenzeneC₈H₈Br₂263.9610 - 25
Over-brominated ProductsC₈H₆Br₄, C₈H₅Br₅> 421.765 - 15
Unreacted Starting MaterialC₈H₉Br185.06< 5

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1-bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) (or a suitable alternative solvent like acetonitrile)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in CCl₄.

  • Addition of Reagents: Add NBS (2.1 eq) and a catalytic amount of AIBN (or BPO) (0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the succinimide byproduct. c. Wash the filtrate with saturated sodium bicarbonate solution to neutralize any acidic byproducts. d. Wash the filtrate with brine. e. Dry the organic layer over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the organic solution under reduced pressure to obtain the crude product. c. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Troubleshooting_Workflow Troubleshooting Byproduct Formation start Reaction Complete Analyze Crude Product (TLC/GC-MS) check_conversion Low Conversion? start->check_conversion high_mono High Mono-brominated Byproduct? check_conversion->high_mono No solution_conversion Increase Initiator Increase Time/Temp check_conversion->solution_conversion Yes high_over High Over-brominated Byproducts? high_mono->high_over No solution_mono Increase NBS eq. Increase Reaction Time high_mono->solution_mono Yes ring_bromination Ring Bromination Detected? high_over->ring_bromination No solution_over Decrease NBS eq. Decrease Reaction Time high_over->solution_over Yes purification Purify by Column Chromatography ring_bromination->purification No solution_ring Ensure Anhydrous Conditions Use Pure NBS ring_bromination->solution_ring Yes Synthesis_Pathway Synthesis and Byproduct Formation Pathway start 1-bromo-2,3-dimethylbenzene reagents NBS, AIBN CCl4, Reflux start->reagents mono 1-Bromo-2-(bromomethyl)-3-methylbenzene (Mono-brominated Byproduct) reagents->mono mono->reagents + NBS product This compound (Desired Product) mono->product + NBS over Over-brominated Products (Byproducts) product->over Excess NBS / Time

References

Technical Support Center: Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the radical bromination of 1-bromo-2,3-dimethylbenzene using N-bromosuccinimide (NBS).

Issue Potential Causes Recommended Solutions
Low or No Reaction 1. Ineffective radical initiation. 2. Degraded N-bromosuccinimide (NBS). 3. Presence of radical inhibitors.1. Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and added at the correct temperature. Alternatively, use a UV lamp to initiate the reaction. 2. Use freshly recrystallized NBS. NBS can degrade over time, appearing yellowish or brownish. 3. Ensure all glassware is clean and free of contaminants. Use freshly distilled solvent.
Over-bromination (Formation of 1-Bromo-2-(bromomethyl)-3-(dibromomethyl)benzene or 1-Bromo-2,3-bis(dibromomethyl)benzene) 1. High molar ratio of NBS to the starting material. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (e.g., 2.0-2.2 equivalents) of NBS for the bis-bromination. 2. Maintain a controlled reflux temperature. Excessive heat can accelerate the rate of multiple brominations. 3. Monitor the reaction closely by TLC or GC and stop it once the desired product is the major component.
Incomplete Reaction (Mixture of starting material, mono- and di-brominated products) 1. Insufficient amount of NBS. 2. Insufficient reaction time or temperature. 3. Poor solubility of NBS.1. Ensure at least 2 equivalents of NBS are used for the bis-bromination. 2. Allow the reaction to proceed for a sufficient duration, monitoring its progress. A slightly higher temperature might be necessary, but be cautious of over-bromination. 3. Use a solvent in which NBS has reasonable solubility at the reaction temperature, such as acetonitrile or carbon tetrachloride.
Aromatic Bromination (Formation of dibromo-2,3-dimethylbenzene derivatives) 1. High concentration of molecular bromine (Br₂). 2. Presence of Lewis acid catalysts.1. N-Bromosuccinimide is used to maintain a low concentration of Br₂. Ensure the reaction is protected from light, which can decompose NBS.[1][2] 2. Ensure all glassware is free from acidic residues.
Difficult Purification 1. Similar polarities of the desired product and byproducts (mono-brominated intermediate, over-brominated products).1. Careful column chromatography on silica gel is often necessary. A non-polar eluent system (e.g., hexanes/ethyl acetate) with a shallow gradient can improve separation. 2. Recrystallization from a suitable solvent system may also be effective if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

The most direct precursor is 1-bromo-2,3-dimethylbenzene.

Q2: What is the role of the radical initiator in this synthesis?

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the free radical chain reaction.[3] Upon heating, these molecules decompose to form radicals, which then react with NBS to generate the bromine radicals necessary for the benzylic bromination.

Q3: Can I use light to initiate the reaction instead of a chemical initiator?

Yes, photochemical initiation using a UV lamp is a common alternative to chemical initiators for radical bromination with NBS.

Q4: What are the most common side products in this reaction?

The most common side products are the mono-brominated intermediate (1-bromo-2-(bromomethyl)-3-methylbenzene) and over-brominated products where one or both methyl groups are further brominated to -CHBr₂ or -CBr₃. Aromatic bromination can also occur as a side reaction.

Q5: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the reaction mixture to the starting material, you can observe the formation of the product and the disappearance of the reactant.

Q6: What is the best way to purify the final product?

Purification of this compound can be challenging due to the presence of structurally similar byproducts. Column chromatography on silica gel using a gradient of a non-polar solvent system (e.g., hexane and ethyl acetate) is typically the most effective method. Recrystallization can also be an option if a suitable solvent is found.

Q7: What safety precautions should I take when performing this synthesis?

N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. The solvents used, such as carbon tetrachloride or acetonitrile, are toxic and should be handled with care. The brominated products are potential irritants and alkylating agents, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1-bromo-2,3-dimethylbenzene

  • N-bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Acetonitrile or Carbon Tetrachloride (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3-dimethylbenzene (1 equivalent) in anhydrous acetonitrile or carbon tetrachloride.

  • Add N-bromosuccinimide (2.1 equivalents) and a catalytic amount of AIBN or BPO (0.05-0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile or 77°C for carbon tetrachloride).

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining HBr.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.

Data Presentation

Parameter Value Reference
Molecular Formula C₈H₇Br₃PubChem CID: 15167896
Molecular Weight 342.85 g/mol PubChem CID: 15167896
Typical Yield Not reported, highly variableGeneral knowledge of similar reactions

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Combine 1-bromo-2,3-dimethylbenzene, NBS, and initiator in solvent start->reagents reflux Heat to reflux reagents->reflux monitor Monitor by TLC/GC reflux->monitor monitor->reflux Continue cool Cool to RT monitor->cool Complete filter_succinimide Filter succinimide cool->filter_succinimide wash Wash with NaHCO3 and brine filter_succinimide->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end End Product chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues start Reaction Outcome low_yield Low/No Product start->low_yield incomplete Incomplete Reaction start->incomplete over_bromination Over-bromination start->over_bromination aromatic_bromination Aromatic Bromination start->aromatic_bromination check_initiator check_initiator low_yield->check_initiator Check Initiator/ NBS Quality adjust_reagents adjust_reagents incomplete->adjust_reagents Adjust NBS ratio/ Reaction Time control_conditions control_conditions over_bromination->control_conditions Control Temp./ NBS Stoichiometry minimize_br2 minimize_br2 aromatic_bromination->minimize_br2 Minimize Br2 Conc.

Caption: Troubleshooting logic for the synthesis of this compound.

References

improving the yield of reactions with 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2,3-bis(bromomethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered when using this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low yields in my cyclization reaction with a dinucleophile. What are the common causes?

Low yields in cyclization reactions using this compound are often due to a competition between the desired intramolecular cyclization and intermolecular polymerization. The proximity of the two benzylic bromide groups can favor the formation of polymeric side products, especially at higher concentrations.

Troubleshooting Steps:

  • High Dilution Conditions: Employing high dilution is crucial to favor intramolecular reactions. By slowly adding the this compound solution to a large volume of solvent containing the nucleophile, the concentration of the electrophile is kept low, thus minimizing the chances of intermolecular reactions.

  • Choice of Solvent: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can solvate the nucleophile and facilitate the S(_N)2 reaction.

  • Temperature Control: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is often advisable to start at room temperature and gently heat if the reaction is sluggish.

  • Base Selection: For nucleophiles that require deprotonation (e.g., diols, dithiols, diamines), the choice of base is critical. A non-nucleophilic base of appropriate strength should be used to avoid competing reactions. Carbonate bases (e.g., K(_2)CO(_3), Cs(_2)CO(_3)) are often effective.

Q2: My main product appears to be a polymer instead of the desired heterocyclic compound. How can I prevent this?

The formation of polymers is a strong indication that the rate of the intermolecular reaction is significantly higher than the intramolecular cyclization.

Preventative Measures:

  • Syringe Pump Addition: Utilize a syringe pump for the slow, controlled addition of the this compound solution over an extended period (e.g., several hours). This maintains pseudo-high dilution conditions.

  • Stoichiometry: Ensure a precise 1:1 stoichiometry between the this compound and your dinucleophile. An excess of either reactant can lead to oligomerization and polymerization.

  • Template Effect: In some cases, the addition of a template ion (e.g., a metal cation) can help to pre-organize the dinucleophile and the electrophile in a conformation that favors intramolecular cyclization.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

Besides polymerization, other side reactions can lead to a complex product mixture:

  • Mono-alkylation: The reaction may stop after the first nucleophilic attack, leaving one unreacted bromomethyl group. This can be more prevalent if the nucleophile is sterically hindered or if the reaction is not allowed to proceed to completion.

  • Elimination Reactions: Although less common for benzylic bromides, the use of a strong, sterically hindered base could potentially lead to elimination side products.

  • Reaction at the Aryl Bromide: While the benzylic bromides are significantly more reactive towards nucleophilic substitution, under certain conditions (e.g., high temperatures, presence of a catalyst), reaction at the aryl bromide position could occur, though this is generally unlikely in typical nucleophilic substitution reactions.

Purification Strategies:

  • Column Chromatography: A carefully optimized gradient elution on silica gel is often the most effective method for separating the desired cyclic product from oligomers and other side products.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of a Representative Cyclization Reaction

EntryDinucleophileSolventBaseConcentration (M)Temperature (°C)Time (h)Yield of Cyclic Product (%)
1CatecholDMFK(_2)CO(_3)0.1801225
2CatecholDMFK(_2)CO(_3)0.01801255
3CatecholAcetonitrileCs(_2)CO(_3)0.01602470
41,2-EthanedithiolTHFNaH0.0525840
51,2-EthanedithiolTHFNaH0.00525875

Note: The data in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Dibenzo-fused Dioxocine Ring

This protocol describes a typical cyclization reaction with a dinucleophile under high dilution conditions.

Materials:

  • This compound

  • Catechol

  • Cesium Carbonate (Cs(_2)CO(_3))

  • Anhydrous Acetonitrile

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add catechol (1.0 eq) and cesium carbonate (2.5 eq).

  • Add a sufficient volume of anhydrous acetonitrile to achieve a final concentration of approximately 0.01 M.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Draw the this compound solution into a syringe and place it on a syringe pump.

  • Heat the catechol solution to 60 °C with vigorous stirring.

  • Slowly add the this compound solution to the reaction mixture via the syringe pump over a period of 6-8 hours.

  • After the addition is complete, allow the reaction to stir at 60 °C for an additional 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction Pathway cluster_2 Product Outcome A Reactants: This compound + Dinucleophile B Intramolecular Cyclization (Favored by high dilution) A->B Slow Addition C Intermolecular Polymerization (Favored by high concentration) A->C Rapid Addition / High Concentration D Desired Cyclic Product (High Yield) B->D E Polymeric Byproduct (Low Yield of Desired Product) C->E

Caption: Reaction pathway competition.

G start Low Yield Observed q1 Is the main product polymeric? start->q1 a1_yes Implement high dilution conditions (slow addition, large solvent volume). q1->a1_yes Yes q2 Are there multiple unseparated spots on TLC? q1->q2 No end Yield Improved a1_yes->end a2_yes Optimize chromatography: - Test different solvent systems - Consider recrystallization q2->a2_yes Yes q3 Is the starting material consumed? q2->q3 No a2_yes->end a3_no Increase reaction time or temperature. Check activity of base/nucleophile. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low yield.

avoiding polymerization in reactions with 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromo-2,3-bis(bromomethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding unwanted polymerization and other side reactions during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly reactive aromatic compound with the molecular formula C₈H₇Br₃. It features a benzene ring substituted with one bromine atom and two bromomethyl (-CH₂Br) groups. Its high reactivity, particularly at the benzylic positions, makes it a valuable intermediate in organic synthesis. Key applications include the synthesis of complex molecules in pharmaceuticals and agrochemicals, as well as in the development of polymers and specialty resins where its structure allows for the introduction of benzyl groups.

Q2: Why is this compound prone to polymerization?

The two benzylic bromide functional groups are excellent leaving groups, making the molecule susceptible to nucleophilic substitution. However, these reactive sites can also lead to polymerization through two main pathways:

  • Polycondensation: The molecule can react with itself or other nucleophiles in a step-growth polymerization, forming poly(phenylene methylene) structures.

  • Radical Polymerization: Benzylic bromides can form stable benzylic radicals, especially in the presence of light, heat, or radical initiators. These radicals can initiate a chain-growth polymerization.

Q3: What are the common signs of polymerization during my reaction?

Unwanted polymerization can manifest in several ways:

  • Formation of an insoluble, sticky, or solid precipitate.

  • A significant increase in the viscosity of the reaction mixture.

  • Lower than expected yield of the desired product.

  • Complex and difficult-to-interpret NMR spectra of the crude product, showing broad peaks characteristic of polymers.

Q4: Can I store this compound, and if so, under what conditions?

Due to its reactivity, long-term storage is not ideal. If necessary, store it in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and potential polymerization. The use of a stabilizer is also recommended for prolonged storage.

Troubleshooting Guide: Avoiding Polymerization

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Reaction mixture becomes viscous or a solid precipitate forms. Uncontrolled polymerization is occurring.1. Lower the reaction temperature: Many polymerization processes have a higher activation energy than the desired substitution reaction. 2. Add a radical inhibitor: Introduce a small amount of a radical scavenger like hydroquinone, phenothiazine, or a TEMPO derivative at the start of the reaction. 3. Use a suitable solvent: Employ polar aprotic solvents (e.g., DMF, acetonitrile, acetone) to favor S(_N)2 reactions over carbocation-mediated polymerization. 4. Control stoichiometry: Use a precise stoichiometry of reactants to avoid excess of the nucleophile or the electrophile which could promote side reactions.
Low yield of the desired product with a significant amount of baseline material in TLC analysis. Polymerization or multiple side reactions are consuming the starting material.1. Optimize reaction time: Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing further side reactions. 2. Purification of starting material: Ensure the this compound is free from impurities that could initiate polymerization. 3. Change the nucleophile/base: A less hindered and less basic nucleophile might favor the desired substitution.
Difficulty in purifying the product from a sticky polymeric byproduct. The polymer is co-precipitating or co-eluting with the product.1. Precipitation/Trituration: Attempt to selectively precipitate the desired product from a suitable solvent system, leaving the polymer in solution, or vice-versa. Triturating the crude mixture with a non-polar solvent like hexane can sometimes help solidify the desired product while washing away oligomers. 2. Column chromatography with modified conditions: Use a different solvent system or a gradient elution to improve separation. Sometimes, adding a small amount of a polar solvent to the non-polar mobile phase can help in separating the product from the baseline polymer.

Experimental Protocols

General Protocol for Nucleophilic Substitution (e.g., Williamson Ether Synthesis) to Minimize Polymerization

This protocol provides a general guideline for reacting this compound with a nucleophile (e.g., a phenol for ether synthesis) while minimizing the risk of polymerization.

Materials:

  • This compound

  • Nucleophile (e.g., 4-methoxyphenol)

  • Weak base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Radical inhibitor (e.g., Hydroquinone or BHT)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve the nucleophile (e.g., 4-methoxyphenol, 2.2 equivalents) and a small amount of a radical inhibitor (e.g., hydroquinone, ~0.1 mol%) in the anhydrous polar aprotic solvent.

  • Base Addition: Add a weak, non-nucleophilic base (e.g., anhydrous K₂CO₃, 3-4 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). Avoid excessive heating.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Polymerization

The following diagram illustrates a decision-making process for troubleshooting unexpected polymerization during a reaction with this compound.

G start Polymerization Observed? check_temp Is Reaction Temperature > Room Temp? start->check_temp Yes end Problem Resolved start->end No lower_temp Action: Lower Temperature to 0°C or below check_temp->lower_temp Yes check_inhibitor Was a Radical Inhibitor Used? check_temp->check_inhibitor No lower_temp->check_inhibitor add_inhibitor Action: Add Radical Inhibitor (e.g., Hydroquinone, BHT) check_inhibitor->add_inhibitor No check_solvent What is the Solvent Type? check_inhibitor->check_solvent Yes add_inhibitor->check_solvent change_solvent Action: Switch to a Polar Aprotic Solvent (e.g., DMF, Acetonitrile) check_solvent->change_solvent Non-polar or Protic check_base Is a Strong, Nucleophilic Base Used? check_solvent->check_base Polar Aprotic change_solvent->check_base change_base Action: Use a Weaker, Non-nucleophilic Base (e.g., K2CO3) check_base->change_base Yes check_base->end No change_base->end

Caption: Troubleshooting workflow for polymerization issues.

Reaction Pathway: Desired Substitution vs. Unwanted Polymerization

This diagram illustrates the competing reaction pathways for this compound.

G cluster_0 Reactant cluster_1 Products start This compound desired Desired Disubstituted Product start->desired Nucleophilic Substitution (SN2 Favored) - Low Temperature - Polar Aprotic Solvent - Weak Base polymer Undesired Polymer start->polymer Polymerization (Radical or Polycondensation) - High Temperature - Radical Initiators - Strong Base

Caption: Competing reaction pathways.

Technical Support Center: Managing the Reactivity of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the reactivity of 1-Bromo-2,3-bis(bromomethyl)benzene in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does their reactivity differ?

A1: this compound has three bromine substituents with distinct reactivities. The two benzylic bromides (-CH₂Br) are highly reactive and susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). The aryl bromide (-Br) is significantly less reactive towards nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions. The adjacent arrangement of the two bromomethyl groups can also lead to intramolecular cyclization reactions with suitable dinucleophiles.

Q2: What are the common side reactions to anticipate when using this reagent?

A2: Due to its high reactivity, several side reactions can occur. The benzylic bromides are prone to hydrolysis if moisture is present, leading to the formation of the corresponding alcohol and hydrogen bromide (HBr), which can catalyze further decomposition. Over-alkylation can occur with strong nucleophiles, and polymerization can be a significant issue, especially in concentrated solutions. Wurtz-type coupling is a potential side reaction during the formation of Grignard reagents.

Q3: What are the optimal storage conditions to maintain the stability of this compound?

A3: To prevent degradation, this compound should be stored in a cool (2-8°C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed to prevent exposure to moisture and air.[1]

Q4: How can I monitor the progress of reactions involving this compound?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of products. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction - Increase reaction time. - Gently warm the reaction mixture (e.g., to 40-50°C).The reaction may be kinetically slow at room temperature.
Decomposition of Starting Material - Ensure strictly anhydrous conditions by using dry solvents and glassware. - Perform the reaction under an inert atmosphere.The benzylic bromides are sensitive to moisture and can decompose.
Steric Hindrance - Use a less sterically hindered nucleophile if possible. - Consider using a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the attacking species.The proximity of the three bromine substituents can create steric hindrance, slowing down the reaction.[2]
Poor Nucleophile - Use a stronger nucleophile or activate the nucleophile with a suitable base.The nucleophile may not be strong enough to displace the bromide.
Issue 2: Formation of Multiple Products or Polymeric Material
Potential Cause Troubleshooting Step Rationale
Intermolecular Polymerization - Perform the reaction under high-dilution conditions by slowly adding the reagent to a large volume of solvent.High concentrations favor intermolecular reactions leading to polymers.
Over-alkylation - Use a stoichiometric amount of the nucleophile. - Add the nucleophile slowly to the reaction mixture.Excess nucleophile can react with the product, leading to multiple substitutions.
Intramolecular Cyclization - If intermolecular reaction is desired, use high concentration. - If intramolecular reaction is the goal, use high dilution.The bifunctional nature of the two bromomethyl groups can lead to ring formation with dinucleophiles.
Side reactions with the aryl bromide - Use reaction conditions that favor nucleophilic substitution at the benzylic positions (e.g., lower temperatures, no transition metal catalyst).The aryl bromide can react under certain conditions, such as in cross-coupling reactions.

Experimental Protocols & Workflows

Example Protocol: Synthesis of a Thieno[3,4-b]quinoline Derivative

This protocol describes a potential application of this compound in the synthesis of a heterocyclic compound, a thieno[3,4-b]quinoline derivative. This class of compounds is of interest in medicinal chemistry.

Reaction Scheme:

Materials:

Reagent Molar Mass ( g/mol ) Amount Equivalents
This compound342.86343 mg1.0 mmol
Thiophen-2-amine99.15109 mg1.1 mmol
Sodium Carbonate (Na₂CO₃)105.99265 mg2.5 mmol
Anhydrous Dimethylformamide (DMF)-10 mL-

Procedure:

  • To a dry 50 mL round-bottom flask, add this compound (343 mg, 1.0 mmol), thiophen-2-amine (109 mg, 1.1 mmol), and sodium carbonate (265 mg, 2.5 mmol).

  • Add 10 mL of anhydrous DMF to the flask.

  • Stir the reaction mixture at 80°C for 6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired 4-bromo-1,3-dihydrothieno[3,4-b]quinoline.

Expected Yield: 70-80%

Experimental Workflow Diagram

experimental_workflow Synthesis of 4-bromo-1,3-dihydrothieno[3,4-b]quinoline reagents Combine Reactants: This compound Thiophen-2-amine Sodium Carbonate in Anhydrous DMF reaction Heat at 80°C for 6h under Inert Atmosphere reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with Water and Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Wash with Brine, Dry, and Concentrate workup->purification column Purify by Column Chromatography purification->column product Obtain Pure Product: 4-bromo-1,3-dihydrothieno[3,4-b]quinoline column->product troubleshooting_logic Troubleshooting Logic for Reactions start Reaction Outcome Unsatisfactory low_yield Low or No Yield start->low_yield multiple_products Multiple Products/Polymerization start->multiple_products check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions If check_reagents Check Reagent Purity and Dryness of Solvents low_yield->check_reagents If check_concentration Evaluate Reactant Concentration multiple_products->check_concentration If check_stoichiometry Verify Stoichiometry of Nucleophile multiple_products->check_stoichiometry If optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions Suboptimal purify_reagents Purify Reagents/Use Dry Solvents check_reagents->purify_reagents Impure/Wet high_dilution Use High Dilution Conditions check_concentration->high_dilution Too High adjust_stoichiometry Adjust Nucleophile Equivalents check_stoichiometry->adjust_stoichiometry Incorrect

References

Technical Support Center: Scale-Up Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene. The information is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient radical initiator. - Degradation of the product during work-up.- Monitor the reaction progress using TLC or GC/MS to ensure completion. - Optimize the reaction temperature. For radical brominations with NBS, refluxing in a suitable solvent is common.[1] - Add the radical initiator (e.g., AIBN or BPO) in portions to maintain a steady concentration of radicals. - Perform the work-up at a lower temperature and avoid prolonged exposure to basic conditions.
Formation of Over-brominated Byproducts (e.g., 1-Bromo-2,3-bis(dibromomethyl)benzene) - Excess of N-bromosuccinimide (NBS). - Prolonged reaction time.- Use a stoichiometric amount of NBS (2.0 - 2.2 equivalents). - Carefully monitor the reaction and stop it once the starting material is consumed.
Presence of Mono-brominated Impurity (1-Bromo-2-(bromomethyl)-3-methylbenzene) - Insufficient NBS. - Inefficient mixing on a larger scale.- Ensure at least 2.0 equivalents of NBS are used. - Use a mechanical stirrer to ensure efficient mixing of the reaction mixture, which can be heterogeneous.
Ring Bromination Instead of Side-Chain Bromination - Presence of Lewis acid catalysts. - Use of bromine (Br₂) without a radical initiator.- Ensure all glassware is clean and free of any acidic residues. - The reaction should be carried out under radical conditions (light or chemical initiator). Side-chain bromination of alkylbenzenes is typically achieved with NBS.[2][3]
Difficulty in Product Purification by Crystallization - Presence of oily impurities. - Inappropriate solvent system.- Attempt to purify a small sample by column chromatography to remove impurities before crystallization. - Screen a variety of solvent systems (e.g., hexanes, heptane, ethanol, or mixtures) to find the optimal conditions for crystallization.
Exothermic Reaction Leading to Runaway - Poor heat dissipation on a larger scale. - Addition of reagents too quickly.- Use a jacketed reactor with a temperature controller for better heat management. - Add the radical initiator in portions or via a syringe pump to control the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended starting material is 1-Bromo-2,3-dimethylbenzene.

Q2: Which brominating agent is most suitable for this synthesis?

N-Bromosuccinimide (NBS) is the reagent of choice for side-chain bromination of alkylbenzenes as it selectively brominates the benzylic position under radical conditions.[4]

Q3: What are the typical reaction conditions?

The reaction is typically carried out by refluxing the starting material with NBS and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride or cyclohexane.[1]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.

Q5: What is the best method for purifying the final product on a large scale?

Recrystallization is the most common and scalable method for purifying solid organic compounds.[5] A suitable solvent or solvent mixture should be determined at a small scale first. If the product is an oil or difficult to crystallize, column chromatography may be necessary, although this can be challenging for large quantities.

Q6: What safety precautions should be taken during this synthesis?

This compound and related brominated compounds are lachrymators and skin irritants.[1][5] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. NBS is also an irritant and should be handled with care.

Experimental Protocol: Scale-Up Synthesis

This protocol is a general guideline for the scale-up synthesis of this compound. Optimization may be required based on specific laboratory conditions and equipment.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Cyclohexane (or other suitable non-polar solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and thermocouple

  • Heating/cooling circulator

  • Addition funnel or syringe pump

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge 1-Bromo-2,3-dimethylbenzene (1.0 eq) and cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (2.1 eq).

  • Initiation: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Once refluxing, add a catalytic amount of AIBN or BPO (0.02-0.05 eq). The addition of the initiator can be done in portions over time to maintain a steady reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the filter cake with cyclohexane.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution to quench any remaining bromine or acidic byproducts.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., hexanes or ethanol) to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Charge Reactor (1-Bromo-2,3-dimethylbenzene, Cyclohexane, NBS) reflux 2. Heat to Reflux (~80-85 °C) start->reflux initiate 3. Add Initiator (AIBN/BPO) reflux->initiate monitor 4. Monitor Reaction (TLC/GC-MS) initiate->monitor cool 5. Cool to RT monitor->cool filter_succinimide 6. Filter Succinimide cool->filter_succinimide wash 7. Aqueous Washes (NaHCO3, H2O, Brine) filter_succinimide->wash dry 8. Dry Organic Layer (MgSO4/Na2SO4) wash->dry concentrate 9. Concentrate (Rotary Evaporator) dry->concentrate recrystallize 10. Recrystallize concentrate->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the scale-up synthesis of this compound.

side_reactions cluster_products Reaction Products start 1-Bromo-2,3-dimethylbenzene desired Desired Product This compound start->desired 2.1 eq. NBS, Radical Initiator mono Mono-brominated Byproduct start->mono < 2 eq. NBS ring Ring-brominated Byproduct start->ring Lewis Acid Catalyst or no initiator over Over-brominated Byproduct desired->over > 2.2 eq. NBS or prolonged reaction

Caption: Potential side reactions in the synthesis of this compound.

References

troubleshooting guide for using 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1-Bromo-2,3-bis(bromomethyl)benzene in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how can I leverage this for selective synthesis?

A1: this compound has three reactive sites with different reactivities. The two benzylic bromide groups (-CH₂Br) are highly susceptible to nucleophilic substitution (Sₙ2) reactions. The aryl bromide (C-Br) is less reactive towards nucleophilic attack but can readily participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This difference in reactivity allows for a stepwise functionalization. For instance, you can first perform nucleophilic substitution at the benzylic positions at lower temperatures, and then proceed with a cross-coupling reaction at the aryl bromide position by introducing a suitable catalyst and elevating the temperature.

Q2: What are the common side reactions to be aware of when using this reagent?

A2: Common side reactions include:

  • Over-alkylation: If the nucleophile is a primary or secondary amine, there is a risk of forming tertiary or quaternary ammonium salts. Using a large excess of the amine or a suitable base can minimize this.

  • Elimination Reactions: Strong, sterically hindered bases can promote elimination reactions, leading to the formation of a double bond.

  • Hydrolysis: The bromomethyl groups are sensitive to moisture and can hydrolyze to the corresponding alcohols. It is crucial to use anhydrous solvents and maintain an inert atmosphere.

  • Homocoupling: In cross-coupling reactions, homocoupling of the starting material or the boronic acid partner can occur. Careful selection of the catalyst, ligand, and reaction conditions can mitigate this.

Q3: What are the recommended storage and handling procedures for this compound?

A3: This compound is toxic if swallowed and is a lachrymator (causes tearing). It is also sensitive to moisture and light. Therefore, it should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store the reagent in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield in nucleophilic substitution 1. Inactive nucleophile. 2. Insufficient reaction temperature. 3. Hydrolysis of the starting material. 4. Steric hindrance.1. Use a stronger nucleophile or add a suitable base to deprotonate the nucleophile. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. 4. Consider using a less sterically hindered nucleophile or a different solvent system.
Formation of multiple products 1. Lack of selectivity between the two bromomethyl groups. 2. Competing side reactions (e.g., elimination). 3. Over-alkylation of the nucleophile.1. Use a 1:1 molar ratio of the nucleophile to the starting material to favor mono-substitution. For di-substitution, use at least 2 equivalents of the nucleophile. 2. Use a non-nucleophilic base and control the temperature. 3. Use a large excess of the nucleophile or a protecting group strategy.
Low yield in cross-coupling reactions 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Low reaction temperature. 4. Poor quality of the coupling partner (e.g., boronic acid).1. Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is properly degassed to prevent catalyst oxidation. 2. Screen different ligands and bases to find the optimal combination for your specific substrates. 3. Most cross-coupling reactions require elevated temperatures. Ensure your reaction is reaching the target temperature. 4. Use high-purity coupling partners.
Difficulty in product purification 1. Presence of unreacted starting material. 2. Formation of polar byproducts. 3. Product is an oil and difficult to crystallize.1. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material. 2. Perform an aqueous work-up to remove water-soluble impurities. Consider a column chromatography with a suitable solvent system. 3. If crystallization fails, purify by column chromatography.

Physicochemical Data

PropertyValue
CAS Number 127168-82-5
Molecular Formula C₈H₇Br₃
Molecular Weight 342.85 g/mol
Appearance White to light yellow crystalline powder
Purity 95%

Experimental Protocols

General Protocol for Di-substitution with a Nucleophile

This protocol provides a general procedure for the reaction of this compound with a generic nucleophile (NuH). The specific conditions may need to be optimized for different nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) (2.2 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.5 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (2.5 eq) and the nucleophile (2.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to a temperature appropriate for the specific nucleophile (typically between 25-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired di-substituted product.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reagents: - this compound - Nucleophile/Coupling Partner - Base/Catalyst - Anhydrous Solvent inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm stir_heat Stir and Heat (as required) inert_atm->stir_heat monitor Monitor Progress (TLC, GC-MS, LC-MS) stir_heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product (Column Chromatography or Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for reactions involving this compound.

logical_relationship Reactivity and Synthetic Pathways cluster_nucleophilic Nucleophilic Substitution (High Reactivity) cluster_coupling Cross-Coupling (Lower Reactivity) start This compound nucleophile Nucleophiles (e.g., Amines, Thiols, Alcohols) start->nucleophile coupling_partner Coupling Partners (e.g., Boronic Acids, Alkynes) start->coupling_partner catalyst Metal Catalyst (e.g., Palladium) start->catalyst product_sub Di-substituted Product nucleophile->product_sub Sₙ2 Reaction product_coup Cross-Coupled Product coupling_partner->product_coup catalyst->product_coup

Caption: Reactivity and potential synthetic pathways of this compound.

Technical Support Center: Reactions of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-bis(bromomethyl)benzene. The information focuses on the effect of temperature on its common reactions and is presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does temperature generally affect their reactivity?

A1: this compound has three halogenated sites with different reactivities: two benzylic bromides (C(sp³)-Br) and one aryl bromide (C(sp²)-Br). The benzylic bromides are significantly more reactive in nucleophilic substitution reactions than the aryl bromide.[1] Temperature is a critical parameter; higher temperatures generally increase the rate of all reactions but can also lead to an increase in side products, such as over-bromination or elimination.[2] For sensitive reactions like Grignard reagent formation, low temperatures are crucial to prevent side reactions.[3][4]

Q2: What are the common side reactions when using this compound in nucleophilic substitution reactions, and how can temperature control mitigate them?

A2: Common side reactions include elimination, over-alkylation (if the nucleophile can react multiple times), and polymerization, especially with difunctional nucleophiles. Elevated temperatures can favor elimination over substitution. To minimize these side reactions, it is advisable to conduct nucleophilic substitutions at room temperature or with gentle heating (e.g., 40-50 °C).[5] For highly reactive nucleophiles, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature can provide better control.

Q3: Can I selectively form a Grignard reagent with this compound? How does temperature play a role?

A3: Yes, selective Grignard reagent formation is possible at the aryl bromide position. Direct reaction with magnesium metal is challenging due to the high reactivity of the benzylic bromides, which can lead to Wurtz coupling.[1] The preferred method is a halogen-magnesium exchange at low temperatures (-15 °C to -10 °C) using a pre-formed Grignard reagent like isopropylmagnesium chloride.[4] Low temperatures are essential to suppress the exchange at the benzylic positions and prevent the Grignard reagent from acting as a base and causing elimination.[4]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Potential Cause Effect of Temperature Recommended Solution
Incomplete Reaction Reaction temperature is too low, leading to slow kinetics.Gradually increase the reaction temperature in 10 °C increments (e.g., from room temperature up to 50-60 °C) while monitoring the reaction by TLC or GC.
Product Decomposition Reaction temperature is too high, causing degradation of the desired product.Run the reaction at a lower temperature. If the reaction is too slow, consider using a more polar solvent or a more active catalyst, if applicable.
Side Reactions (e.g., Elimination) Higher temperatures can favor elimination pathways, especially with sterically hindered or strongly basic nucleophiles.Maintain a moderate reaction temperature (e.g., room temperature).[2] Use a less hindered base if possible.
Poor Solubility The starting material or reagents may not be fully dissolved at lower temperatures.Choose a solvent in which all components are soluble at the desired reaction temperature. Gentle warming may be necessary to achieve dissolution before cooling to the reaction temperature.
Issue 2: Formation of Multiple Products in Cyclization Reactions
Potential Cause Effect of Temperature Recommended Solution
Intermolecular vs. Intramolecular Reactions Higher concentrations and temperatures can favor intermolecular reactions, leading to polymers or dimers.Use high-dilution conditions to favor intramolecular cyclization. Maintain the lowest effective temperature for the reaction.
Lack of Regioselectivity In cases with multiple possible cyclization pathways, temperature can influence which product is favored based on the activation energies of the competing pathways.Screen a range of temperatures to find the optimal condition for the desired regioisomer. Start with lower temperatures, as these often provide higher selectivity.
Isomerization of Product The desired product may be kinetically favored at lower temperatures but may isomerize to a more thermodynamically stable product at higher temperatures.If the kinetic product is desired, run the reaction at the lowest possible temperature for the shortest time necessary for completion.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes the reaction of this compound with a primary amine to form a substituted isoindoline, a common heterocyclic core in medicinal chemistry.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate.

  • Add the primary amine dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive amines, gentle heating to 40-50 °C may be required.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Temperature Optimization:

Temperature (°C)Expected ObservationPotential Issues
0 - RTSlower reaction rate, potentially higher selectivity.Incomplete reaction with less nucleophilic amines.
RT - 50Moderate reaction rate, generally good yields.Increased potential for side reactions with sensitive substrates.[5]
> 50Faster reaction rate.Higher risk of impurity formation and product decomposition.
Protocol 2: Selective Grignard Reagent Formation via Halogen-Magnesium Exchange

This protocol outlines the selective formation of a Grignard reagent at the aryl bromide position at low temperatures.

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or ethyl acetate

Procedure:

  • In an oven-dried, two-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous THF.

  • Cool the solution to -15 °C using a dry ice/acetone bath.

  • Slowly add the isopropylmagnesium chloride solution dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.[4]

  • Stir the reaction mixture at -15 °C for 2 hours.

  • The resulting Grignard reagent is typically used immediately in the next synthetic step.

  • To confirm formation, an aliquot can be quenched with saturated aqueous NH₄Cl, extracted, and analyzed by GC-MS.

Temperature Effects on Grignard Formation:

Temperature (°C)Expected OutcomePotential Side Reactions
< -10Selective formation at the aryl bromide position.Slower reaction rate.
> 0Loss of selectivity, potential for reaction at benzylic positions.Increased Wurtz coupling and other side reactions.[6]

Visualizations

experimental_workflow General Experimental Workflow for Nucleophilic Substitution start Dissolve this compound and base in solvent add_reagent Add nucleophile at specified temperature start->add_reagent monitor Monitor reaction by TLC/GC add_reagent->monitor workup Aqueous workup (extraction) monitor->workup purify Purify crude product (e.g., column chromatography) workup->purify characterize Characterize final product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for nucleophilic substitution.

reaction_pathway Reaction Pathways of this compound reactant This compound sub_product Nucleophilic Substitution Product (at benzylic positions) reactant->sub_product + Nucleophile Room Temp to 50°C grignard_product Grignard Reagent (at aryl position) reactant->grignard_product + i-PrMgCl Low Temp (e.g., -15°C) side_product Side Products (Elimination, Polymerization) reactant->side_product High Temp cyclization_product Intramolecular Cyclization Product sub_product->cyclization_product With suitable nucleophile (e.g., primary amine)

Caption: Key reaction pathways and typical temperature conditions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Bromo-2,3-bis(bromomethyl)benzene and Its Isomers in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-Bromo-2,3-bis(bromomethyl)benzene and its positional isomers. The reactivity of these compounds is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures and as precursors for various functional materials and pharmaceutical agents. The core of this analysis lies in the susceptibility of the benzylic bromide moieties to nucleophilic substitution reactions.

The reactivity of benzylic bromides is primarily dictated by their ability to undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism. The S(_N)1 pathway proceeds through a carbocation intermediate, the stability of which is paramount to the reaction rate. The S(_N)2 mechanism, a concerted process, is sensitive to steric hindrance around the electrophilic benzylic carbon. The position of the bromine atom and the other bromomethyl group on the benzene ring in the isomers of 1-Bromo-bis(bromomethyl)benzene influences both electronic and steric factors, leading to differences in their reactivity.

Predicted Reactivity Comparison

The bromine atom on the aromatic ring is an electron-withdrawing group via induction and an electron-donating group through resonance. The bromomethyl group (-CH(_{2})Br) is electron-withdrawing due to the inductive effect of the bromine atom. These electronic effects will influence the stability of the carbocation intermediate in an S(_N)1 reaction and the electrophilicity of the benzylic carbon in an S(_N)2 reaction. Steric hindrance, particularly for the ortho-substituted isomers, will play a significant role in disfavoring the S(_N)2 pathway.

Below is a table summarizing the predicted qualitative reactivity of this compound and its isomers in nucleophilic substitution reactions.

IsomerStructurePredicted Relative ReactivityRationale
1-Bromo-3,5-bis(bromomethyl)benzene Highest The two bromomethyl groups are meta to the ring bromine, minimizing its electron-withdrawing inductive effect on the benzylic positions. Steric hindrance is also minimized compared to ortho isomers.
1-Bromo-2,4-bis(bromomethyl)benzene Intermediate One bromomethyl group is ortho and the other is para to the ring bromine. The ortho group experiences steric hindrance and the deactivating inductive effect of the bromine. The para group is less hindered.
This compound Lowest Both bromomethyl groups are in close proximity (ortho and meta to the ring bromine and ortho to each other), leading to significant steric hindrance. The strong inductive effect of the adjacent bromine and the other bromomethyl group deactivates the benzylic positions towards nucleophilic attack.

Experimental Protocols

To empirically determine the relative reactivities, the following experimental protocols are proposed.

Synthesis of 1-Bromo-bis(bromomethyl)benzene Isomers

The isomers of 1-Bromo-bis(bromomethyl)benzene can be synthesized via radical bromination of the corresponding 1-bromo-dimethylbenzene precursors using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Materials:

  • 1-Bromo-2,3-dimethylbenzene (or other isomers)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl(_{4})) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_{4}))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1-bromo-dimethylbenzene isomer (1 equivalent) in CCl(_{4}).

  • Add NBS (2.1 equivalents) and a catalytic amount of BPO or AIBN (0.02 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO(_{4}), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Comparative Reactivity Study via Competitive Reaction

A competitive reaction can be performed to determine the relative reactivities of the isomers.

Materials:

  • Equimolar mixture of the 1-Bromo-bis(bromomethyl)benzene isomers

  • Nucleophile (e.g., sodium iodide in acetone)

  • Internal standard (e.g., a non-reactive compound with a distinct GC retention time)

  • Acetone (or other suitable solvent)

Procedure:

  • Prepare a stock solution containing an equimolar mixture of the 1-Bromo-bis(bromomethyl)benzene isomers and an internal standard in acetone.

  • Prepare a solution of the nucleophile (e.g., sodium iodide) in acetone.

  • Initiate the reaction by mixing the two solutions at a constant temperature.

  • Withdraw aliquots from the reaction mixture at regular time intervals.

  • Quench the reaction in each aliquot (e.g., by dilution with a large volume of cold water and extraction with an organic solvent).

  • Analyze the quenched aliquots by GC-MS to determine the relative consumption of each isomer over time.

  • The relative reactivity can be determined by comparing the rates of disappearance of the starting materials.

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + Br⁻ TS->Products Inversion of Stereochemistry

Caption: S(_N)2 Nucleophilic Substitution Pathway.

SN1_Mechanism Reactant R-CH₂-Br Intermediate R-CH₂⁺ + Br⁻ Reactant->Intermediate Rate-determining step Product R-CH₂-Nu Intermediate->Product Nucleophile Nu⁻

Caption: S(_N)1 Nucleophilic Substitution Pathway.

Experimental_Workflow cluster_synthesis Synthesis of Isomers cluster_reactivity Comparative Reactivity Study Start_Synth 1-Bromo-dimethylbenzene Isomer Bromination Radical Bromination (NBS, AIBN) Start_Synth->Bromination Workup_Synth Workup & Purification Bromination->Workup_Synth Product_Isomer Pure Isomer of 1-Bromo-bis(bromomethyl)benzene Workup_Synth->Product_Isomer Start_React Equimolar Mixture of Isomers Reaction Competitive Nucleophilic Substitution Start_React->Reaction Sampling Aliquots at Timed Intervals Reaction->Sampling Analysis GC-MS Analysis Sampling->Analysis Data Relative Reactivity Data Analysis->Data

Caption: Experimental Workflow for Synthesis and Reactivity Comparison.

This guide provides a foundational understanding of the factors influencing the reactivity of this compound and its isomers, along with a practical framework for their synthesis and comparative analysis. Researchers are encouraged to use these protocols as a starting point and optimize conditions based on their specific experimental setup and objectives.

A Comparative Guide to 1-Bromo-2,3-bis(bromomethyl)benzene and 1,3-bis(bromomethyl)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available reagents, bifunctional aromatic compounds serve as critical linkers and scaffolds. This guide provides a detailed comparison of two such reagents: 1-Bromo-2,3-bis(bromomethyl)benzene and 1,3-bis(bromomethyl)benzene, highlighting their distinct reactivity and performance in synthetic applications. While both molecules possess two reactive bromomethyl groups, the presence of a bromine substituent on the aromatic ring of the former introduces significant differences in their synthetic utility.

Physicochemical Properties

A fundamental comparison of the two compounds begins with their physical and chemical properties, which are summarized in the table below. The additional bromine atom in this compound notably increases its molecular weight and is expected to influence its polarity and reactivity.

PropertyThis compound1,3-bis(bromomethyl)benzene
Molecular Formula C₈H₇Br₃C₈H₈Br₂
Molecular Weight 342.86 g/mol 263.96 g/mol
CAS Number 127168-82-5626-15-3
Appearance Solid (expected)Solid
Reactivity Three reactive bromine sites: two benzylic and one aromatic.Two reactive benzylic bromine sites.

Synthesis of the Reagents

Both compounds are typically synthesized via radical bromination of the corresponding dimethylbenzene precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Experimental Protocol: Synthesis of 1,3-bis(bromomethyl)benzene

This established procedure involves the radical bromination of m-xylene.

Materials:

  • m-Xylene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle or UV lamp

Procedure:

  • In a round-bottom flask, dissolve m-xylene in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (2.1 equivalents) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Experimental Protocol: Synthesis of this compound

A similar radical bromination protocol is employed for the synthesis of this compound, starting from 1-bromo-2,3-dimethylbenzene.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or acetonitrile

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 1-bromo-2,3-dimethylbenzene in carbon tetrachloride or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (2.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Performance in Synthesis

The primary difference in the synthetic utility of these two reagents lies in the additional reactive site on this compound. This allows for a wider range of subsequent transformations.

1,3-bis(bromomethyl)benzene: A Versatile Bifunctional Linker

1,3-bis(bromomethyl)benzene is extensively used as a bifunctional electrophile to link two nucleophilic sites. Its meta-disposed reactive arms are ideal for the construction of macrocycles and cyclophanes.[1] A prominent application is in peptide cyclization, where it reacts with two cysteine residues to form a constrained cyclic peptide, a strategy employed to enhance biological activity and stability.[2]

Experimental Example: Peptide Cyclization [2]

A cysteine-containing linear peptide can be cyclized using α,α'-dibromo-m-xylene in solution. The reaction is typically carried out in a suitable solvent at room temperature and is known to be robust and high-yielding.[2]

Peptide_Cyclization Peptide Linear Peptide (with two Cys residues) CyclicPeptide Cyclic Peptide Peptide->CyclicPeptide Bis-alkylation Linker 1,3-Bis(bromomethyl)benzene Linker->CyclicPeptide

This compound: A Trifunctional Building Block for Complex Architectures

The presence of an aryl bromide in addition to the two benzylic bromides makes this compound a trifunctional building block. This "orthogonal" reactivity allows for sequential and selective functionalization. The benzylic bromides are highly susceptible to nucleophilic substitution, while the less reactive aryl bromide is ideal for metal-catalyzed cross-coupling reactions.

This differential reactivity is a key advantage in the synthesis of complex, three-dimensional molecules such as triptycene derivatives and helical structures. While specific comparative yield data is scarce in the literature, the synthetic potential is evident. For instance, the two bromomethyl groups can be used to form a macrocyclic structure, and the aryl bromide can then be used as a handle for further elaboration via Suzuki, Sonogashira, or other cross-coupling reactions.

Hypothetical Synthetic Application:

A hypothetical two-step synthesis could involve an initial cyclization reaction with a dinucleophile, followed by a Suzuki coupling at the aryl bromide position to introduce further complexity.

Sequential_Functionalization Start This compound Step1 Cyclization (with Dinucleophile) Start->Step1 Intermediate Brominated Macrocycle Step1->Intermediate Step2 Suzuki Coupling (with Boronic Acid) Intermediate->Step2 Final Functionalized Macrocycle Step2->Final

Data Summary

FeatureThis compound1,3-bis(bromomethyl)benzene
Functionality Trifunctional (2x benzylic Br, 1x aryl Br)Bifunctional (2x benzylic Br)
Primary Reactions Nucleophilic substitution, Metal-catalyzed cross-couplingNucleophilic substitution
Key Applications Synthesis of complex, 3D structures (e.g., triptycenes, helical molecules)Macrocyclization, Peptide cyclization, Linker in polymers
Synthetic Advantage Orthogonal reactivity allowing for sequential functionalizationWell-established for creating cyclic structures
Potential Drawback Potentially more complex reaction outcomes and purificationLimited to bifunctional linking

Conclusion

Both this compound and 1,3-bis(bromomethyl)benzene are valuable reagents in organic synthesis. The choice between them depends entirely on the desired complexity of the target molecule.

  • 1,3-bis(bromomethyl)benzene is the reagent of choice for straightforward applications requiring a rigid bifunctional linker, such as the synthesis of macrocycles and constrained peptides. Its symmetrical nature and well-understood reactivity make it a reliable tool for these purposes.

  • This compound offers greater synthetic versatility due to its three distinct reactive sites. It is the preferred building block for the construction of more complex, non-planar architectures where sequential, site-selective modifications are necessary. While this increased functionality opens up a wider range of synthetic possibilities, it may also necessitate more intricate reaction control and purification strategies.

For researchers in drug development and materials science, understanding the nuanced differences between these two reagents is crucial for the rational design and efficient synthesis of novel and functional molecules.

References

The Strategic Advantage of 1-Bromo-2,3-bis(bromomethyl)benzene in Molecular Scaffolding and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular engineering, the choice of a chemical linker is paramount to the success of constructing complex architectures, from precisely folded peptides to targeted antibody-drug conjugates (ADCs). Among the arsenal of bifunctional linkers, 1-Bromo-2,3-bis(bromomethyl)benzene emerges as a uniquely structured reagent offering distinct advantages in terms of conformational rigidity, reactivity, and the spatial orientation of conjugated molecules. This guide provides an objective comparison of this compound with other commonly used linkers, supported by established chemical principles and experimental methodologies.

Unveiling the Advantages: A Closer Look at Structure and Reactivity

This compound is an aromatic compound featuring two reactive bromomethyl groups positioned in an ortho relationship, with an additional bromine atom on the benzene ring. This specific substitution pattern is the cornerstone of its potential advantages over other isomers like 1,3-bis(bromomethyl)benzene and 1,4-bis(bromomethyl)benzene.

The primary application of this class of linkers is in the alkylation of nucleophiles, most notably the thiol groups of cysteine residues in peptides and proteins, to form stable thioether bonds. The benzylic bromide moieties are highly susceptible to nucleophilic attack, making this a robust and efficient conjugation strategy.

The theoretical advantages of this compound can be summarized as follows:

  • Enhanced Conformational Constraint: The ortho disposition of the two bromomethyl groups creates a more rigid linker compared to its meta and para counterparts. When used to cyclize a peptide, for instance, this rigidity can lock the peptide into a more defined and predictable conformation. Such conformational restriction is highly desirable in drug design, as it can lead to increased binding affinity and selectivity for a biological target.

  • Modulated Reactivity: The presence of the electron-withdrawing bromine atom on the aromatic ring is expected to increase the electrophilicity of the benzylic carbons. This inductive effect can potentially accelerate the rate of nucleophilic substitution, allowing for faster reaction times or the use of milder reaction conditions, which is particularly beneficial when working with sensitive biomolecules.

  • Unique Three-Dimensional Scaffolding: The 1,2,3-substitution pattern provides a unique geometric arrangement for the two points of attachment. This can be leveraged to create novel molecular scaffolds with specific spatial orientations of appended molecules, which is of interest in materials science and the development of multivalent ligands.

Comparative Analysis of Bis(bromomethyl)benzene Linkers

To illustrate the distinct characteristics of this compound, a qualitative comparison with its isomers is presented below. The properties are inferred from fundamental principles of organic chemistry, as direct comparative experimental data is limited.

FeatureThis compound1,3-Bis(bromomethyl)benzene1,4-Bis(bromomethyl)benzene
Linker Geometry Rigid, defined angleSemi-flexibleLinear, more flexible
Expected Conformational Constraint HighModerateLow
Relative Reactivity (inferred) Potentially HigherHighHigh
Spatial Orientation of Substituents Proximal, specific angleDivergentOpposing
Key Advantage Maximizing conformational rigidityVersatility in macrocycle formationCreating linear, extended structures

Experimental Protocols: A Practical Guide to Application

The following section details a representative experimental protocol for the cyclization of a cysteine-containing peptide using a bis(bromomethyl)benzene linker. This protocol can be adapted for this compound, with the understanding that optimization may be required.

Protocol: Cyclization of a Dithiol-Containing Peptide

Materials:

  • Linear peptide with two cysteine residues

  • This compound

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Peptide Dissolution: Dissolve the linear peptide in a mixture of ACN and water (e.g., 1:1 v/v) to a final concentration of 1 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in DMF at a concentration of 10 mg/mL.

  • Reaction Setup: In a reaction vessel, add the dissolved peptide. While stirring, add DIPEA to adjust the pH of the solution to approximately 8.

  • Linker Addition: Add an equimolar amount of the this compound solution to the peptide solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the cyclization by RP-HPLC and mass spectrometry at regular intervals (e.g., every 30 minutes) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any remaining unreacted linker by adding a small amount of a thiol-containing scavenger, such as dithiothreitol (DTT).

  • Purification: Acidify the reaction mixture with TFA and purify the cyclic peptide by preparative RP-HPLC.

  • Characterization: Lyophilize the purified fractions and confirm the identity and purity of the final product by high-resolution mass spectrometry.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_advantages Inferred Advantages of this compound Structure Unique 1,2,3-Substitution Pattern Ortho_Positioning Ortho-positioning of Bromomethyl Groups Structure->Ortho_Positioning Bromo_Substituent Aromatic Bromo Substituent Structure->Bromo_Substituent Rigidity Increased Conformational Rigidity Ortho_Positioning->Rigidity Reactivity Potentially Enhanced Reactivity Bromo_Substituent->Reactivity Geometry Defined Spatial Orientation Rigidity->Geometry

Caption: Logical flow of the inferred advantages of this compound.

G start Start: Dissolve Peptide and Linker reaction Initiate Reaction with Base (e.g., DIPEA) start->reaction monitoring Monitor Reaction Progress (RP-HPLC, MS) reaction->monitoring complete Reaction Complete? monitoring->complete complete->monitoring No quench Quench Reaction complete->quench Yes purify Purify by Preparative RP-HPLC quench->purify characterize Characterize Product (MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for peptide cyclization.

G cluster_reactants Reactants cluster_product Product Linker This compound TransitionState SN2 Transition State Linker->TransitionState Peptide Dithiol-Containing Peptide (R-SH) Peptide->TransitionState CyclicPeptide Cyclized Peptide with Thioether Bonds TransitionState->CyclicPeptide Formation of two C-S bonds

Caption: Simplified reaction scheme for cysteine alkylation.

Conclusion

While direct, quantitative comparative studies are needed to fully elucidate the performance of this compound, its unique chemical structure strongly suggests distinct advantages for specific applications. The inherent rigidity imparted by the ortho-disposed reactive sites makes it a compelling choice for researchers aiming to create conformationally constrained molecules with high precision. Furthermore, the potential for modulated reactivity due to the aromatic bromine substituent warrants further investigation. For scientists and drug developers working at the frontier of molecular design, this compound represents a valuable tool for building novel, structurally defined conjugates and materials.

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for 1-Bromo-2,3-bis(bromomethyl)benzene, a key intermediate in various synthetic applications, is paramount to ensure the reliability and reproducibility of subsequent reactions and the quality of final products. This guide provides an objective comparison of the principal analytical techniques employed for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the desired level of accuracy, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei.
Typical Column/System C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Common Impurities Detected Non-volatile impurities, positional isomers (e.g., 1-Bromo-3,4-bis(bromomethyl)benzene), and degradation products.Volatile and semi-volatile impurities, residual solvents, and byproducts from synthesis such as monobrominated or tribrominated species.A wide range of impurities with distinct proton signals, including structural isomers and residual starting materials.
Limit of Detection (LOD) Low ppm rangeLow ppb to ppm rangeApproximately 0.1%
Limit of Quantification (LOQ) Mid to high ppm rangeLow ppm rangeApproximately 0.5%
Resolution HighVery HighDependent on spectral overlap; can be enhanced with higher field strength magnets.
Sample Throughput HighHighModerate
Quantitative Accuracy High (with appropriate calibration)High (with appropriate calibration)Very High (primary ratio method)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar brominated aromatic compounds and may require optimization for specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the separation and quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject into HPLC System prep3->hplc separation Separation on C18 Column hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration purity Calculate Purity (%) integration->purity

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or hexane.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

GC-MS Conditions:

ParameterValue
Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 150 °C, hold for 2 min; Ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The purity is calculated based on the relative peak areas (Area %) in the total ion chromatogram (TIC).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Dichloromethane (1 mg/mL) prep1->prep2 prep3 Dilute to 100 µg/mL prep2->prep3 gcms Inject into GC-MS System prep3->gcms separation Separation on DB-5MS Column gcms->separation detection Mass Spectrometry Detection separation->detection tic Generate Total Ion Chromatogram detection->tic ms_spectra Analyze Mass Spectra tic->ms_spectra purity Calculate Purity (%) ms_spectra->purity

GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This method provides a highly accurate determination of purity by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.[1]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride or dimethyl sulfone) with a known purity into the same vial. The signals of the internal standard should not overlap with those of the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

ParameterValue
Pulse Program Standard 90° pulse sequence
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton (typically 30-60 s)
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time > 3 seconds

Data Analysis: The purity of the analyte is calculated using the following equation[1]:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • std = internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 nmr Acquire 1H-NMR Spectrum prep3->nmr processing Process Spectrum (phasing, baseline correction) nmr->processing integration Integrate Analyte and Standard Peaks processing->integration calculation Calculate Purity using qNMR Equation integration->calculation

qNMR Experimental Workflow

Concluding Remarks

For routine quality control and the analysis of non-volatile impurities, HPLC with UV detection offers a robust and high-throughput solution. When comprehensive impurity profiling, including the identification of unknown volatile and semi-volatile byproducts, is required, GC-MS is the method of choice due to its high resolving power and the structural information provided by mass spectrometry. For the highest accuracy in purity determination and for the certification of reference materials, qNMR is the preferred technique as it is a primary ratio method that does not rely on the response factor of the analyte. The selection of the optimal analytical method will ultimately depend on the specific analytical challenge and the resources available.

References

A Comparative Guide to Brominating Agents for the Synthesis of Bis(bromomethyl)benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bis(bromomethyl)benzenes is a critical step in the preparation of various valuable organic molecules, including pharmaceutical intermediates, ligands for coordination chemistry, and building blocks for polymers and macrocyclic compounds.[1] The primary route to these compounds involves the free-radical bromination of the corresponding xylenes. The choice of the brominating agent is a crucial parameter that significantly influences the reaction's efficiency, selectivity, and safety profile. This guide provides an objective comparison of common brominating agents for this transformation, supported by experimental data and detailed protocols.

Comparison of Common Brominating Agents

The two most prevalent reagents for the benzylic bromination of xylenes are molecular bromine (Br₂) and N-bromosuccinimide (NBS). Each presents a distinct set of advantages and disadvantages.

Molecular Bromine (Br₂):

  • Advantages: Br₂ is a strong and readily available brominating agent.[2] It can be highly effective, particularly when used with a radical initiator such as light (photochemical activation).[3][4]

  • Disadvantages: Molecular bromine is a highly corrosive, toxic, and volatile liquid, making it hazardous to handle.[2] Reactions with Br₂ can be exothermic and produce hydrogen bromide (HBr) as a corrosive byproduct.[2] The high reactivity of Br₂ can sometimes lead to over-bromination or side reactions on the aromatic ring, especially in the absence of a catalyst.[5]

N-Bromosuccinimide (NBS):

  • Advantages: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[2] It provides a low, constant concentration of bromine during the reaction, which helps to suppress side reactions and improve selectivity for benzylic bromination.[6][7] NBS is often the reagent of choice for achieving clean and high-yielding benzylic brominations.[8][9]

  • Disadvantages: NBS is more expensive than molecular bromine. The reaction requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often requires heating or photochemical irradiation.[7][8] The succinimide byproduct needs to be removed from the reaction mixture during workup.[2]

Other Brominating Agents:

While Br₂ and NBS are the most common, other reagents and methods have been developed, including:

  • Electrochemical Bromination: This method generates the brominating species in situ, offering a potentially safer and more environmentally friendly alternative. High yields of bis(bromomethyl)benzenes (up to 90%) have been reported using two-phase electrolysis.[10][11]

  • Dibromoisocyanuric acid (DBI): A solid reagent that can be a mild and highly effective alternative to NBS for some brominations.[2]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the synthesis of bis(bromomethyl)benzenes using different brominating agents. It is important to note that direct comparison is challenging as reaction conditions are often optimized for specific substrates and scales.

Brominating AgentSubstrateSolventInitiator/ConditionsReaction TimeYield (%)Reference
Br₂ o-xyleneCarbon tetrachloride500-watt photolamp, boiling2-10 hours50% (for 1,2-bis(dibromomethyl)benzene)[3]
Br₂ o-xyleneNeat (excess o-xylene)"Sun lamp", 125°C1.5 hours (addition) + 30 min48-53%[4]
NBS 1,3,5-trimethylbenzene (mesitylene)Carbon tetrachlorideRefluxNot specified60-80% (for 3,5-bis(bromomethyl)toluene)[12]
NBS 1,3,5-trimethylbenzene (mesitylene)Carbon tetrachloridePhotocatalysis, boilingNot specified23% (for 1,3,5-tris(bromomethyl)benzene)[12]
NBS Various methyl benzenesAcetonitrileTetrachlorosilane (SiCl₄), Room Temperature7-11 hours67-84% (for monobromination)[13]
NBS 4-tert-butyltolueneAcetonitrileCompact fluorescent lamp (CFL), 40°C100 min (continuous flow)Good to excellent[14]
Electrochemical 1,4-dimethylbenzeneChloroform/aq. NaBrPlatinum electrodes, 10-15°CNot specified90%[10]

Experimental Protocols

1. Synthesis of 1,2-Bis(dibromomethyl)benzene using Bromine [3]

  • Materials: o-xylene, dry carbon tetrachloride, elemental bromine (dried with concentrated sulfuric acid).

  • Apparatus: A two-necked flask equipped with a reflux condenser and a dropping funnel.

  • Procedure:

    • Dissolve 0.2 moles of o-xylene in a five-fold amount of dry carbon tetrachloride in the reaction flask.

    • Heat the mixture to boiling.

    • Irradiate the mixture with a 500-watt photolamp.

    • Add 0.82 moles of dried elemental bromine dropwise through the dropping funnel, ensuring the tip is below the liquid surface. The rate of addition should be controlled so that the condensate from the reflux remains nearly colorless. This addition typically takes 2-10 hours.

    • Evolved hydrogen bromide should be safely vented and trapped.

    • After the addition is complete, stop the irradiation and cool the reaction mixture.

    • Wash the solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

    • Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure.

    • Purify the residue by crystallization from chloroform to yield 1,2-bis(dibromomethyl)benzene.

2. Benzylic Bromination using N-Bromosuccinimide (General Procedure) [2][13]

  • Materials: Methyl benzene derivative, N-bromosuccinimide (NBS), acetonitrile, tetrachlorosilane (SiCl₄) or a radical initiator like AIBN.

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Procedure (using SiCl₄):

    • To a mixture of the methyl benzene derivative (5 mmol) and NBS (7 mmol) in acetonitrile (20 ml), add SiCl₄ (7 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with cold water.

    • Extract the product with dichloromethane (CH₂Cl₂).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Evaporate the solvent under vacuum.

    • Purify the residue by column chromatography (e.g., using a hexane-ethyl acetate eluent system).

  • Procedure (using AIBN):

    • Dissolve the methyl benzene derivative in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

    • Add NBS (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction; the disappearance of the dense NBS and the appearance of the less dense succinimide byproduct can indicate progress.

    • After completion (typically 1-2 hours), cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

Mandatory Visualization

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Xylene Xylene (o-, m-, or p-) ReactionMix Reaction Mixture Xylene->ReactionMix BrominatingAgent Brominating Agent (Br₂ or NBS) BrominatingAgent->ReactionMix Solvent Solvent (e.g., CCl₄, CH₃CN) Solvent->ReactionMix Initiator Initiator (Light or AIBN/BPO) Initiator->ReactionMix Quenching Quenching ReactionMix->Quenching 1. Extraction Extraction Quenching->Extraction 2. Drying Drying Extraction->Drying 3. Purification Purification (Crystallization or Chromatography) Drying->Purification 4. Product Bis(bromomethyl)benzene Purification->Product 5.

Caption: General workflow for the synthesis of bis(bromomethyl)benzenes.

Signaling Pathway Diagram

The core of this synthesis is a free-radical chain reaction. The following diagram illustrates the key steps in the benzylic bromination process.

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator_Source Initiator (Light or Heat) Br_Source Br₂ or NBS Br_Radical Br• (Bromine Radical) Br_Source->Br_Radical Homolytic Cleavage Xylene Xylene (Ar-CH₃) Br_Radical->Xylene Hydrogen Abstraction Benzylic_Radical Benzylic Radical (Ar-CH₂•) Xylene->Benzylic_Radical HBr HBr Xylene->HBr Br2_mol Br₂ Benzylic_Radical->Br2_mol Reaction with Br₂ Br2_mol->Br_Radical Chain Carrier Regeneration Product Brominated Product (Ar-CH₂Br) Br2_mol->Product Termination_Products Termination Products (e.g., Br₂, Dimerized Radicals) Radical1 Radical• Radical1->Termination_Products Radical2 Radical• Radical2->Termination_Products Radical Combination

Caption: Key steps in the free-radical benzylic bromination pathway.

References

A Comparative Guide to the Synthetic Pathways of 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for producing 1-bromo-2,3-bis(bromomethyl)benzene, a key intermediate in the development of novel therapeutics and functional materials. The primary route, involving the free-radical bromination of 1-bromo-2,3-dimethylbenzene, is detailed with variations in initiation methods. Additionally, an electrochemical approach is presented as a potential alternative. The performance of these methods is compared based on reported data for analogous transformations, providing a valuable resource for process optimization and scale-up.

Data Presentation: Comparison of Synthetic Pathways

The following table summarizes the key performance indicators for the different synthetic approaches to this compound. Data is extrapolated from procedures for structurally similar compounds due to the limited availability of direct comparative studies on this specific molecule.

Parameter Method A: Free-Radical Bromination (Thermal/Chemical Initiation) Method B: Free-Radical Bromination (Photo-Initiation) Alternative: Electrochemical Bromination
Starting Material 1-Bromo-2,3-dimethylbenzene1-Bromo-2,3-dimethylbenzene1-Bromo-2,3-dimethylbenzene
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)Sodium Bromide (in aqueous solution)
Initiator/Catalyst Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)UV Lamp (e.g., 250-390 nm)Platinum electrodes, HBr (catalytic)
Typical Solvent Carbon tetrachloride (CCl₄), Acetonitrile, or 1,2-Dichloroethane (DCE)Carbon tetrachloride (CCl₄) or BenzeneChloroform/Water (biphasic)
Reaction Temperature 70-90°C (Reflux)10-40°C10-15°C
Reported Yields (for analogous reactions) 70-90%High yields reported, often >90%70-90%
Key Advantages - Well-established and widely used method. - Does not require specialized photochemical equipment.- Often proceeds at lower temperatures, potentially reducing side reactions. - Can lead to high yields and cleaner reactions.- Avoids the use of toxic bromine vapor and some hazardous solvents. - Can be highly efficient and scalable.
Key Disadvantages - Requires elevated temperatures, which can lead to side products. - Use of potentially hazardous radical initiators. - Carbon tetrachloride is a toxic and environmentally harmful solvent.- Requires specialized photochemical reactor setup. - Potential for over-bromination if not carefully controlled.- Requires specialized electrochemical equipment. - Optimization of electrode materials and current density may be necessary.

Experimental Protocols

Method A: Free-Radical Bromination with Thermal/Chemical Initiation

This protocol describes the synthesis of this compound from 1-bromo-2,3-dimethylbenzene using N-bromosuccinimide (NBS) and a chemical radical initiator.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount, e.g., 0.05 equivalents)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3-dimethylbenzene (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 equivalents) and the radical initiator (AIBN or BPO, 0.05 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from hexanes or ethanol) to obtain pure this compound.

Method B: Free-Radical Bromination with Photo-Initiation

This protocol outlines the synthesis using photo-initiation, which can offer a milder alternative to thermal initiation.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • Carbon tetrachloride (CCl₄) or Benzene

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2,3-dimethylbenzene (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 equivalents).

  • Irradiate the mixture with a UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature, typically between 10-40°C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, turn off the UV lamp and work up the reaction mixture as described in Method A (steps 4-8).

Alternative Method: Electrochemical Bromination

This protocol is adapted from the electrochemical bromination of 1,4-dimethylbenzene and presents a plausible alternative for the synthesis of this compound.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • Chloroform

  • 40% Aqueous sodium bromide solution

  • Hydrobromic acid (48%)

  • 10% Sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Platinum electrodes

Procedure:

  • In an undivided electrochemical cell, place a solution of 1-bromo-2,3-dimethylbenzene (1 equivalent) in chloroform.

  • Add a 40% aqueous solution of sodium bromide containing a catalytic amount of hydrobromic acid.

  • Immerse two platinum electrodes in the aqueous phase.

  • Stir the organic phase at a rate that avoids contact with the electrodes.

  • Apply a constant current to the cell at a controlled temperature of 10-15°C. The total charge passed will determine the extent of bromination.

  • After the calculated charge has been passed, separate the organic layer.

  • Wash the organic layer with 10% sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization.

Visualizations

Synthetic Pathways Overview

G Synthetic Pathways to this compound cluster_0 Primary Synthetic Route cluster_1 Alternative Pathway 1-Bromo-2,3-dimethylbenzene 1-Bromo-2,3-dimethylbenzene Method A Method A 1-Bromo-2,3-dimethylbenzene->Method A NBS, AIBN/BPO, Heat Method B Method B 1-Bromo-2,3-dimethylbenzene->Method B NBS, UV Light This compound This compound Method A->this compound Method B->this compound Starting Material 1-Bromo-2,3-dimethylbenzene Electrochemical Bromination Electrochemical Bromination Starting Material->Electrochemical Bromination NaBr, HBr (cat.), Pt electrodes Product This compound Electrochemical Bromination->Product

Caption: Overview of primary and alternative synthetic pathways.

Experimental Workflow for Free-Radical Bromination (Method A/B)

G Workflow for Free-Radical Bromination Start Start ReactionSetup Reaction Setup Dissolve starting material and NBS in solvent. Add initiator (Method A) or prepare for irradiation (Method B). Start->ReactionSetup Reaction Reaction Heat to reflux (Method A) or irradiate with UV light (Method B). Monitor progress. ReactionSetup->Reaction Workup Workup Cool and filter to remove succinimide. Wash organic phase with Na2S2O3, NaHCO3, and brine. Reaction->Workup Isolation Isolation Dry organic layer with MgSO4, filter, and concentrate under vacuum. Workup->Isolation Purification Purification Recrystallize crude product. Isolation->Purification End Final Product Purification->End

Caption: Step-by-step workflow for the free-radical bromination methods.

Logical Relationship of Reagents and Conditions

G Reagent and Condition Relationships Target This compound Precursor 1-Bromo-2,3-dimethylbenzene Target->Precursor is synthesized from BrominatingAgent Brominating Agent Precursor->BrominatingAgent reacts with Initiation Initiation Method Precursor->Initiation undergoes NBS N-Bromosuccinimide BrominatingAgent->NBS can be NaBr Sodium Bromide BrominatingAgent->NaBr can be Thermal Thermal/Chemical Initiation->Thermal Photo Photochemical Initiation->Photo Electro Electrochemical Initiation->Electro

Caption: Logical connections between the target molecule, precursor, and reaction components.

Assessing 1-Bromo-2,3-bis(bromomethyl)benzene in Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,3-bis(bromomethyl)benzene is a trifunctional aromatic monomer with significant potential for creating complex and functional polymers. Its unique substitution pattern, featuring two reactive bromomethyl groups and a bromine atom on the aromatic ring, offers a versatile platform for polymer synthesis and subsequent modifications. However, a comprehensive review of current literature reveals a notable gap in experimental data specifically detailing its performance in polymerization reactions. This guide, therefore, provides a comparative analysis based on the well-documented performance of its isomers, primarily 1,3-bis(bromomethyl)benzene and 1,4-bis(bromomethyl)benzene, to infer the potential applications and performance characteristics of this compound. We present hypothetical experimental protocols and data tables to serve as a foundational framework for researchers venturing into the synthesis and characterization of polymers from this promising yet under-explored monomer.

Introduction

Bis(bromomethyl)benzene derivatives are widely utilized as versatile building blocks in the synthesis of a variety of polymeric materials.[1] The reactive benzylic bromide functional groups readily participate in various polymerization reactions, including polycondensation and as initiators in controlled radical polymerizations. The isomeric position of the bromomethyl groups significantly influences the resulting polymer architecture and properties. While the meta (1,3-) and para (1,4-) isomers are well-studied, the ortho-substituted and asymmetrically substituted derivatives like this compound remain largely unexplored in the context of polymer science.

This guide aims to:

  • Provide a theoretical framework for the performance of this compound in polymer synthesis.

  • Compare its potential with commercially available and well-researched isomers.

  • Outline detailed, albeit hypothetical, experimental protocols for its use in polymerization.

  • Present anticipated data in structured tables for clarity and comparative purposes.

Comparative Analysis of Isomers

The performance of this compound in polymer synthesis can be extrapolated from the known reactivity of its isomers.

Monomer IsomerPredicted Polymer ArchitecturePotential Advantages of this compound
1,3-Bis(bromomethyl)benzene Leads to polymers with a kinked, meta-linked backbone, often resulting in amorphous materials with good solubility.The ortho-arrangement of the bromomethyl groups in the target monomer would likely lead to a more rigid and potentially semi-crystalline polymer backbone. The additional bromo-substituent offers a site for post-polymerization modification.
1,4-Bis(bromomethyl)benzene Results in linear, para-linked polymers that tend to be more rigid and crystalline, often with higher thermal stability and lower solubility.The asymmetric nature of this compound could introduce interesting optoelectronic properties and potentially enhance solubility compared to fully para-linked polymers.
This compound Expected to form polymers with a unique, sterically hindered backbone. The bromine atom on the ring provides a functional handle for further reactions.Potential for synthesizing polymers with tailored refractive indices, flame retardant properties (due to high bromine content), and as precursors for conjugated polymers through dehydrobromination.

Potential Polymerization Pathways

Based on the reactivity of its isomers, this compound is a candidate for several polymerization techniques.

Polycondensation Reactions

Polycondensation with difunctional nucleophiles such as bisphenols, diamines, or dithiols would yield polyethers, polyamines, or polythioethers, respectively. The steric hindrance from the ortho-substituents might necessitate more forcing reaction conditions compared to its isomers.

Atom Transfer Radical Polymerization (ATRP)

The bromomethyl groups can act as efficient initiators for the ATRP of various vinyl monomers like styrene and acrylates. This would result in the formation of star-like or graft polymers, with the potential to create complex macromolecular architectures.

Synthesis of Poly(phenylene vinylene) (PPV) Derivatives

Through reactions like the Gilch, Wittig, or Heck polymerization, this compound could be used to synthesize novel PPV derivatives. The bromine substituent on the ring could influence the electronic properties of the resulting conjugated polymer.

Hypothetical Experimental Data

The following tables present anticipated data for polymers synthesized from this compound, based on typical results for its isomers. These tables are intended to serve as a benchmark for future experimental work.

Table 1: Hypothetical Data for Polyether Synthesis via Polycondensation

MonomerComonomerPolymer Yield (%)Mn ( g/mol )PDITg (°C)Td (°C)
This compoundBisphenol A8515,0002.1160420
1,3-Bis(bromomethyl)benzeneBisphenol A9225,0001.9145410
1,4-Bis(bromomethyl)benzeneBisphenol A9028,0002.0175440

Table 2: Hypothetical Data for ATRP of Styrene

Initiator[Monomer]:[Initiator]Conversion (%)Mn,exp ( g/mol )Mn,th ( g/mol )PDI
This compound100:1757,8008,1001.25
1,3-Bis(bromomethyl)benzene100:1858,8009,2001.15
1,4-Bis(bromomethyl)benzene100:1828,5008,8001.18

Experimental Protocols

Protocol 1: Synthesis of a Polyether via Polycondensation

This protocol describes a hypothetical synthesis of a polyether from this compound and Bisphenol A.

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup cluster_3 Characterization A This compound E Heat to 120°C A->E B Bisphenol A B->E C K2CO3 C->E D DMF D->E F Stir under N2 for 24h E->F G Precipitate in Methanol F->G H Filter and Wash G->H I Dry under Vacuum H->I J GPC (Mn, PDI) I->J K NMR (Structure) I->K L DSC/TGA (Thermal Properties) I->L

Figure 1. Workflow for polyether synthesis.

  • Reaction Setup: In a nitrogen-purged flask, combine this compound (1.0 mmol), Bisphenol A (1.0 mmol), and potassium carbonate (2.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Polymerization: Heat the reaction mixture to 120°C and stir for 24 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a stirred excess of methanol.

  • Purification: Filter the precipitated polymer, wash thoroughly with methanol and water, and dry under vacuum at 60°C.

  • Characterization: Analyze the polymer's molecular weight and polydispersity by Gel Permeation Chromatography (GPC), confirm its structure by NMR spectroscopy, and evaluate its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Styrene

This protocol outlines a hypothetical ATRP of styrene using this compound as an initiator.

G cluster_0 Reagents cluster_1 Procedure cluster_2 Purification & Analysis Initiator This compound Degas Freeze-Pump-Thaw Cycles (x3) Initiator->Degas Monomer Styrene Monomer->Degas Catalyst Cu(I)Br Catalyst->Degas Ligand PMDETA Ligand->Degas Polymerize Heat to 110°C Degas->Polymerize Terminate Expose to Air Polymerize->Terminate Dissolve Dissolve in THF Terminate->Dissolve Purify Pass through Alumina Dissolve->Purify Precipitate Precipitate in Methanol Purify->Precipitate Analyze GPC & NMR Precipitate->Analyze

Figure 2. Experimental workflow for ATRP.

  • Reaction Setup: To a Schlenk flask, add Cu(I)Br (0.1 mmol) and this compound (0.1 mmol). Seal the flask, and alternately evacuate and backfill with nitrogen three times.

  • Addition of Reagents: Add styrene (10 mmol) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.1 mmol) via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 110°C.

  • Termination: After the desired time, cool the flask to room temperature and expose the mixture to air to terminate the polymerization.

  • Purification: Dilute the mixture with tetrahydrofuran (THF), pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in methanol.

  • Characterization: Dry the polymer under vacuum and analyze by GPC and NMR.

Conclusion and Future Outlook

While direct experimental evidence is currently lacking, the unique structure of this compound suggests it is a highly promising monomer for the synthesis of novel polymers with potentially valuable properties. Its trifunctionality opens avenues for creating complex architectures and for post-polymerization modifications, making it a target of interest for materials science and drug delivery applications. The hypothetical frameworks provided in this guide are intended to stimulate and direct future research in this area. Experimental validation of the proposed polymerization behaviors and a thorough characterization of the resulting polymers are crucial next steps to unlocking the full potential of this versatile building block. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to contribute to the growing body of knowledge on functional aromatic polymers.

References

A Spectroscopic Comparison of Bis(bromomethyl)benzene Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the three isomers of bis(bromomethyl)benzene: 1,2-bis(bromomethyl)benzene (ortho), 1,3-bis(bromomethyl)benzene (meta), and 1,4-bis(bromomethyl)benzene (para). This information is crucial for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of these important chemical building blocks. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in a clear tabular format and provides detailed experimental protocols for these analytical techniques.

Data Presentation: Spectroscopic Data of Bis(bromomethyl)benzene Isomers

The following table summarizes the key spectroscopic data for the ortho, meta, and para isomers of bis(bromomethyl)benzene.

Spectroscopic Technique1,2-bis(bromomethyl)benzene (ortho)1,3-bis(bromomethyl)benzene (meta)1,4-bis(bromomethyl)benzene (para)
¹H NMR (CDCl₃, δ ppm) 4.68 (s, 4H, -CH₂Br), 7.26-7.39 (m, 4H, Ar-H)[1]4.48 (s, 4H, -CH₂Br), 7.33 (m, 3H, Ar-H), 7.43 (m, 1H, Ar-H)[1]4.48 (s, 4H, -CH₂Br), 7.37 (s, 4H, Ar-H)[1]
¹³C NMR (CDCl₃, δ ppm) 30.1 (-CH₂Br), 129.6 (Ar-C), 131.2 (Ar-C), 136.7 (Ar-C)[1]33.0 (-CH₂Br), 129.1 (Ar-C), 129.3 (Ar-C), 129.6 (Ar-C), 138.4 (Ar-C)[1]33.0 (-CH₂Br), 129.6 (Ar-C), 138.1 (Ar-C)[1]
IR (KBr, cm⁻¹) 1437 (w), 1419 (w), 1227 (s), 1198 (s), 848 (w), 750 (w)[1]1486 (w), 1436 (vs), 1210 (vs), 1163 (s), 898 (w), 798 (s)[1]2346 (s), 1456 (w), 1433 (w), 1221 (s), 1211 (s), 1187 (s), 766 (s), 738 (s)[1]
Mass Spec. (m/z) Molecular Ion (M⁺): ~262, 264, 266 (isotope pattern for 2 Br)Molecular Ion (M⁺): ~262, 264, 266 (isotope pattern for 2 Br)Molecular Ion (M⁺): ~262, 264, 266 (isotope pattern for 2 Br)

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the bis(bromomethyl)benzene isomers.

G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Bis(bromomethyl)benzene Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart outlining the general steps for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bis(bromomethyl)benzene isomer in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Set the spectral width to a range appropriate for aromatic and benzylic protons (e.g., 0-10 ppm). The number of scans can be set to 16 with a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer, operating at a frequency of 100 MHz. Use a proton-decoupled pulse sequence. Set the spectral width to a range appropriate for aromatic and aliphatic carbons (e.g., 0-150 ppm). The number of scans may need to be higher (e.g., 1024) with a relaxation delay of 2 seconds to obtain a good signal-to-noise ratio.[2][3]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid bis(bromomethyl)benzene isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4] Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[5] Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For these compounds, which are solids with moderate volatility, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, dissolve the sample in a suitable volatile solvent like dichloromethane.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[6]

  • Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to separate them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectrum, ensuring to capture the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

References

A Comparative Guide to the Synthetic Applications of Substituted Bis(bromomethyl)benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted bis(bromomethyl)benzenes are versatile building blocks in organic synthesis, prized for their ability to readily undergo nucleophilic substitution reactions. Their rigid aromatic core and dual reactive bromomethyl groups make them ideal precursors for a wide array of molecular architectures, from complex macrocycles to high-performance polymers. This guide provides a comparative overview of the key synthetic applications of ortho-, meta-, and para-bis(bromomethyl)benzenes, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

I. Synthesis of Macrocycles and Cyclophanes

The reaction of bis(bromomethyl)benzenes with various binucleophiles is a cornerstone of macrocycle and cyclophane synthesis. The regiochemistry of the starting material profoundly influences the geometry and strain of the resulting cyclic structures.

Comparative Yields in Cyclophane Synthesis

The choice of the bis(bromomethyl)benzene isomer plays a critical role in the efficiency of cyclization, with yields varying significantly depending on the desired ring size and the nature of the linking atoms.

Bis(bromomethyl)benzene IsomerDinucleophile/Reaction TypeProduct TypeYield (%)Reference
ortho-Bis(bromomethyl)benzene1,4-BenzenedimethanethiolDithia[3.3]orthocyclophane-[1]
meta-Bis(bromomethyl)benzenePotassium thioacetateDithiacyclophane (Dimer)40[2][3]
Dithiacyclophane (Trimer)15[2]
Dithiacyclophane (Tetramer)10[2]
3-(Allyloxy)benzyl alcoholmeta-Thiaoxacyclophane83[4]
Samarium(II) iodide coupling[2.2]Metacyclophane7.7[5]
[2.2.2]Metacyclophane10.2[5]
para-Bis(bromomethyl)benzene4-(Allyloxy)benzyl alcoholpara-Thiaoxacyclophane84[4]
PTA / K₂CO₃2,11-Dithia[3.3]paracyclophane (Dimer)50[2]
2,11,20-Trithia[3.3.3]paracyclophane (Trimer)10[2]
Samarium(II) iodide coupling[2.2]Paracyclophane-[5]

Note: Yields can be highly dependent on reaction conditions such as concentration and the specific reagents used.

Experimental Protocol: Synthesis of a Dithiacyclophane from meta-Bis(bromomethyl)benzene

This protocol describes the synthesis of a [2.2]metacyclophane derivative.

Materials:

  • 1,3-Bis(bromomethyl)benzene

  • Potassium thioacetate

  • Solvent (e.g., DMF)

Procedure:

  • Under an inert atmosphere, a solution of 1,3-bis(bromomethyl)benzene in the chosen solvent is prepared.

  • A solution of potassium thioacetate in the same solvent is prepared separately.

  • Both solutions are added simultaneously and slowly via syringe pump to a larger volume of the refluxing solvent over several hours to maintain high dilution conditions, which favor intramolecular cyclization over polymerization.

  • The reaction mixture is refluxed for an additional period (e.g., 12-24 hours) and the progress is monitored by TLC or LC-MS.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired cyclophane.[2][3][6]

cyclophane_synthesis reagents 1,3-Bis(bromomethyl)benzene + Potassium Thioacetate conditions High Dilution Reflux (e.g., DMF) reagents->conditions intermediate Thioacetate Intermediate conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Dithiacyclophane cyclization->product purification Column Chromatography product->purification

Caption: Synthesis of a dithiacyclophane.

II. Polymer Synthesis

Substituted bis(bromomethyl)benzenes are key monomers in the synthesis of various polymers, including poly(arylene ether)s and conjugated polymers like poly(p-phenylenevinylene)s.

A. Poly(arylene ether)s via Williamson Ether Synthesis

The Williamson ether synthesis, involving the reaction of a bis(bromomethyl)benzene with a bisphenol, is a common method for preparing poly(arylene ether)s.

Comparative Data for Poly(arylene ether) Synthesis
Bis(bromomethyl)benzene DerivativeBisphenolPolymer TypeMolecular Weight (Mn)Yield (%)
4,4'-Oxybis((bromomethyl)benzene)Bisphenol APoly(arylene ether)-High
Experimental Protocol: Synthesis of a Poly(arylene ether)

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol A

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 4,4'-oxybis((bromomethyl)benzene), Bisphenol A, potassium carbonate, and DMF.

  • The mixture is heated to a specific temperature (e.g., 150-180 °C) and stirred vigorously under a nitrogen atmosphere.

  • The reaction is monitored by observing the increase in viscosity of the solution.

  • After several hours, the reaction mixture is cooled to room temperature and poured into a large volume of methanol to precipitate the polymer.

  • The polymer is collected by filtration, washed with water and methanol, and dried under vacuum.

pae_synthesis monomers 4,4'-Oxybis((bromomethyl)benzene) + Bisphenol A conditions K₂CO₃, DMF Heat monomers->conditions polymerization Nucleophilic Aromatic Substitution conditions->polymerization polymer Poly(arylene ether) polymerization->polymer workup Precipitation in Methanol polymer->workup

Caption: Williamson ether synthesis of a poly(arylene ether).

B. Poly(p-phenylenevinylene)s via Gilch Polymerization

Gilch polymerization is a widely used method for the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives from para-substituted bis(halomethyl)benzenes.

Comparative Data for Gilch Polymerization
MonomerPolymerMolecular Weight (Mn)Yield (%)
4,4'-Oxybis((bromomethyl)benzene)Poly(4,4'-oxybis(phenylenevinylene))-High
Substituted 1,4-bis(chloromethyl)benzeneMEH-PPV397 kg/mol 65
Experimental Protocol: Gilch Polymerization

This protocol is adapted from general Gilch polymerization procedures for a substituted bis(chloromethyl)benzene monomer.[7][8]

Materials:

  • 2,5-Bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene (monomer)

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

  • Methanol

  • Acetic acid

Procedure:

  • A three-neck round-bottom flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, and the system is flushed with nitrogen.[8]

  • The monomer is dissolved in the anhydrous solvent in the reactor.[8]

  • A solution of potassium tert-butoxide in THF is added dropwise to the stirred monomer solution under a nitrogen atmosphere.[8]

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 2-24 hours), during which the solution viscosity increases.[8]

  • The polymerization is terminated by the addition of a small amount of acetic acid.[8]

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.[8]

  • The solid polymer is collected by filtration, washed with methanol, and dried under vacuum.[8]

gilch_polymerization monomer Substituted 1,4-Bis(halomethyl)benzene base Potassium tert-butoxide (strong base) monomer->base intermediate p-Quinodimethane Intermediate base->intermediate polymerization Polymerization intermediate->polymerization polymer Poly(p-phenylenevinylene) (PPV) polymerization->polymer termination Quenching with Acid Precipitation in Methanol polymer->termination

Caption: Gilch polymerization pathway.

III. Conversion to Aromatic Dialdehydes

Bis(bromomethyl)benzenes serve as valuable precursors for the synthesis of aromatic dialdehydes, which are important intermediates in the production of fine chemicals, pharmaceuticals, and polymers. Common methods for this transformation include the Sommelet and Kornblum oxidations.

Comparative Yields for Dialdehyde Synthesis
Bis(bromomethyl)benzene IsomerOxidation MethodProductYield (%)Reference
ortho-Bis(bromomethyl)benzeneSommelet ReactionPhthalaldehyde-[9]
meta-Bis(bromomethyl)benzeneSommelet ReactionIsophthalaldehydeSatisfactory[9]
para-Bis(bromomethyl)benzeneSommelet ReactionTerephthalaldehydeSatisfactory[9]
Various bis(dibromomethyl)benzenesHydrolysisVarious dialdehydes90-96[10]

Note: The Sommelet reaction is particularly effective for the preparation of meta and para dialdehydes, while the ortho isomer can sometimes lead to side products.[9] The hydrolysis of bis(dibromomethyl)benzenes, formed from the corresponding bis(bromomethyl)benzenes, offers a high-yielding alternative.[10]

Experimental Protocol: Sommelet Reaction

This protocol describes the general procedure for the conversion of a bis(bromomethyl)benzene to the corresponding dialdehyde.[9][11]

Materials:

  • Bis(bromomethyl)benzene

  • Hexamethylenetetramine (hexamine)

  • Solvent (e.g., chloroform or acetic acid)

  • Water

Procedure:

  • The bis(bromomethyl)benzene is reacted with hexamine in a suitable solvent to form a bis(hexaminium) salt.[9]

  • The resulting salt is then hydrolyzed, typically by heating with water or aqueous acid, to yield the dialdehyde.[9]

  • The crude dialdehyde is then extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The product is purified by crystallization or column chromatography.

sommelet_reaction start Bis(bromomethyl)benzene hexamine Hexamine start->hexamine salt Bis(hexaminium) Salt hexamine->salt hydrolysis Hydrolysis (H₂O, Heat) salt->hydrolysis product Aromatic Dialdehyde hydrolysis->product purification Purification product->purification kornblum_oxidation start Bis(bromomethyl)benzene dmso DMSO, Base Heat start->dmso intermediate Alkoxysulfonium Salt dmso->intermediate elimination Elimination intermediate->elimination product Aromatic Dialdehyde elimination->product workup Extraction & Purification product->workup

References

Comparative Kinetics of Nucleophilic Substitution on Bis(bromomethyl)benzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the kinetic profiles of ortho-, meta-, and para-bis(bromomethyl)benzene isomers in nucleophilic substitution reactions reveals distinct reactivity patterns influenced by the substitution pattern of the benzene ring. This guide provides a comparative overview of their reaction kinetics, supported by established principles of physical organic chemistry, to aid researchers, scientists, and drug development professionals in understanding and predicting their chemical behavior.

Relative Reactivity and Mechanistic Considerations

The rate of nucleophilic substitution on benzylic halides is influenced by both steric and electronic factors. The position of the two bromomethyl groups on the benzene ring dictates these factors, leading to different reaction rates for the ortho, meta, and para isomers.

  • Para-bis(bromomethyl)benzene: This isomer is generally expected to exhibit the most straightforward reactivity, closely resembling that of a simple benzyl bromide. The two bromomethyl groups are electronically isolated from each other, and steric hindrance is minimal. The rate of substitution at one center is unlikely to be significantly affected by the presence of the other.

  • Meta-bis(bromomethyl)benzene: Similar to the para isomer, the two reactive centers in the meta isomer are electronically independent. Steric hindrance is also not significantly different from the para isomer. Therefore, its reactivity is expected to be comparable to that of the para isomer.

  • Ortho-bis(bromomethyl)benzene: This isomer presents a unique case due to the proximity of the two bromomethyl groups. This proximity can lead to two opposing effects:

    • Steric Hindrance: The adjacent bromomethyl group can sterically hinder the approach of the nucleophile to the electrophilic carbon of the other group, potentially slowing down the reaction rate compared to the meta and para isomers.

    • Neighboring Group Participation (Anchimeric Assistance): In certain cases, the adjacent bromomethyl group could potentially participate in the substitution reaction at the other center, leading to an enhanced reaction rate. However, for a simple nucleophilic substitution, this is less likely to be a dominant factor compared to steric hindrance.

Based on these considerations, the general order of reactivity in SN2 reactions is predicted to be:

Para ≈ Meta > Ortho

This prediction is primarily based on the increased steric hindrance expected for the ortho isomer.

Experimental Protocols for Kinetic Studies

To empirically determine the kinetic parameters for the nucleophilic substitution reactions of bis(bromomethyl)benzene isomers, the following experimental protocol can be employed. This method is based on monitoring the progress of the reaction over time, typically by measuring the change in concentration of a reactant or product.

Objective: To determine the second-order rate constant (k) for the reaction of a bis(bromomethyl)benzene isomer with a nucleophile.

Materials:

  • Ortho-, meta-, or para-bis(bromomethyl)benzene

  • Nucleophile (e.g., sodium iodide, thiophenol, piperidine)

  • Solvent (e.g., acetone, acetonitrile, ethanol)

  • Thermostatted water bath or reaction block

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, GC, or conductivity meter)

  • Standard laboratory glassware

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the bis(bromomethyl)benzene isomer and the nucleophile of known concentrations in the chosen solvent.

  • Reaction Setup: Equilibrate the solutions to the desired reaction temperature in a thermostatted bath.

  • Initiation of Reaction: Mix the reactant solutions in a reaction vessel at time t=0.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the remaining reactant or the formed product.

  • Data Analysis: Plot the appropriate concentration-time data to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

Data Presentation

As direct comparative experimental data is not available, a hypothetical data table is presented below to illustrate how such data would be structured for a comparative analysis.

IsomerNucleophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
OrthoThiophenolAcetonitrile25Data not available
MetaThiophenolAcetonitrile25Data not available
ParaThiophenolAcetonitrile25Data not available

Visualizing Reaction Mechanisms and Workflows

Diagram of the SN2 Nucleophilic Substitution Pathway:

Caption: Generalized SN2 mechanism for nucleophilic substitution.

Experimental Workflow for Kinetic Analysis:

Kinetic_Workflow prep Prepare Reactant Solutions (Substrate & Nucleophile) equilibrate Equilibrate Solutions to Reaction Temperature prep->equilibrate mix Mix Reactants (t=0) equilibrate->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction sample->quench analyze Analyze Samples (e.g., HPLC, GC) quench->analyze plot Plot Data (e.g., 1/[A] vs. time) analyze->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Workflow for a typical kinetic experiment.

Assessing Regioselectivity in Reactions of 1-Bromo-2,3-bis(bromomethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regioselectivity observed in nucleophilic substitution reactions of 1-Bromo-2,3-bis(bromomethyl)benzene. By examining the differential reactivity of its bromine substituents, this document aims to inform synthetic strategies and facilitate the development of novel molecular architectures.

Executive Summary

This compound is a versatile building block in organic synthesis, featuring three bromine atoms with distinct chemical reactivities. The two bromine atoms on the benzylic positions (C2 and C3 methyl groups) are significantly more susceptible to nucleophilic attack than the bromine atom directly attached to the aromatic ring. This pronounced difference in reactivity forms the basis for the high regioselectivity observed in its reactions, primarily enabling selective functionalization at the benzylic positions while leaving the aryl bromide intact for potential subsequent transformations, such as cross-coupling reactions.

Comparative Analysis of Reactive Sites

The key to understanding the regioselectivity of this compound lies in the inherent differences between benzylic and aryl halides.

FeatureBenzylic Bromides (-CH₂Br)Aryl Bromide (-Br)
Bond Type C(sp³)-BrC(sp²)-Br
Reactivity towards Nucleophiles HighLow
Favored Reaction Mechanism Sₙ2Generally unreactive under Sₙ2 conditions
Synthetic Advantage Facile introduction of a wide range of nucleophilesAmenable to metal-catalyzed cross-coupling reactions

This differential reactivity allows for a modular approach to synthesis, where the benzylic positions can be selectively addressed first, followed by modification of the aromatic ring.

Experimental Data: Regioselective Synthesis of Heterocycles

The high reactivity of the bis(bromomethyl) moiety is elegantly exploited in the synthesis of various heterocyclic systems. In these reactions, binucleophiles react selectively with both benzylic bromides to form a new ring fused to the benzene core.

Table 1: Comparison of Regioselective Cyclization Reactions

NucleophileProductReaction ConditionsYieldReference
Thiourea2-Amino-5-bromo-6,7-dihydro-5H-benzo[d][1][2]thiazepineEthanol, refluxHighHypothetical, based on similar reactions
Hydrazine5-Bromo-1,2,3,4-tetrahydrobenzo[e][1][3]diazepineEthanol, refluxGoodHypothetical, based on similar reactions

Reaction Pathways and Mechanisms

The primary reaction pathway for the functionalization of the benzylic positions is the Sₙ2 mechanism. The accessibility of the primary benzylic carbons and the good leaving group ability of the bromide ion facilitate a concerted displacement by a nucleophile.

Diagram 1: General Nucleophilic Substitution Pathway

G cluster_0 Reaction Pathway Start This compound + Nucleophile (Nu⁻) TS Sₙ2 Transition State Start->TS Nucleophilic Attack Product Monosubstituted Intermediate TS->Product Bromide Departure

Caption: Sₙ2 reaction at a benzylic position.

In the case of binucleophiles, a sequential two-step Sₙ2 reaction is expected, leading to the formation of a heterocyclic ring.

Diagram 2: Cyclization with a Binucleophile

G cluster_1 Cyclization Pathway Reactant This compound + H₂N-X-NH₂ Intermediate Monosubstituted Intermediate Reactant->Intermediate First Sₙ2 Reaction TS2 Intramolecular Sₙ2 Transition State Intermediate->TS2 Intramolecular Attack Final_Product Fused Heterocycle TS2->Final_Product

Caption: Proposed pathway for heterocycle formation.

Experimental Protocols

While specific protocols for this compound are scarce in the readily available literature, the following general procedures for analogous reactions can be adapted.

General Procedure for Reaction with N-Nucleophiles (e.g., Primary Amines)
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add the primary amine (2.2 eq) and a base such as potassium carbonate (2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Reaction with S-Nucleophiles (e.g., Thiourea)
  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add thiourea (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Workup: After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent and induce crystallization or purify by column chromatography.

Conclusion

The regioselectivity in reactions of this compound is overwhelmingly dictated by the enhanced reactivity of the benzylic C(sp³)-Br bonds over the inert aryl C(sp²)-Br bond. This predictable reactivity profile makes it an excellent substrate for the synthesis of complex molecules, particularly fused heterocyclic systems, through selective reactions with a variety of nucleophiles at the benzylic positions. For drug development professionals and synthetic chemists, this reliable regioselectivity allows for the strategic design of synthetic routes to novel and intricate molecular scaffolds. Further research is warranted to explore the subtle differences in reactivity between the C2 and C3-bromomethyl groups, which may be influenced by the steric and electronic environment imparted by the adjacent substituents.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2,3-bis(bromomethyl)benzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-2,3-bis(bromomethyl)benzene was located. The following guidance is compiled from data on structurally similar compounds and should be used as a directive for safe handling and disposal. Researchers must exercise caution and apply best laboratory practices.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this hazardous material in a laboratory setting.

Hazard Profile and Safety Precautions

Based on structurally similar compounds, this compound is presumed to be a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[2]

Personal Protective Equipment (PPE) includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.[3] Contaminated gloves should be disposed of as hazardous waste.[3]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.[4]

Quantitative Data on Structurally Similar Compounds

The following table summarizes data from structurally related compounds to provide an estimation of the properties and hazards of this compound.

Property1-Bromo-3-chlorobenzene1-(bromomethyl)-3-chlorobenzenealpha, alpha'-Dibromo-m-xylene1,4-Bis(bromomethyl)benzene
Molecular Formula C₆H₄BrClC₇H₆BrClC₈H₈Br₂C₈H₈Br₂
Molecular Weight 191.45 g/mol 205.48 g/mol Not Specified263.96 g/mol
Appearance Clear colorless to light yellow liquidClear light brown liquidNot SpecifiedNot Specified
Boiling Point 196 °C237.8 °CNot SpecifiedNot Specified
Density 1.63 g/mL at 25 °C1.57 g/cm³Not SpecifiedNot Specified
Flash Point 80 °C (closed cup)103.6 °CNot SpecifiedNot Specified
Hazards Skin irritation, serious eye irritation, combustible liquid.[1]Causes severe skin burns and eye damage.[3]Causes severe skin burns and eye damage, may cause respiratory irritation.[2]Causes severe skin burns and eye damage.[5][6]

Step-by-Step Disposal Protocol

This material should be treated as hazardous waste.[1] All disposal practices must comply with local, regional, and national regulations.[1]

1. Waste Characterization and Segregation:

  • Characterize this compound as corrosive and hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization and Labeling:

  • Use a dedicated, properly sealed, and labeled container for the waste.[3]

  • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Ensure the container is compatible with the chemical to prevent degradation or reaction.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • Keep the container tightly closed when not in use.[5]

4. Professional Disposal:

  • Contact a licensed professional waste disposal company to handle the final disposal of this material.[3]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

5. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[4]

  • Absorb the spill with an inert material such as sand, vermiculite, or earth.[1]

  • Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

  • Wear appropriate PPE during the entire cleanup process.[1]

6. Contaminated Material Disposal:

  • Dispose of any contaminated materials, such as gloves, absorbent pads, and empty containers, as hazardous waste.[3]

  • Do not reuse empty containers.[1] Dispose of them as unused product in accordance with approved waste disposal practices.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B J Spill Occurs A->J C Waste Generation B->C D Characterize as Hazardous Waste C->D E Segregate from Other Waste Streams D->E F Use Labeled, Sealed Container E->F G Store in Designated Hazardous Waste Area F->G H Contact Licensed Waste Disposal Company G->H I Arrange for Chemical Incineration H->I O End: Proper Disposal I->O K Evacuate and Ventilate Area J->K L Absorb with Inert Material K->L M Collect and Containerize as Hazardous Waste L->M N Decontaminate Spill Area M->N N->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-2,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Bromo-2,3-bis(bromomethyl)benzene. This information is vital for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Summary: this compound is a hazardous chemical. Based on data from structurally similar compounds, it is expected to be toxic if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3][4][5][6] Therefore, strict adherence to safety precautions is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or dust.[7][8]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[7][9][10]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.[7][11]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[7][11]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[11]
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor/Acid Gas CartridgeRequired when working outside of a fume hood or if engineering controls are insufficient.[12]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following workflow is critical for the safe handling of this compound from receipt to disposal.

1. Preparation and Inspection:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.[7][9]

  • Inspect all PPE for integrity before use.

  • Prepare your workspace within a certified chemical fume hood.

2. Handling the Compound:

  • Don all required PPE as outlined in the table above.

  • When weighing the solid, perform this task inside the fume hood or a ventilated enclosure.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[9]

3. In Case of a Spill:

  • Evacuate the area if the spill is large.

  • For small spills, absorb the material with an inert substance like sand or vermiculite.[7]

  • Collect the absorbed material into a sealed container for disposal.[7]

  • Clean the spill area with a suitable solvent, followed by soap and water.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Characterization: This material should be treated as hazardous waste.[7]

  • Chemical Waste:

    • Solid Waste: Collect unreacted compound and contaminated solids in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container designated for halogenated organic waste.[11]

  • Contaminated Materials:

    • Dispose of contaminated gloves, pipette tips, and other labware as solid hazardous waste.[7][11]

  • Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Regulatory Compliance: All disposal practices must comply with local, regional, and national regulations.[7][13]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal start Start: Obtain Compound ppe_check Inspect and Don Required PPE start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Prepare Solution fume_hood->dissolve reaction Perform Reaction weigh->reaction dissolve->reaction collect_solid Collect Solid Waste reaction->collect_solid collect_liquid Collect Liquid Waste reaction->collect_liquid spill Spill? reaction->spill dispose Dispose via Approved Hazardous Waste Stream collect_solid->dispose collect_liquid->dispose end End of Process dispose->end spill->dispose No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.